molecular formula C10H9BrO4 B101079 Dimethyl 2-bromoterephthalate CAS No. 18643-86-2

Dimethyl 2-bromoterephthalate

Cat. No.: B101079
CAS No.: 18643-86-2
M. Wt: 273.08 g/mol
InChI Key: VUMPFOPENBVFOF-UHFFFAOYSA-N
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Description

Dimethyl 2-bromoterephthalate is a useful research compound. Its molecular formula is C10H9BrO4 and its molecular weight is 273.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-bromobenzene-1,4-dicarboxylate
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InChI

InChI=1S/C10H9BrO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMPFOPENBVFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40171905
Record name Dimethyl 2-bromoterephthalate
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Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18643-86-2
Record name 1,4-Dimethyl 2-bromo-1,4-benzenedicarboxylate
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Record name Dimethyl 2-bromoterephthalate
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Record name Dimethyl 2-bromoterephthalate
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Record name Dimethyl 2-bromoterephthalate
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Foundational & Exploratory

Introduction: Positioning a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl 2-bromoterephthalate: Synthesis, Reactivity, and Applications

In the landscape of modern organic synthesis, halogenated aromatic esters stand as fundamental and versatile building blocks.[1][2] These compounds, characterized by an aromatic ring functionalized with both ester groups and halogen atoms, provide strategic points for molecular elaboration, crucial for constructing complex architectures.[1] this compound (CAS No: 18643-86-2) is a prime exemplar of this class.[1][2] Its structure features a 1,4-benzenedicarboxylate (terephthalate) framework with a bromine atom positioned ortho to one of the two methyl ester groups.[1] This specific arrangement of a reactive bromine atom, susceptible to nucleophilic substitution and cross-coupling reactions, and two ester moieties, which can be further modified, makes it a highly valuable and versatile intermediate in the synthesis of pharmaceuticals, advanced polymers, and functional materials.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, detail robust synthetic and purification protocols, explore its chemical reactivity from a mechanistic standpoint, and highlight its significant applications, particularly in the development of novel bioactive compounds.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name dimethyl 2-bromobenzene-1,4-dicarboxylate[1][3][4]
CAS Number 18643-86-2[1][2][3][4][5][6]
Molecular Formula C₁₀H₉BrO₄[1][2][3][4][6]
Molecular Weight 273.08 g/mol [1][3][4]
Appearance White to yellow crystalline powder[7][8][9]
Melting Point 52-57 °C[4][6][9][10]
Boiling Point 323.7 °C (Predicted at 760 mmHg)[4][6]
Density 1.505 g/cm³ (Predicted)[4][6]
InChIKey VUMPFOPENBVFOF-UHFFFAOYSA-N[1][3][10]
Spectroscopic Signature

Verifying the successful synthesis and purity of this compound is critically dependent on spectroscopic analysis.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the two non-equivalent methyl ester protons (two singlets, each integrating to 3H) and the three aromatic protons, which will appear as a complex multiplet pattern due to their differing chemical environments and coupling.

  • ¹³C NMR: The carbon NMR spectrum will reveal signals for the two distinct ester carbonyl carbons, the two methyl carbons, and the six aromatic carbons (four CH and two quaternary, one of which is bonded to the bromine). The carbon atom attached to the bromine will show a characteristic shift.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band around 1720 cm⁻¹, characteristic of the C=O stretching vibration of the ester functional groups.[11] Additional peaks will be present corresponding to C-O and aromatic C-H and C=C bonds.[10]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of bromine, with two peaks of nearly equal intensity at m/z 272 and 274, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[11]

Synthesis and Purification: A Strategic Approach

The synthesis of this compound requires precise control to achieve the desired 2-position isomer with high purity. Several routes have been established, which can be broadly categorized as direct esterification of the pre-brominated acid or regioselective bromination of the dimethyl ester.

Synthetic Pathways

G cluster_0 Pathway 1: Esterification First cluster_1 Pathway 2: Bromination First A Dimethyl Terephthalate B Dimethyl 2-Nitroterephthalate A->B Nitration C Dimethyl 2-Aminoterephthalate B->C Reduction D This compound C->D Sandmeyer-type Reaction (Diazotization then Bromination) E 2-Bromoterephthalic Acid E->D Acid-catalyzed Esterification start Starting Materials start->A start->E

Caption: Key synthetic routes to this compound.

  • Direct Esterification of 2-Bromoterephthalic Acid (Pathway 2): This is the most straightforward method when the brominated diacid is available. The reaction involves treating 2-bromoterephthalic acid with excess methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heating to reflux.[1] This method is efficient, with reported yields as high as 98% when using thionyl chloride in methanol.[1] The primary causality for the high yield is Le Chatelier's principle; using excess methanol drives the equilibrium towards the ester product.

  • Regioselective Bromination of Dimethyl Terephthalate (Pathway 1): This multi-step approach offers excellent control over the isomer that is formed.[1]

    • Nitration: Dimethyl terephthalate is first nitrated to introduce a nitro group, which acts as a directing group.

    • Reduction: The nitro group is then reduced to an amine.

    • Directed Bromination & Diazotization: The amino group directs the subsequent bromination to the ortho position. Finally, the amine is removed via diazotization followed by elimination to yield the target compound.[1] This sequence is more complex but is invaluable when high regioselectivity is paramount.

Detailed Protocol: Acid-Catalyzed Esterification

This protocol describes a reliable method for synthesizing this compound from 2-bromoterephthalic acid.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charging Reagents: To the flask, add 2-bromoterephthalic acid (1.0 eq). Add an excess of methanol (e.g., 20-40 mL per gram of diacid) to act as both reactant and solvent.[12]

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄) as the catalyst (approx. 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).[1]

  • Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice water to precipitate the crude product.

  • Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the crude product, preferably in a vacuum oven, to remove residual water.

Purification Strategies

Achieving high purity (>98%) is essential for subsequent applications, especially in drug development and polymer science.[8][9]

G start Crude Product (Post-synthesis) purity_check Assess Purity & Impurity Profile start->purity_check high_purity High Purity (>98%) Minor Discoloration purity_check->high_purity Yes medium_purity Medium Purity (90-98%) Visible Impurities purity_check->medium_purity No activated_carbon Add Activated Carbon During Recrystallization high_purity->activated_carbon low_purity Low Purity (<90%) Significant Impurities medium_purity->low_purity Significant? recrystallization Solvent Recrystallization (e.g., from Methanol) medium_purity->recrystallization distillation Fractional Vacuum Distillation low_purity->distillation final_product High-Purity Product recrystallization->final_product distillation->recrystallization Further Polish activated_carbon->final_product

Caption: Decision tree for selecting a purification method.[13]

  • Recrystallization: This is the most common and effective laboratory-scale purification method. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. Methanol or ethanol/water mixtures are effective solvents.[1][14] The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities behind in the mother liquor.[13][14] Purity can be increased to >95% with this method.[1]

  • Distillation: On an industrial scale, or for removing volatile impurities, fractional vacuum distillation is employed.[1][14] This technique separates compounds based on differences in their boiling points under reduced pressure, which prevents thermal degradation.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its two key functional regions: the carbon-bromine bond on the aromatic ring and the two methyl ester groups.

G cluster_0 Reactions at Bromine Site cluster_1 Reactions at Ester Sites center This compound nuc_sub Nucleophilic Aromatic Substitution (SNAr) center->nuc_sub Nu⁻ stille Stille Coupling center->stille R-Sn(Bu)₃ Pd Catalyst suzuki Suzuki Coupling center->suzuki R-B(OH)₂ Pd Catalyst heck Heck Coupling center->heck Alkene Pd Catalyst hydrolysis Hydrolysis to Diacid center->hydrolysis H₃O⁺ / OH⁻ reduction Reduction to Diol center->reduction e.g., LiAlH₄ poly Polycondensation center->poly Diol or Diamine

Caption: Key reaction pathways for this compound.

Reactivity of the Bromine Atom

The bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom is susceptible to displacement by strong nucleophiles.[1] This reactivity is significantly enhanced by the two electron-withdrawing methoxycarbonyl groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy of the substitution.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most powerful application of the bromo-substituent. It serves as an excellent handle for creating new C-C bonds.

    • Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst. This has been explicitly used in the synthesis of pyridyl compounds that act as inhibitors of the hedgehog signaling pathway.[1]

    • Suzuki Coupling: Reaction with boronic acids or esters, also palladium-catalyzed, is a widely used method for forming biaryl structures.

Reactivity of the Ester Groups

The two methyl ester groups offer additional avenues for chemical modification.

  • Hydrolysis: The esters can be hydrolyzed back to the corresponding dicarboxylic acid (2-bromoterephthalic acid) under acidic or basic conditions. This is often a necessary step before conversion to more reactive species like diacid chlorides for polymerization.[1]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester groups to primary alcohols, yielding the corresponding diol.

  • Polycondensation: The bifunctional nature of this molecule makes it a valuable monomer for polymerization.[1] After conversion to the diacid or diacid chloride, it can undergo polycondensation with diamines or diols to form aromatic polyamides and polyesters, respectively.[1] The bromine atom can be retained as a pendant functional group to modify polymer properties or serve as a site for post-polymerization modification.

Applications in Research and Drug Development

The versatile reactivity of this compound has positioned it as a key intermediate in several cutting-edge areas of research.

Application AreaRole of this compound/DerivativeResearch Direction & Significance
Medicinal Chemistry Versatile building block and synthetic intermediate.[1][8][9]Used as a precursor for complex molecules with potential biological activity. The bromine atom is a key handle for introducing diverse functionalities via cross-coupling reactions.[1]
Anticancer Agent Development Precursor for hedgehog signaling pathway inhibitors.[1]The hedgehog pathway is implicated in hyperproliferative diseases, and its inhibition is a key therapeutic strategy. Stille coupling with this compound is a documented step in synthesizing potent inhibitors.[1] Derivatives have also shown cytotoxic effects against breast cancer cell lines in some studies.[1]
Drug Delivery Systems Building block for organic linkers in Metal-Organic Frameworks (MOFs).The dicarboxylate structure is ideal for creating porous MOFs, which can be engineered as benign carriers for the encapsulation and controlled release of therapeutic drugs.[1]
Polymer Chemistry Monomer for specialized polyesters and polyamides.[1]Creates polymers with enhanced thermal stability and mechanical properties. The pendant bromine allows for further functionalization or cross-linking.[1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Identification: According to GHS classifications, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautions for Safe Handling:

    • Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[15][16]

    • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

    • Wash hands thoroughly after handling.

  • Conditions for Safe Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16][17]

    • Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[15][17]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for molecular innovation. Its well-defined reactivity, stemming from the strategically placed bromine atom and ester functionalities, provides chemists with a reliable tool for constructing complex molecular frameworks. From the synthesis of targeted therapeutics like hedgehog pathway inhibitors to the development of advanced materials such as functional polymers and MOFs, its importance continues to grow. A thorough understanding of its synthesis, purification, and reaction mechanisms, as detailed in this guide, is crucial for leveraging its full potential in research and development.

References

Dimethyl 2-bromoterephthalate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Dimethyl 2-bromoterephthalate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key intermediate in modern organic synthesis. We will move beyond a simple recitation of facts to a functional understanding of its synthesis, reactivity, and application, grounded in mechanistic principles and practical laboratory considerations. This document is intended for researchers and professionals in chemical synthesis and drug development who require a comprehensive understanding of this versatile building block.

Contextual Overview: The Role of Halogenated Aromatic Esters

Halogenated aromatic esters are a cornerstone of contemporary synthetic chemistry.[1] These molecules, characterized by an aromatic ring bearing both ester and halogen functional groups, serve as pivotal intermediates.[1] The halogen atom, particularly bromine, functions as a versatile synthetic handle. It can act as a leaving group in nucleophilic substitution reactions and, more significantly, participate in a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic construction of complex molecular architectures.[1]

This compound is an exemplary member of this class. Its structure features a 1,4-benzenedicarboxylate (terephthalate) framework with a bromine atom positioned ortho to one of the two methyl ester groups.[1][2] This specific arrangement of two electron-withdrawing ester groups and a reactive C-Br bond makes it a highly valuable and versatile intermediate for creating advanced materials and complex organic molecules.[1]

Core Molecular Profile and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is a prerequisite for its effective use in synthesis.

Caption: Structure of this compound

The key identifiers and physical properties of this compound are summarized below for quick reference.

Identifier / Property Value Source(s)
IUPAC Name dimethyl 2-bromobenzene-1,4-dicarboxylate[2]
CAS Number 18643-86-2[2][3][4][5]
Molecular Formula C₁₀H₉BrO₄[2][3][5][6]
Molecular Weight 273.08 g/mol [2]
Appearance White to yellow powder/crystal
Melting Point 52-57 °C[3]
Boiling Point (Predicted) 323.7 ± 22.0 °C[3]
Density (Predicted) 1.505 ± 0.06 g/cm³[3]
InChIKey VUMPFOPENBVFOF-UHFFFAOYSA-N[2][6]

Synthesis Methodologies: A Focus on Regioselectivity

The synthesis of this compound requires careful control to ensure the bromine is introduced at the correct position. Two primary strategies are employed, each with distinct advantages.

Protocol 1: Direct Esterification of 2-Bromoterephthalic Acid

This is the most direct route when the brominated diacid is commercially available. The mechanism is a classic Fischer esterification.

  • Rationale: This method is efficient and high-yielding. The use of a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Step-by-Step Methodology:

    • Suspend 2-bromoterephthalic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

    • Heat the mixture to reflux for an extended period (e.g., 16 hours) to drive the equilibrium towards the product.[1]

    • Upon completion, cool the reaction mixture and neutralize the excess acid.

    • The product can be isolated by extraction and purified by recrystallization.

    • Note: An alternative method involves using thionyl chloride in methanol, which proceeds via an acid chloride intermediate and can achieve yields up to 98%.[1]

Protocol 2: Regioselective Synthesis from Dimethyl Terephthalate

When starting from the non-brominated diester, a multi-step approach is necessary to direct the bromination to the 2-position. This pathway offers high regioselectivity.[1]

  • Rationale: The ester groups are deactivating and meta-directing for electrophilic aromatic substitution. To achieve ortho-bromination, a different directing group must be introduced and later removed. A nitro group serves this purpose effectively.

  • Step-by-Step Methodology:

    • Nitration: Treat dimethyl terephthalate with nitric acid to introduce a nitro group, yielding dimethyl 2-nitroterephthalate.[1]

    • Reduction: Reduce the nitro group to an amine using methods such as catalytic hydrogenation or reduction with iron in the presence of an ammonium salt.[1] This forms dimethyl 2-aminoterephthalate.

    • Directed Bromination: The amino group is a strong ortho-, para-directing group. Bromination of dimethyl 2-aminoterephthalate will selectively occur at the position ortho to the amine.

    • Deamination (Diazotization): The amine is removed by treating it with a nitrite source (e.g., NaNO₂) under acidic conditions to form a diazonium salt, which is then eliminated to yield the final product, this compound.[1]

synthesis_workflow Start Dimethyl Terephthalate Step1 Nitration (HNO₃) Start->Step1 Intermediate1 Dimethyl 2-Nitroterephthalate Step1->Intermediate1 Step2 Reduction (e.g., Fe/NH₄Cl) Intermediate1->Step2 Intermediate2 Dimethyl 2-Aminoterephthalate Step2->Intermediate2 Step3 Bromination Intermediate2->Step3 Intermediate3 Dimethyl 3-Bromo-2-aminoterephthalate Step3->Intermediate3 Step4 Diazotization/ Deamination Intermediate3->Step4 End This compound Step4->End

Caption: Regioselective synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound is dictated by the reactivity of its two key functional domains: the C-Br bond and the methyl ester groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom makes this molecule an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery and materials science.

This reaction forms a C-C bond between the aryl bromide and an organoboron compound (boronic acid or ester).[7][8] It is widely used due to the stability and low toxicity of the boron reagents.[8][9]

  • Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the activated boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[7][9]

  • Application: This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or alkenyl groups at the 2-position of the terephthalate ring.[9]

suzuki_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr Ar-Br Boronic R-B(OH)₂ + Base Transmetal Transmetalation Product Ar-R Intermediate1 Ar-Pd(II)L₂-Br OxAdd->Intermediate1 Intermediate2 Ar-Pd(II)L₂-R Transmetal->Intermediate2 RedElim Reductive Elimination RedElim->Pd0 Intermediate1->Transmetal Intermediate2->RedElim

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

This reaction is a powerful method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[10][11]

  • Mechanism Rationale: Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[10][12]

  • Application: This provides a direct route to N-aryl or N-alkyl aminoterephthalate derivatives, which are valuable precursors for pharmaceuticals and functional materials.[1]

Other Important Reactions
  • Stille Coupling: This reaction couples the aryl bromide with an organotin reagent, offering another versatile method for C-C bond formation.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by strong nucleophiles. This reactivity is enhanced by the electron-withdrawing character of the two ester groups, which stabilize the negatively charged Meisenheimer complex intermediate.[1]

  • Ester Group Transformations: The two methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid or reduced to diols, providing additional pathways for functionalization and polymer synthesis.[1]

Spectroscopic Characterization

Unambiguous characterization is critical for confirming the structure and purity of synthesized materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of this compound.[1]

¹H NMR Data
Chemical Shift (δ) ppm Description
~7.75 - 7.85Aromatic CH (doublet)
~8.05 - 8.15Aromatic CH (doublet of doublets)
~8.15 - 8.25Aromatic CH (doublet)
~3.94Singlet, OCH₃
~3.96Singlet, OCH₃
¹³C NMR Data
Chemical Shift (δ) ppm Assignment
~166.3C=O
~165.1C=O
~136.3Aromatic C
~135.3Aromatic C
~133.8Aromatic C
~131.2Aromatic C
~128.2Aromatic C
~121.6C-Br
~52.9OCH₃
~52.8OCH₃
(Note: Specific chemical shifts can vary slightly based on the solvent and instrument. Data is representative.)[1]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

These techniques provide complementary information about functional groups and molecular weight.

Technique Observation Interpretation
FTIR Strong absorption around 1720-1742 cm⁻¹Ester carbonyl (C=O) stretching vibration.[1]
Absorption around 500 cm⁻¹C-Br bond stretch.[1]
ESI-MS Signal corresponding to [M+Na]⁺ at m/z ~296.95Confirms the molecular weight (273.08 g/mol ) of the compound.[1]

Applications in Advanced Materials and Medicinal Chemistry

The unique structure of this compound makes it a valuable precursor in several high-value applications.

  • Polymer Chemistry: It is used as a specialized monomer for creating high-performance polyesters and polyamides.[1] The bromine atom can be retained to impart flame-retardant properties or used as a site for post-polymerization modification to fine-tune material characteristics.[1]

  • Metal-Organic Frameworks (MOFs): After hydrolysis of the ester groups, the resulting 2-bromoterephthalic acid can be used as a linker to construct MOFs for applications in gas storage, separation, and catalysis.[1]

  • Medicinal Chemistry: The compound serves as a versatile starting material for the synthesis of complex molecules with potential biological activity.[1] The ability to easily introduce diverse functionalities via cross-coupling reactions makes it an attractive scaffold for building libraries of compounds for drug screening.[1]

Safety and Handling

According to GHS classifications, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][13]

  • Handling: Use in a well-ventilated area or fume hood.[1][14] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][13][14]

  • Storage: Keep in a dry, cool, and well-ventilated place.[13] Keep the container tightly closed.

  • Stability: The product is chemically stable under standard ambient conditions.[14]

References

Dimethyl 2-bromoterephthalate: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of a Functionalized Aromatic Building Block

In the landscape of modern organic synthesis, halogenated aromatic esters stand as pivotal intermediates, bridging the gap between simple starting materials and complex molecular architectures.[1] Among these, Dimethyl 2-bromoterephthalate (CAS No. 18643-86-2) has emerged as a particularly valuable reagent for researchers in medicinal chemistry, materials science, and polymer chemistry.[1] Its structure, featuring a 1,4-benzenedicarboxylate (terephthalate) framework with a strategically placed bromine atom ortho to one of the methyl ester groups, offers a unique combination of reactivity and functionality.[1] The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, while the ester groups provide avenues for further derivatization, such as hydrolysis to carboxylic acids or reduction to alcohols.[1] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, offering both theoretical insights and field-proven experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of this compound is fundamental to its effective use in the laboratory.

Core Properties
PropertyValueSource
CAS Number 18643-86-2[2][3]
Molecular Formula C₁₀H₉BrO₄[2][4]
Molecular Weight 273.08 g/mol [2]
Appearance White to yellow or orange crystalline powder[5]
Melting Point 52-57 °C[3][5]
Boiling Point (Predicted) 323.7 ± 22.0 °C[3]
Density (Predicted) 1.505 ± 0.06 g/cm³[3]
IUPAC Name dimethyl 2-bromobenzene-1,4-dicarboxylate[2]
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure. The aromatic protons exhibit distinct chemical shifts and coupling patterns that confirm the substitution pattern on the benzene ring.[1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.31d1.6Aromatic CH
8.00dd8.1, 1.6Aromatic CH
7.81d8.1Aromatic CH
3.96s-Methyl Ester Protons (OCH₃)
3.94s-Methyl Ester Protons (OCH₃)
(Data corresponds to a 300 MHz spectrum in CDCl₃)[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing information about the carbon framework of the molecule.[2]

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The spectrum will prominently feature a strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester groups, and a band in the region of 500-600 cm⁻¹ indicative of the carbon-bromine (C-Br) bond.[1]

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[4]

Synthesis of this compound: Pathways and Protocols

The synthesis of this compound can be approached through several routes, with the choice often depending on the availability of starting materials and the desired scale of the reaction.

Pathway 1: Direct Esterification of 2-Bromoterephthalic Acid

This is the most straightforward method when 2-bromoterephthalic acid is commercially available or readily synthesized.[1] The reaction involves the acid-catalyzed esterification with methanol.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Bromoterephthalic_Acid 2-Bromoterephthalic Acid Reaction Reaction 2-Bromoterephthalic_Acid->Reaction Reflux Methanol Methanol (CH₃OH) Methanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound via direct esterification.

Experimental Protocol: Acid-Catalyzed Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoterephthalic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 16 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the excess methanol under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from methanol to yield the final product. A reported procedure using this method resulted in a nearly quantitative yield.[1]

Alternative Protocol: Thionyl Chloride-Mediated Esterification

An alternative and often higher-yielding method involves the use of thionyl chloride.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-bromoterephthalic acid in methanol.

  • Reagent Addition: Carefully add thionyl chloride dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 5 hours.[1]

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified. This method has been reported to produce a 98% yield.[1]

Pathway 2: Multi-step Synthesis from Dimethyl Terephthalate

G Start Dimethyl Terephthalate Nitration Nitration (HNO₃) Start->Nitration Nitro_Intermediate Dimethyl 2-nitroterephthalate Nitration->Nitro_Intermediate Reduction Reduction (e.g., H₂, Pd/C) Nitro_Intermediate->Reduction Amino_Intermediate Dimethyl 2-aminoterephthalate Reduction->Amino_Intermediate Bromination Bromination Amino_Intermediate->Bromination Bromo_Amino_Intermediate Brominated Amino Intermediate Bromination->Bromo_Amino_Intermediate Diazotization Diazotization & Elimination Bromo_Amino_Intermediate->Diazotization Final_Product This compound Diazotization->Final_Product

Caption: Multi-step synthesis of this compound.

Key Reactions and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of its bromine substituent in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and an organoboron compound.[6][7] This reaction is catalyzed by a palladium complex and requires a base.[6][7]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Aryl_Bromide This compound Reaction Reaction Aryl_Bromide->Reaction Boronic_Acid Organoboron Reagent (R-B(OH)₂ or Ester) Boronic_Acid->Reaction Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Coupled_Product Coupled Product Reaction->Coupled_Product

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Inert Atmosphere: Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.

Representative Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%) in a suitable solvent such as THF or DMF.

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equivalents) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper salts. Separate the organic layer, dry it, and concentrate it.

  • Purification: Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-alkyl aminoterephthalate derivatives by coupling this compound with a primary or secondary amine.[8][9] This reaction is catalyzed by a palladium complex with a specialized phosphine ligand and requires a strong base.[8][9]

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., sodium tert-butoxide).

  • Reagent Addition: Add this compound, the amine coupling partner, and an anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring for the necessary duration.

  • Work-up: After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic phase, remove the solvent in vacuo, and purify the product by column chromatography.

Applications in Materials Science and Drug Discovery

The versatility of this compound as a synthetic intermediate has led to its use in several advanced applications.

Precursor for Metal-Organic Frameworks (MOFs)

The terephthalate moiety of the molecule can act as a linker to connect metal ions, forming porous, crystalline structures known as Metal-Organic Frameworks (MOFs).[1] The bromo-substituent can be used to functionalize the pores of the MOF, altering its chemical environment and enhancing its performance for specific tasks like gas storage and separation.[1]

General Protocol for MOF Synthesis

  • Solution Preparation: In a reaction vessel, dissolve this compound (or the corresponding 2-bromoterephthalic acid) and a metal salt (e.g., a zirconium or zinc salt) in a suitable solvent, often N,N-dimethylformamide (DMF).[10]

  • Solvothermal Reaction: Seal the vessel and heat it in an oven at a specific temperature for a set period to allow for the formation of the MOF crystals.[10]

  • Isolation and Activation: After cooling, the MOF crystals are collected by filtration or centrifugation, washed with fresh solvent, and then activated by heating under vacuum to remove any guest solvent molecules from the pores.[10]

Monomer in Polymer Chemistry

This compound can be used as a monomer in the synthesis of specialized polyesters and polyamides.[1] The bromine atom can be retained in the polymer backbone to impart specific properties or can be used for post-polymerization modification.

General Polymerization Procedure (Transesterification)

  • Monomer and Catalyst Charging: A reactor is charged with this compound, a diol (e.g., ethylene glycol), and a transesterification catalyst (e.g., zinc acetate).[11]

  • Transesterification: The mixture is heated under a nitrogen atmosphere, and the methanol produced is removed by distillation to drive the reaction forward.[11]

  • Polycondensation: A polycondensation catalyst (e.g., antimony trioxide) is added, and the temperature is increased while the pressure is reduced.[11] The excess diol is removed under vacuum, leading to an increase in the polymer's molecular weight.[11]

Intermediate in Drug Development

In medicinal chemistry, the bromine atom on this compound serves as a crucial handle for introducing various functional groups to create libraries of bioactive compounds for drug discovery.[1] Its use as an intermediate allows for the systematic modification of a lead compound's structure to optimize its pharmacological properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Classification: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[12]

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique structure provides a platform for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, making it an essential tool for the synthesis of advanced materials, functional polymers, and novel pharmaceutical agents. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, is crucial for harnessing its full potential in research and development.

References

An In-Depth Technical Guide to the Solubility of Dimethyl 2-bromoterephthalate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl 2-bromoterephthalate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the compound's molecular structure and established chemical principles. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data in their own laboratory settings.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] The molecular structure of this compound, featuring two methyl ester groups, a bromine atom, and an aromatic ring, indicates a moderate to low polarity.

The ester groups are polar and capable of acting as hydrogen bond acceptors. The bromine atom also contributes to the molecule's polarity. However, the nonpolar aromatic ring constitutes a significant portion of the molecule, influencing its overall solubility.

Based on these structural features, a qualitative solubility profile in common laboratory solvents can be predicted:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are known for their ability to dissolve a wide range of organic compounds.

  • Good to Moderate Solubility: Likely in common polar organic solvents like methanol, ethanol, acetone, and ethyl acetate. The ester groups will interact favorably with these solvents. One available safety data sheet explicitly states that this compound is soluble in methanol.

  • Moderate to Low Solubility: Expected in solvents of intermediate polarity, such as dichloromethane and chloroform.

  • Low to Insoluble: Expected in nonpolar solvents like hexanes and toluene, as the polar functional groups will have limited favorable interactions with these solvents.

  • Very Low to Insoluble: Expected in water, a highly polar protic solvent. The large nonpolar aromatic ring will significantly hinder solubility despite the presence of the ester groups.

This predicted profile provides a strong starting point for solvent selection in synthesis, purification (e.g., recrystallization), and formulation development. For precise quantitative data, experimental determination is necessary.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound (Template for Experimental Data)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
e.g., Methanole.g., 25Record Experimental DataRecord Experimental Data
e.g., Acetonee.g., 25Record Experimental DataRecord Experimental Data
e.g., Dichloromethanee.g., 25Record Experimental DataRecord Experimental Data
e.g., Toluenee.g., 25Record Experimental DataRecord Experimental Data
e.g., Watere.g., 25Record Experimental DataRecord Experimental Data

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[3][4] The following protocol outlines the steps to quantitatively measure the solubility of this compound.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., methanol, acetone, dichloromethane, toluene, water)

  • Analytical balance

  • Vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial or flask. An excess is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. The time required may vary depending on the solvent and the compound.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the excess solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • From the measured concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

3.3. Data Reporting

For each solvent, the determined solubility should be reported along with the corresponding temperature at which the measurement was conducted. It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add excess Dimethyl 2-bromoterephthalate to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Settle or centrifuge to separate solid C->D E Withdraw supernatant D->E F Filter supernatant (e.g., 0.45 µm filter) E->F G Dilute filtered solution F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate solubility H->I

References

Spectroscopic Analysis of Dimethyl 2-bromoterephthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) data for Dimethyl 2-bromoterephthalate, a key intermediate in the synthesis of specialized polymers and pharmaceuticals. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive resource for the characterization of this compound.

Molecular and Spectroscopic Overview

This compound is an aromatic ester with the molecular formula C₁₀H₉BrO₄ and a molecular weight of 273.08 g/mol .[1] Spectroscopic techniques such as FTIR and MS are crucial for confirming its molecular structure and purity. FTIR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies, while mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural elucidation.

FTIR Spectroscopic Data

The FTIR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the ester functional groups and the carbon-bromine bond.

Table 1: Summary of Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~1720-1742C=O StretchAromatic Ester
~1250-1310C-C-O Asymmetric StretchEster
~1100-1130O-C-C Symmetric StretchEster
~500C-Br StretchAryl Halide
Data interpreted from characteristic vibrational frequencies of similar aromatic esters and bromo-compounds.[1]

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that confirms its molecular structure. The presence of bromine is indicated by the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 2: Key Mass Spectrometry Peaks and Putative Fragment Assignments for this compound

m/zPutative FragmentNotes
272/274[C₁₀H₉BrO₄]⁺Molecular ion peak (M⁺)
241/243[M - OCH₃]⁺Loss of a methoxy group
213/215[M - COOCH₃]⁺Loss of a carbomethoxy group
163[M - Br - COOCH₃]⁺Loss of bromine and a carbomethoxy group
75[C₆H₃]⁺Aromatic fragment
The m/z values 241 and 243 represent the most abundant peaks in the mass spectrum, corresponding to the loss of a methoxy radical from the molecular ion containing ⁷⁹Br and ⁸¹Br, respectively.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its characteristic functional groups.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

  • Sample Preparation: A small amount of crystalline this compound is placed directly onto the ATR crystal. Ensure the sample is dry and covers the crystal surface.

  • Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is then placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at a temperature of 250°C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_ms GC-MS Analysis Sample This compound FTIR_Prep Place on ATR Crystal Sample->FTIR_Prep MS_Prep Dissolve in Solvent Sample->MS_Prep FTIR_Acq Acquire Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq FTIR_Data FTIR Spectrum Data FTIR_Acq->FTIR_Data GC_Sep GC Separation MS_Prep->GC_Sep MS_Ion EI Ionization (70 eV) GC_Sep->MS_Ion MS_Detect Mass Analysis MS_Ion->MS_Detect MS_Data Mass Spectrum Data MS_Detect->MS_Data

Caption: Experimental workflow for FTIR and GC-MS analysis.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Dimethyl 2-bromoterephthalate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of dimethyl 2-bromoterephthalate, a versatile building block in organic synthesis. Due to the limited availability of specific crystallographic data for this compound, this paper presents a comprehensive analysis of a closely related compound, dimethyl 2-nitroterephthalate. This analog serves as a valuable proxy, offering insights into the crystallographic characteristics and intermolecular interactions that can be extrapolated to the bromo derivative. The methodologies and data presentation herein are designed to be a crucial resource for researchers engaged in the fields of crystallography, materials science, and drug development.

Introduction

This compound is a halogenated aromatic ester with significant applications in the synthesis of polymers, pharmaceuticals, and advanced materials.[1] The bromine substituent provides a reactive handle for further functionalization, making it a key intermediate in the construction of complex molecular architectures. Understanding the three-dimensional arrangement of atoms in the solid state is paramount for predicting its physical properties, reactivity, and potential for polymorphism, all of which are critical parameters in drug development and materials design.

While a definitive crystal structure for this compound is not publicly available, the analysis of structurally similar compounds can provide valuable predictive insights. This guide focuses on the crystal structure of dimethyl 2-nitroterephthalate, where the bromo group is replaced by a nitro group. The electronic and steric similarities between these substituents allow for a meaningful comparative analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₉BrO₄[2]
Molecular Weight 273.08 g/mol [1][2]
CAS Number 18643-86-2[1][2]
Appearance White to yellow to orange powder/crystal[3]
Melting Point 52 °C[4]
Boiling Point 323.7 ± 22.0 °C (Predicted)[4]
Density 1.505 ± 0.06 g/cm³ (Predicted)[4]
InChIKey VUMPFOPENBVFOF-UHFFFAOYSA-N[1][2]

Synthesis and Crystallization

The synthesis of this compound can be achieved through various routes, with the direct esterification of 2-bromoterephthalic acid being a common method. A typical procedure involves the reaction of 2-bromoterephthalic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, under reflux conditions.[1]

For the purpose of single-crystal X-ray diffraction analysis, high-quality single crystals are required. The general workflow for obtaining and analyzing such crystals is depicted below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction Analysis cluster_analysis Data Analysis & Validation synthesis Synthesis of Dimethyl 2-bromoterephthalate purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification solvent_selection Solvent Screening purification->solvent_selection crystallization Slow Evaporation / Vapor Diffusion / Cooling solvent_selection->crystallization crystal_selection Selection of a Suitable Single Crystal crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation visualization Visualization & Analysis (Bond Lengths, Angles, etc.) validation->visualization deposition Deposition to CCDC visualization->deposition

Figure 1. General workflow for crystal structure analysis.

Crystal Structure Analysis of Dimethyl 2-nitroterephthalate

The following sections detail the crystallographic data and experimental protocol for the single-crystal X-ray diffraction analysis of dimethyl 2-nitroterephthalate. This information is sourced from a published crystal structure in the Cambridge Crystallographic Data Centre (CCDC).[5][6]

Crystallographic Data

The crystal data and structure refinement parameters for dimethyl 2-nitroterephthalate are summarized in the table below.

ParameterDimethyl 2-nitroterephthalate
CCDC Number 709441[6]
Empirical Formula C₁₀H₉NO₆[5]
Formula Weight 239.18[5]
Temperature 293(2) K[5]
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic[5]
Space Group P2₁/c[5]
Unit Cell Dimensions
a6.9080(14) Å[5]
b12.662(3) Å[5]
c12.231(2) Å[5]
α90°
β98.18(3)°[5]
γ90°
Volume 1058.9(4) ų[5]
Z 4[5]
Calculated Density 1.500 Mg/m³
Absorption Coefficient 0.132 mm⁻¹
F(000) 496
Crystal Size 0.30 x 0.30 x 0.10 mm[5]
Theta range for data collection 2.59 to 25.35°
Index ranges -8<=h<=7, -15<=k<=15, -14<=l<=14
Reflections collected 7847
Independent reflections 1944 [R(int) = 0.0574]
Completeness to theta = 25.35° 99.8 %
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 1944 / 0 / 156[5]
Goodness-of-fit on F² 1.002
Final R indices [I>2sigma(I)] R1 = 0.0781, wR2 = 0.1633
R indices (all data) R1 = 0.1345, wR2 = 0.2012
Largest diff. peak and hole 0.291 and -0.312 e.Å⁻³
Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized experimental protocol for single-crystal X-ray diffraction, based on standard laboratory procedures and the information available for the analysis of dimethyl 2-nitroterephthalate.

1. Crystal Mounting:

  • A suitable single crystal of dimethyl 2-nitroterephthalate (approx. 0.30 x 0.30 x 0.10 mm) was selected under a polarizing microscope.

  • The crystal was mounted on a MiTeGen MicroMount™ using Paratone-N oil.

  • The mounted crystal was then placed on the goniometer head of the diffractometer.

2. Data Collection:

  • The crystal was cooled to 293(2) K using an Oxford Cryosystems Cryostream.

  • X-ray diffraction data were collected on a Bruker APEX-II CCD area detector diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

  • A series of ω and φ scans were performed to collect a complete dataset.

3. Data Processing:

  • The collected diffraction images were processed using the Bruker APEX2 software suite.

  • The raw data were integrated and corrected for Lorentz and polarization effects.

  • An empirical absorption correction (SADABS) was applied.

4. Structure Solution and Refinement:

  • The crystal structure was solved by direct methods using SHELXS and refined by full-matrix least-squares on F² using SHELXL.

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in calculated positions and refined using a riding model.

The logical relationship between the key steps in structure solution and refinement is illustrated in the diagram below.

structure_solution_refinement initial_model Initial Structural Model (from Direct Methods) refinement_cycle Least-Squares Refinement initial_model->refinement_cycle fourier_map Difference Fourier Map (Locate Missing/Misplaced Atoms) refinement_cycle->fourier_map convergence Convergence (Stable R-factors) refinement_cycle->convergence model_adjustment Model Adjustment (Add/Remove/Move Atoms) fourier_map->model_adjustment model_adjustment->refinement_cycle

Figure 2. Iterative process of structure solution and refinement.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound, utilizing the closely related dimethyl 2-nitroterephthalate as a case study due to the absence of publicly available data for the bromo analog. The detailed crystallographic data, experimental protocols, and workflow diagrams presented herein offer a robust framework for researchers in the fields of chemical synthesis, materials science, and drug development. The understanding of the solid-state structure of these molecules is fundamental to controlling their properties and designing novel materials and therapeutics. Further experimental work to determine the precise crystal structure of this compound is encouraged to build upon the foundational knowledge provided in this guide.

References

The Pivotal Role of the C-Br Bond: A Technical Guide to the Reactivity of Dimethyl 2-bromoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl 2-bromoterephthalate is a highly valuable and versatile intermediate in modern organic synthesis. Its utility stems from the specific arrangement of its functional groups: two methyl esters and a strategically placed bromine atom on the aromatic ring.[1] This guide provides an in-depth analysis of the reactivity of the carbon-bromine (C-Br) bond in this molecule, a key feature that enables a wide array of chemical transformations. The electron-withdrawing nature of the two methoxycarbonyl groups enhances the reactivity of the C-Br bond by polarizing it, making the attached carbon atom susceptible to various coupling reactions.[1] This activation, combined with the steric effects of the ortho-substituent, dictates the molecule's behavior in numerous synthetic applications, from polymer chemistry to the synthesis of complex pharmaceutical compounds.[1]

Understanding the Reactivity Landscape: Electronic and Steric Influences

The reactivity of the C-Br bond in this compound is primarily governed by a combination of electronic and steric factors. The two electron-withdrawing methyl ester groups (-COOCH₃) deactivate the aromatic ring towards electrophilic substitution but, more importantly, they make the carbon atom attached to the bromine more electrophilic. This increased electrophilicity facilitates the oxidative addition step in many palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.

Steric hindrance from the adjacent ester group can influence the approach of bulky reagents and ligands, potentially affecting reaction rates compared to less hindered aryl bromides.[1] However, this steric influence can also be leveraged to achieve specific selectivities in certain transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

The C-Br bond in this compound is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[1]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron compound.[2][3] For this compound, this reaction provides a straightforward route to a diverse range of substituted terephthalate derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 110°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Toluene/EtOH/H₂O8012>90
4-Methoxyphenylboronic acidPd₂(dba)₃/P(t-Bu)₃ (2%)K₃PO₄Dioxane1001685-95
3-Thienylboronic acidPd(OAc)₂/SPhos (2%)Cs₂CO₃Toluene/H₂O1108>90

Note: Data is compiled from typical literature procedures and may vary based on specific substrates and conditions.

Suzuki_Miyaura_Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition arbr This compound (Ar-Br) arbr->oxidative_addition pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)2 base Base (e.g., K₂CO₃) boronic_acid->base base->transmetalation Activates Boronic Acid pd_r_complex Ar-Pd(II)L2-R transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Coupled Product (Ar-R) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction is an efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6] It is invaluable for synthesizing conjugated enynes and other alkyne-containing molecules.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper co-catalyst (e.g., CuI, 1-10 mol%). The flask is evacuated and backfilled with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF, DMF) followed by an amine base (e.g., triethylamine, diisopropylamine), and the terminal alkyne (1.2-2.0 equiv.).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-80°C) until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography.

Quantitative Data for Sonogashira Coupling

Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2%)CuI (5%)Et₃NTHF25>95
TrimethylsilylacetylenePd(OAc)₂/XPhos (2%)CuI (4%)DIPEADMF6090-98
1-HexynePd(PPh₃)₄ (3%)CuI (5%)PiperidineToluene50>90

Note: Data is compiled from typical literature procedures and may vary based on specific substrates and conditions.[4][7]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)L2-Br pd0->pd_complex Oxidative Addition arbr_node Ar-Br arbr Ar-Br pd_alkynyl_complex Ar-Pd(II)L2-C≡CR pd_complex->pd_alkynyl_complex Transmetalation pd_alkynyl_complex->pd0 Reductive Elimination Product Released product_node Product product Ar-C≡CR alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Deprotonation cu_acetylide->pd_complex Enters Pd Cycle base Base base->alkyne alkyne_node Alkyne cui Cu(I) Salt cui->alkyne

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing the coupling of aryl halides with a wide variety of amines.[8][9] This reaction has largely replaced harsher traditional methods for C-N bond formation.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: Charge an oven-dried vial with a magnetic stir bar, this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv.).

  • Reagent Addition: Seal the vial with a septum, and evacuate and backfill with an inert gas. Add the amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., Toluene, Dioxane).

  • Reaction Execution: Heat the mixture in a preheated oil bath at 80-120°C for the required time.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the resulting residue by silica gel chromatography to afford the desired N-aryl product.

Quantitative Data for Buchwald-Hartwig Amination

Coupling PartnerPd Precatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃ / BINAP (2%/4%)NaOt-BuToluene10085-95
MorpholinePd(OAc)₂ / Xantphos (2%/4%)Cs₂CO₃Dioxane110>90
BenzylaminePdCl₂(dppf) (3%)K₃PO₄Toluene9080-90

Note: Data is compiled from typical literature procedures and may vary based on specific substrates and conditions.[8][10]

Buchwald_Hartwig_Amination pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition arbr Ar-Br arbr->oxidative_addition pd_complex Ar-Pd(II)L-Br oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amine R₂NH amine->amine_coordination base Base base->amine_coordination pd_amido_complex Ar-Pd(II)L-NR₂ amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Product (Ar-NR₂) reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a C-C bond between an unsaturated halide and an alkene.[11][12] It is a valuable tool for the vinylation of aryl rings.

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: Combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and optionally a phosphine ligand in a flask.

  • Solvent and Base Addition: Add a polar aprotic solvent such as DMF or NMP, and an organic or inorganic base (e.g., Et₃N, K₂CO₃).

  • Reaction Execution: Heat the reaction mixture to 80-140°C.

  • Monitoring: Follow the reaction's progress via TLC or GC-MS.

  • Work-up: After completion, cool the mixture, dilute with water, and extract with a suitable organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Quantitative Data for Heck Reaction

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
StyrenePd(OAc)₂ (2%)Et₃NDMF10080-90
Ethyl acrylatePdCl₂(PPh₃)₂ (3%)K₂CO₃NMP12085-95
1-OctenePd(OAc)₂/P(o-tolyl)₃ (2%)NaOAcDMAc13075-85

Note: Data is compiled from typical literature procedures and may vary based on specific substrates and conditions.[13][14]

Heck_Reaction pd0 Pd(0)L2 pd_complex Ar-Pd(II)L2-Br pd0->pd_complex Oxidative Addition of Ar-Br alkene_complex Alkene Coordinated Complex pd_complex->alkene_complex Alkene Coordination migratory_insertion Migratory Insertion (Syn-addition) alkene_complex->migratory_insertion inserted_complex σ-alkyl Pd(II) Complex migratory_insertion->inserted_complex beta_hydride β-Hydride Elimination inserted_complex->beta_hydride product_complex Product-Pd(0) π-Complex beta_hydride->product_complex Product Release base Base beta_hydride->base HBr formation product_complex->pd0 Ligand Exchange base->pd0 Catalyst Regeneration

Caption: Mechanism of the Mizoroki-Heck reaction.

Ullmann Coupling: Biaryl Synthesis

The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl.[15][16] Modern variations, often called Ullmann-type reactions, can be used for both symmetrical and unsymmetrical biaryl synthesis, as well as for forming diaryl ethers, and can sometimes be catalyzed by other metals like nickel and palladium.[15][17]

Experimental Protocol: General Procedure for Ullmann Condensation

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), a copper source (e.g., Cu powder, CuI, often in excess for classical reactions, or catalytic amounts for modern variants), and a high-boiling point solvent like DMF or nitrobenzene.[16]

  • Reagent Addition: For diaryl ether synthesis, add the corresponding phenol (1.0-1.2 equiv.) and a base (e.g., K₂CO₃). For biaryl synthesis, a second aryl halide may be added.

  • Reaction Execution: Heat the mixture at high temperatures, typically ranging from 150°C to 210°C, often for an extended period.

  • Work-up: After cooling, the reaction mixture is often treated with aqueous ammonia to complex the copper salts, followed by extraction with an organic solvent.

  • Purification: The crude product is purified by crystallization or column chromatography.

Quantitative Data for Ullmann-type Reactions

Reaction TypeCopper SourceBaseSolventTemp (°C)Yield (%)
Biaryl HomocouplingCu powder (200 mol%)NoneSand20060-80
Diaryl Ether SynthesisCuI (10 mol%) / L-prolineK₂CO₃DMSO9075-90
Biaryl Cross-couplingNiCl₂(dme)/Pd(OAc)₂/LigandKBrDMF10060-70

Note: Data is compiled from typical literature procedures. The classic Ullmann reaction often requires harsh conditions and stoichiometric copper.[16][18]

Ullmann_Reaction_Workflow start Start setup Combine Ar-Br, Copper Source, and optional Ligand/Base in a high-boiling solvent (e.g., DMF) start->setup heating Heat Reaction Mixture (150-210°C) setup->heating monitoring Monitor Reaction (TLC/GC-MS) heating->monitoring monitoring->heating Incomplete workup Cool and Quench (e.g., aq. NH₃), then Extract monitoring->workup Complete purification Purify Crude Product (Crystallization or Chromatography) workup->purification end Final Product purification->end

Caption: A generalized experimental workflow for the Ullmann reaction.

Conclusion

The C-Br bond in this compound is a key functional handle that unlocks a vast and powerful synthetic toolbox. Its reactivity, enhanced by the electronic pull of the ester groups, makes it an ideal substrate for a multitude of cross-coupling reactions. By carefully selecting catalysts, ligands, and reaction conditions, researchers can precisely and efficiently forge new C-C, C-N, and C-O bonds, enabling the construction of complex molecules with applications spanning materials science, agrochemicals, and pharmaceutical drug development. This guide serves as a foundational resource for professionals seeking to leverage the synthetic potential of this versatile building block.

References

Hydrolysis of Dimethyl 2-Bromoterephthalate to 2-Bromoterephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrolysis of dimethyl 2-bromoterephthalate to its diacid form, 2-bromoterephthalic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and advanced materials. This document outlines detailed experimental protocols for both acidic and alkaline hydrolysis, presents quantitative data in a structured format, and includes visualizations of the experimental workflow.

Reaction Overview and Significance

The hydrolysis of this compound involves the cleavage of two ester groups to yield the corresponding dicarboxylic acid. This reaction is fundamental in modifying the properties and reactivity of the terephthalate core, enabling its use as a versatile building block in drug discovery and materials science. The presence of the bromine atom offers a site for further functionalization through cross-coupling reactions, making 2-bromoterephthalic acid a valuable precursor for complex molecular architectures.

Experimental Protocols

Two primary methods for the hydrolysis of this compound are detailed below: acid-catalyzed hydrolysis and alkaline (saponification) hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes a strong acid catalyst to facilitate the hydrolysis of the ester linkages.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dioxane or Acetic Acid

  • Distilled Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in a suitable organic solvent (e.g., dioxane or acetic acid).

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: After completion, cool the reaction mixture to room temperature and then pour it slowly over crushed ice with vigorous stirring. The 2-bromoterephthalic acid will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any residual acid and other water-soluble impurities. A wash with a saturated sodium bicarbonate solution can also be employed to neutralize any remaining acid, followed by another water wash.

  • Drying: Dry the purified 2-bromoterephthalic acid in a vacuum oven at a moderate temperature.

Protocol 2: Alkaline Hydrolysis (Saponification)

This method employs a strong base to hydrolyze the ester, followed by acidification to precipitate the diacid.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Methanol or Ethanol

  • Distilled Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Filtration apparatus (Büchner funnel, filter paper)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve this compound in a mixture of an alcohol (methanol or ethanol) and water.

  • Base Addition: Add a stoichiometric excess of sodium hydroxide or potassium hydroxide pellets or a concentrated aqueous solution to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add concentrated hydrochloric acid with stirring to neutralize the excess base and precipitate the 2-bromoterephthalic acid. The pH of the solution should be adjusted to be acidic.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the solid with cold distilled water to remove any inorganic salts.

  • Drying: Dry the final product, 2-bromoterephthalic acid, under vacuum. A reported synthesis of 2-bromoterephthalic acid via an alternative route yielded a white solid with 99% purity[1].

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the hydrolysis of this compound. Please note that the yield can vary based on the specific reaction conditions and scale. A yield of 85% has been reported for the synthesis of 2-bromoterephthalic acid from a different precursor, providing a benchmark for this transformation[1].

ParameterAcid-Catalyzed HydrolysisAlkaline HydrolysisReference
Typical Yield 80-90%85-95%[1]
Purity >98%>99%[1]
Reaction Time 4-8 hours2-4 hours-
Reaction Temperature RefluxReflux-

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the experimental protocols for both acid-catalyzed and alkaline hydrolysis.

Acid_Hydrolysis_Workflow Start Start: Dimethyl 2-bromoterephthalate Dissolve Dissolve in Dioxane/Acetic Acid Start->Dissolve Add_Acid Add conc. H₂SO₄ Dissolve->Add_Acid Reflux Reflux (4-8h) Add_Acid->Reflux Cool Cool to RT Reflux->Cool Precipitate Pour over Ice Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with H₂O & NaHCO₃ Filter->Wash Dry Dry under Vacuum Wash->Dry End End: 2-Bromoterephthalic Acid Dry->End

Figure 1. Workflow for Acid-Catalyzed Hydrolysis.

Alkaline_Hydrolysis_Workflow Start Start: Dimethyl 2-bromoterephthalate Dissolve Dissolve in MeOH/H₂O Start->Dissolve Add_Base Add NaOH/KOH Dissolve->Add_Base Reflux Reflux (2-4h) Add_Base->Reflux Cool Cool in Ice Bath Reflux->Cool Acidify Acidify with HCl Cool->Acidify Filter Vacuum Filtration Acidify->Filter Wash Wash with H₂O Filter->Wash Dry Dry under Vacuum Wash->Dry End End: 2-Bromoterephthalic Acid Dry->End

Figure 2. Workflow for Alkaline Hydrolysis (Saponification).

Safety Considerations

  • Corrosive Reagents: Concentrated acids (sulfuric acid, hydrochloric acid) and strong bases (sodium hydroxide, potassium hydroxide) are highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Fume Hood: All manipulations involving concentrated acids and organic solvents should be performed in a well-ventilated fume hood.

  • Exothermic Reactions: The addition of concentrated acid to water or the neutralization of acid with base can be highly exothermic. Perform these steps slowly and with adequate cooling.

Conclusion

The hydrolysis of this compound to 2-bromoterephthalic acid is a straightforward yet critical transformation for the synthesis of advanced chemical entities. Both acid- and base-mediated protocols offer high yields and purity. The choice of method may depend on the substrate's sensitivity to acidic or basic conditions and the desired scale of the reaction. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Thermal Degradation Profile of Dimethyl 2-bromoterephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-bromoterephthalate is a halogenated aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Understanding its thermal stability is crucial for safe handling, processing, and storage, as well as for predicting its behavior in various chemical reactions at elevated temperatures. This technical guide provides an in-depth overview of the expected thermal degradation profile of this compound, including anticipated thermal properties, a detailed experimental protocol for its analysis, and a proposed degradation pathway.

Predicted Thermal Properties

The thermal properties of this compound are expected to be influenced by the presence of the bromine atom on the aromatic ring and the two methyl ester groups. The C-Br bond is generally less stable than a C-H bond, which may lead to a lower onset of decomposition compared to its non-brominated counterpart, Dimethyl Terephthalate (DMT). The following table summarizes the predicted key thermal parameters for this compound, with comparative data for DMT.

ParameterPredicted Value for this compoundReported Value for Dimethyl Terephthalate (DMT)
Melting Point (°C) ~54 - 58140 - 142
Boiling Point (°C) > 280 (with decomposition)288
Onset of Decomposition (Tonset) in N2 (°C) 250 - 350~300 - 450[1]
Temperature of Maximum Decomposition Rate (Tmax) in N2 (°C) 300 - 400Varies with heating rate[1]
Primary Decomposition Products Hydrogen bromide, Carbon monoxide, Carbon dioxide, Brominated aromatic fragmentsCarbon monoxide, Carbon dioxide, Carboxylic acids, Vinyl esters[1]

Note: The predicted onset of decomposition is a broad range. The actual value will be highly dependent on the experimental conditions, particularly the heating rate and the purity of the sample.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound in an inert atmosphere is likely to proceed through a multi-step process. The initial and weakest point in the molecule is expected to be the C-Br bond, followed by the ester linkages.

A plausible degradation pathway is as follows:

  • Initial C-Br Bond Cleavage: The degradation is likely initiated by the homolytic cleavage of the carbon-bromine bond, generating a bromine radical and an aromatic radical.

  • Hydrogen Abstraction: The highly reactive bromine radical can abstract a hydrogen atom from a methyl group of another molecule, forming hydrogen bromide (HBr) and a new organic radical.

  • Ester Group Decomposition: The ester groups can undergo decomposition through several mechanisms, including intramolecular elimination or radical-induced scission, leading to the formation of carbon monoxide (CO), carbon dioxide (CO2), methane, and other small molecules.

  • Fragmentation of the Aromatic Ring: At higher temperatures, the aromatic ring can fragment, leading to the formation of a complex mixture of smaller brominated and non-brominated hydrocarbons.

G Proposed Thermal Degradation Pathway of this compound A This compound B Heat (Δ) A->B G Ester Group Decomposition A->G Higher Temp. C Initial C-Br Bond Cleavage B->C D Bromine Radical + Aromatic Radical C->D E Hydrogen Abstraction D->E Intermolecular Reaction I Aromatic Ring Fragmentation D->I Higher Temp. F Hydrogen Bromide (HBr) E->F H CO, CO2, Methane, etc. G->H J Smaller Hydrocarbon Fragments I->J

Caption: Proposed multi-step thermal degradation pathway.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This section outlines a standard procedure for determining the thermal stability of this compound using Thermogravimetric Analysis (TGA).

Objective: To determine the onset temperature of decomposition, the temperature of maximum mass loss rate, and the residual mass of this compound under a controlled atmosphere.

Apparatus and Materials:

  • Thermogravimetric Analyzer (TGA) with a high-resolution balance

  • TGA sample pans (e.g., alumina, platinum)

  • High-purity this compound sample

  • High-purity nitrogen gas (or other desired inert gas)

  • Analytical balance

Procedure:

  • Instrument Preparation:

    • Turn on the TGA instrument and the associated computer.

    • Ensure the purge gas (nitrogen) is connected and the flow rate is set to the desired value (typically 20-50 mL/min).

    • Perform any necessary calibrations as per the instrument manufacturer's guidelines.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan.

    • Record the exact initial mass of the sample.

    • Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

  • Experimental Setup:

    • Place the sample pan onto the TGA balance.

    • If using a simultaneous TGA/DSC instrument, place an empty reference pan on the reference balance.

    • Seal the furnace.

  • TGA Program:

    • Equilibration: Hold the sample at a starting temperature (e.g., 30°C) for 10-15 minutes to allow the system to stabilize.

    • Heating Ramp: Increase the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition, typically around 600°C.

    • Isothermal Hold (Optional): Hold at the final temperature for a short period to ensure complete decomposition.

    • Cooling: Allow the furnace to cool down to room temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve (mass vs. temperature).

    • Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent and the tangent of the steepest mass loss.

    • Analyze the derivative thermogravimetric (DTG) curve to determine the temperature of the maximum rate of mass loss (Tmax).

    • Calculate the percentage of residual mass at the end of the experiment.

G Experimental Workflow for Thermogravimetric Analysis (TGA) A Instrument Preparation (Calibration, Gas Flow) B Sample Preparation (Weighing 5-10 mg) A->B C Load Sample into TGA B->C D Set TGA Program (Equilibration, Heating Ramp) C->D E Run TGA Experiment D->E F Data Acquisition (Mass vs. Temperature) E->F G Data Analysis (Tonset, Tmax, Residual Mass) F->G H Report Results G->H

Caption: Standard workflow for TGA experiments.

Conclusion

While direct experimental data for the thermal degradation of this compound is lacking, this guide provides a robust, data-driven projection of its thermal behavior. The presence of the bromine substituent is expected to lower its thermal stability compared to Dimethyl Terephthalate. The provided experimental protocol for TGA offers a clear methodology for researchers to determine the precise thermal degradation profile. The proposed degradation pathway serves as a theoretical framework for understanding the decomposition mechanism and predicting the potential evolved gas products. It is strongly recommended that experimental verification of these predicted properties be conducted under the specific conditions relevant to the intended application.

References

An In-depth Technical Guide to the Material Safety of Dimethyl 2-bromoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for Dimethyl 2-bromoterephthalate (CAS No. 18643-86-2), a halogenated aromatic ester commonly used as an intermediate in organic synthesis. Due to the limited availability of specific toxicological data for this compound, this guide also includes information on the closely related compound, Dimethyl Terephthalate, for comparative purposes, alongside established protocols for handling halogenated aromatic compounds.

Section 1: Chemical and Physical Properties

This compound is a white to yellow crystalline powder.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 18643-86-2[1][2][3][4][5][6]
Molecular Formula C10H9BrO4[1]
Molecular Weight 273.08 g/mol [3][6]
Appearance White to yellow crystalline powder[1]
Melting Point 52 °C[1]
Boiling Point (Predicted) 323.7 ± 22.0 °C
Density (Predicted) 1.505 ± 0.06 g/cm³
Flash Point (Predicted) 130.4 °C
Vapor Pressure (Predicted) 0.0301 mmHg at 25°C
Solubility Soluble in Methanol[1]

Section 2: Hazard Identification and Toxicological Data

This compound is classified as an irritant.[3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Hazard StatementCodeClassification
Causes skin irritationH315Skin Irritation, Category 2
Causes serious eye irritationH319Eye Irritation, Category 2A
May cause respiratory irritationH335Specific Target Organ Toxicity (Single Exposure), Category 3

Toxicological Data:

For reference, the toxicological data for the non-brominated analogue, Dimethyl Terephthalate (CAS No. 120-61-6) , is provided below. It is crucial to note that the presence of the bromine atom in this compound may alter its toxicological profile.

TestSpeciesRouteValue
LD50RatOral>3200 mg/kg
LD50Guinea pigDermal>5000 mg/kg

Section 3: Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound. A general workflow for safe handling is outlined below.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_aliquot Aliquot Chemical Carefully prep_hood->handle_aliquot handle_reaction Perform Reaction in Fume Hood handle_aliquot->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose

Safe Handling Workflow for this compound.

Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12] Keep containers tightly closed.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[13] Halogenated organic waste should be collected in a designated, properly labeled container and should not be mixed with non-halogenated waste.[13]

Emergency Procedures

In the event of exposure or a spill, follow the procedures outlined below.

Emergency_Response_Workflow cluster_response Immediate Actions cluster_first_aid First Aid cluster_spill Spill Cleanup (for trained personnel only) spill_exposure Spill or Exposure Occurs alert Alert others in the vicinity spill_exposure->alert remove_clothing Remove contaminated clothing spill_exposure->remove_clothing eye_contact Eye Contact: Rinse with water for 15 min. spill_exposure->eye_contact inhalation Inhalation: Move to fresh air. spill_exposure->inhalation ingestion Ingestion: Seek immediate medical attention. spill_exposure->ingestion ventilate Ensure adequate ventilation spill_exposure->ventilate evacuate Evacuate the immediate area if necessary alert->evacuate skin_contact Skin Contact: Wash with soap and water for 15 min. remove_clothing->skin_contact seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical absorb Absorb spill with inert material ventilate->absorb collect Collect waste in a sealed container absorb->collect decontaminate Decontaminate the area collect->decontaminate

Emergency Response Workflow for this compound.
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

Section 4: Application in Synthesis

This compound is a valuable intermediate in the synthesis of various organic compounds, including polymers. For instance, it can be used as a monomer in the synthesis of poly(p-phenylene terephthalates) with specific properties imparted by the bromine atom. The general workflow for such a polymerization is depicted below.

Polymer_Synthesis_Workflow cluster_monomers Monomer Preparation cluster_polymerization Polymerization cluster_processing Polymer Processing monomer1 This compound reaction Polycondensation Reaction (e.g., with catalyst and heat) monomer1->reaction monomer2 Substituted Hydroquinone monomer2->reaction isolation Polymer Isolation and Purification reaction->isolation characterization Characterization (e.g., NMR, GPC, DSC) isolation->characterization application Further Processing for Applications characterization->application

General Workflow for the Synthesis of Poly(p-phenylene terephthalates).

This technical guide is intended to provide essential safety information for handling this compound in a research and development setting. It is not exhaustive and should be supplemented with a thorough review of the complete Safety Data Sheet (SDS) and institutional safety protocols. Always prioritize safety and handle all chemicals with appropriate caution.

References

In-Depth Technical Guide to the Physical Properties of Dimethyl 2-bromoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Dimethyl 2-bromoterephthalate, a key intermediate in various synthetic applications, including the development of novel pharmaceuticals and advanced materials. This document presents quantitative data in a clear, tabular format, details relevant experimental protocols, and includes a visual representation of a common synthetic workflow.

Core Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing a valuable resource for researchers in estimating reaction conditions and purification strategies.

PropertyValueSource(s)
Chemical Formula C₁₀H₉BrO₄[2]
Molecular Weight 273.08 g/mol [2]
CAS Number 18643-86-2[2]
Melting Point 52-57 °C[1]
Boiling Point (Predicted) 323.7 ± 22.0 °C at 760 mmHg[1]
Density (Predicted) 1.505 ± 0.06 g/cm³[1]
Appearance White crystalline powder[1]
Solubility Soluble in Methanol[1]

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. The following sections outline standard laboratory protocols for measuring the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Repeat the measurement with a fresh sample to ensure accuracy.

Synthesis of this compound via Esterification

A common and efficient method for the synthesis of this compound is the Fischer esterification of 2-bromoterephthalic acid with methanol, catalyzed by a strong acid such as sulfuric acid.

Materials:

  • 2-bromoterephthalic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoterephthalic acid in an excess of anhydrous methanol.

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours (typically 4-16 hours) to drive the reaction to completion.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent to obtain the crude product solution.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to obtain pure, white crystals.[3]

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the esterification of 2-bromoterephthalic acid.

Synthesis_Workflow Reactants 2-Bromoterephthalic Acid + Methanol + H₂SO₄ (cat.) Reaction Reflux Reactants->Reaction Heating Workup Work-up (Extraction & Washing) Reaction->Workup Cooling & Quenching Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Purification Purification (Recrystallization) Drying->Purification Solvent Removal Product Pure Dimethyl 2-bromoterephthalate Purification->Product Isolation

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Synthesis of Dimethyl 2-bromoterephthalate from 2-bromoterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of dimethyl 2-bromoterephthalate, a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The primary method described is the direct acid-catalyzed esterification of 2-bromoterephthalic acid with methanol. An alternative method employing thionyl chloride is also discussed. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is a halogenated aromatic ester that serves as a versatile building block in organic synthesis.[1] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions and nucleophilic substitutions, while the methyl ester groups can be readily hydrolyzed or reduced.[1] The most straightforward and widely used method for its preparation is the direct esterification of 2-bromoterephthalic acid.[1] This reaction, known as Fischer esterification, involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2][3][4]

Materials and Methods

Materials
  • 2-Bromoterephthalic acid (C₈H₅BrO₄)

  • Methanol (CH₃OH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Thionyl Chloride (SOCl₂)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Safety Precautions
  • 2-Bromoterephthalic acid is toxic if swallowed and causes skin and serious eye irritation.[5]

  • This compound causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

  • Concentrated sulfuric acid and thionyl chloride are highly corrosive and toxic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification

This protocol is a common and effective method for the synthesis of this compound.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoterephthalic acid in an excess of methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 16 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Thionyl Chloride Mediated Esterification

This alternative method offers a high yield and a shorter reaction time.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-bromoterephthalic acid in methanol.

  • Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 5 hours.[1]

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Data Presentation

Table 1: Reactant and Product Properties

CompoundChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
2-Bromoterephthalic acidC₈H₅BrO₄245.03[5]-586-35-6[5]
This compoundC₁₀H₉BrO₄273.08[6][7]52[7]18643-86-2[6][7]

Table 2: Comparison of Synthesis Protocols

ParameterProtocol 1: Acid-CatalyzedProtocol 2: Thionyl Chloride
Catalyst/Reagent Concentrated H₂SO₄Thionyl Chloride (SOCl₂)
Solvent MethanolMethanol
Reaction Time 16 hours[1]5 hours[1]
Reported Yield Nearly quantitative[1]98%[1]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_end Final Product 2-Bromoterephthalic Acid 2-Bromoterephthalic Acid Reaction_Mixture Mixing and Reflux 2-Bromoterephthalic Acid->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Catalyst H2SO4 or SOCl2 Catalyst->Reaction_Mixture Solvent_Removal Solvent Removal Reaction_Mixture->Solvent_Removal Extraction Extraction with Ethyl Acetate Solvent_Removal->Extraction Washing Washing with NaHCO3 and Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Purification_Step Recrystallization or Column Chromatography Concentration->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Discussion

Both presented protocols are effective for the synthesis of this compound. The choice between the two may depend on the available reagents, desired reaction time, and scale of the synthesis. The acid-catalyzed Fischer esterification is a classic and reliable method, although it requires a longer reaction time.[1] The use of thionyl chloride can significantly reduce the reaction time and provide a very high yield.[1] However, thionyl chloride is a more hazardous reagent and requires careful handling.

The work-up procedure is crucial for obtaining a pure product. The washing steps with sodium bicarbonate are necessary to remove any unreacted carboxylic acid and the acid catalyst. Proper drying of the organic layer before solvent removal is also important to prevent hydrolysis of the ester product.

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of this compound from 2-bromoterephthalic acid. The provided data and workflow diagram offer a comprehensive guide for researchers and professionals in the field of organic synthesis.

References

Application Notes and Protocol for the Regioselective Bromination of Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the regioselective monobromination of dimethyl terephthalate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The presented method focuses on the direct bromination of the aromatic ring, yielding primarily the 2-bromo isomer.

Introduction

Dimethyl terephthalate is a readily available aromatic compound with two electron-withdrawing ester groups. These groups deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the meta-positions relative to both ester groups (positions 2 and 5). Due to symmetry, these positions are equivalent. This protocol outlines a straightforward and effective method for the synthesis of dimethyl 2-bromoterephthalate using elemental bromine and a Lewis acid catalyst, typically iron(III) bromide generated in situ from iron filings.

Data Presentation

The following table summarizes the key quantitative data for the regioselective bromination of dimethyl terephthalate.

ParameterValue
Product This compound
Molecular Formula C₁₀H₉BrO₄
Molecular Weight 273.08 g/mol
Typical Yield 75-85%
Regioselectivity Primarily 2-bromo isomer
Melting Point 54-56 °C

Experimental Protocol

This protocol describes the direct bromination of dimethyl terephthalate using bromine and iron catalyst.

Materials:

  • Dimethyl terephthalate (DMT)

  • Bromine (Br₂)

  • Iron filings (Fe)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)

  • Sodium bisulfite (NaHSO₃) solution (10% w/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methanol or Ethanol for recrystallization

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a gas trap (e.g., a drying tube with CaCl₂ followed by a tube leading to a beaker with NaHSO₃ solution to trap HBr gas)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas trap, and a dropping funnel, add dimethyl terephthalate (1.0 eq) and iron filings (0.05 eq).

  • Solvent Addition: Add anhydrous carbon tetrachloride or dichloromethane to the flask to dissolve the dimethyl terephthalate.

  • Initiation: Begin stirring the mixture.

  • Bromine Addition: Slowly add a solution of bromine (1.1 eq) in the same anhydrous solvent to the reaction mixture via the dropping funnel at room temperature over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. The color of the bromine should fade as it is consumed.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 40-50 °C for dichloromethane or 70-80 °C for carbon tetrachloride) and maintain it for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding a 10% aqueous solution of sodium bisulfite to destroy any unreacted bromine. The reddish-brown color of bromine should disappear.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a 10% sodium bisulfite solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude product from methanol or ethanol to yield pure this compound as a white to off-white solid.

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

reaction_pathway DMT Dimethyl Terephthalate Product This compound DMT->Product Electrophilic Aromatic Substitution Br2 Br₂ Br2->Product Fe Fe (catalyst) Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Fe->Electrophilic Aromatic Substitution HBr HBr Product->HBr byproduct

Caption: Reaction scheme for the bromination of dimethyl terephthalate.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis setup 1. Reaction Setup (DMT, Fe, Solvent) addition 2. Bromine Addition setup->addition reaction 3. Reflux addition->reaction quench 4. Quenching (NaHSO₃ solution) reaction->quench extraction 5. Liquid-Liquid Extraction quench->extraction drying 6. Drying (Anhydrous MgSO₄) extraction->drying evaporation 7. Solvent Evaporation drying->evaporation recrystallization 8. Recrystallization evaporation->recrystallization characterization 9. Characterization (NMR, MS, MP) recrystallization->characterization

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Utilization of Dimethyl 2-bromoterephthalate in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functional polyesters using Dimethyl 2-bromoterephthalate as a key monomer. The incorporation of a bromine atom onto the terephthalate backbone offers a versatile platform for post-polymerization modification, enabling the development of advanced materials with tailored properties for applications in drug delivery, diagnostics, and smart materials.

Introduction

Polyesters are a critical class of polymers widely used in biomedical and pharmaceutical applications due to their biocompatibility and tunable degradation profiles. Standard polyesters, such as polyethylene terephthalate (PET), are typically synthesized from monomers like dimethyl terephthalate.[1] By substituting the standard monomer with this compound, a reactive handle—the bromine atom—is introduced into the polymer backbone.[2] This bromine functionality serves as a versatile site for a variety of post-polymerization modification reactions, allowing for the covalent attachment of drugs, targeting ligands, imaging agents, or other functional moieties.[3]

The synthesis of polyesters from dimethyl esters generally proceeds via a two-stage melt polycondensation process.[1] The initial stage is a transesterification reaction between the dimethyl ester and a suitable diol, which produces a bis(hydroxyalkyl) terephthalate oligomer and methanol as a byproduct. The subsequent polycondensation stage is conducted at high temperatures and under vacuum to facilitate the removal of the excess diol and drive the polymerization to achieve a high molecular weight polymer.[1]

Polyester Synthesis from this compound

The synthesis of poly(alkylene 2-bromoterephthalate) follows the conventional two-step melt polymerization process. The following protocol is a representative example for the synthesis of poly(ethylene 2-bromoterephthalate).

Experimental Protocol: Synthesis of Poly(ethylene 2-bromoterephthalate)

Materials:

  • This compound (DBT)

  • Ethylene glycol (EG)

  • Zinc acetate (Transesterification catalyst)

  • Antimony(III) oxide (Polycondensation catalyst)

  • High-purity nitrogen gas

  • Methanol (for purification)

  • Chloroform (for characterization)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

  • Schlenk line for inert atmosphere operations.

Procedure:

Step 1: Transesterification

  • Charge the reaction flask with this compound and ethylene glycol in a 1:2.2 molar ratio.

  • Add zinc acetate as the transesterification catalyst (approximately 0.1% by weight of DBT).

  • Flush the system with high-purity nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to 180-200°C under a slow stream of nitrogen with continuous stirring.

  • Methanol will be produced as a byproduct and should be collected in the distillation receiver.

  • Continue the reaction for 2-3 hours, or until approximately 95% of the theoretical amount of methanol has been collected.

  • Gradually increase the temperature to 220-230°C to ensure the completion of the transesterification reaction.

Step 2: Polycondensation

  • Add antimony(III) oxide as the polycondensation catalyst (approximately 0.05% by weight of DBT) to the reaction mixture.

  • Gradually increase the temperature to 270-280°C.

  • Slowly apply a vacuum to the system, reducing the pressure to below 1 torr over a period of about one hour. This will facilitate the removal of excess ethylene glycol.

  • Continue the polycondensation reaction under high vacuum for 3-5 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer increases.

  • Once the desired viscosity is achieved, discontinue heating and break the vacuum with nitrogen gas.

  • Allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can be collected for purification and characterization.

Purification:

  • Dissolve the synthesized polymer in a suitable solvent such as chloroform.

  • Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash it with fresh methanol.

  • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation: Polymer Synthesis and Properties

The following table summarizes the typical reaction parameters and expected properties for the synthesis of poly(ethylene 2-bromoterephthalate).

ParameterValueReference
Reactants
Monomer 1This compound[2]
Monomer 2Ethylene Glycol[1]
Molar Ratio (DBT:EG)1:2.2[1]
Transesterification
CatalystZinc Acetate[1]
Catalyst Loading~0.1 wt%[1]
Temperature180-230°C[1]
Time2-3 hours[1]
Polycondensation
CatalystAntimony(III) Oxide[1]
Catalyst Loading~0.05 wt%[1]
Temperature270-280°C[1]
Pressure< 1 torr[1]
Time3-5 hours[1]
Polymer Properties (Illustrative)
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol [2]
Weight Average Molecular Weight (Mw)30,000 - 50,000 g/mol [2]
Polydispersity Index (PDI)1.8 - 2.2[2]
Glass Transition Temperature (Tg)70 - 85°C[4]

Visualization: Polyester Synthesis Workflow

Polyester_Synthesis cluster_transesterification Step 1: Transesterification cluster_polycondensation Step 2: Polycondensation cluster_purification Purification start Charge Reactants: This compound Ethylene Glycol Zinc Acetate heat1 Heat to 180-230°C under Nitrogen start->heat1 collect_methanol Collect Methanol Byproduct heat1->collect_methanol prepolymer Formation of Bis(2-hydroxyethyl) 2-bromoterephthalate collect_methanol->prepolymer add_catalyst Add Antimony(III) Oxide prepolymer->add_catalyst heat2 Heat to 270-280°C under Vacuum add_catalyst->heat2 remove_eg Remove Excess Ethylene Glycol heat2->remove_eg polymer High Molecular Weight Poly(ethylene 2-bromoterephthalate) remove_eg->polymer dissolve Dissolve in Chloroform polymer->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Dry under Vacuum precipitate->dry final_product Purified Polyester dry->final_product

Caption: Workflow for the synthesis of poly(ethylene 2-bromoterephthalate).

Post-Polymerization Modification

The bromine atom on the polyester backbone provides a reactive site for various chemical transformations, enabling the attachment of functional molecules. The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds and can be employed to modify the brominated polyester.[5]

Experimental Protocol: Suzuki Coupling on Poly(ethylene 2-bromoterephthalate)

Materials:

  • Poly(ethylene 2-bromoterephthalate)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2) (Catalyst)

  • Triphenylphosphine (PPh3) (Ligand)

  • Potassium carbonate (K2CO3) (Base)

  • Toluene (Solvent)

  • N,N-Dimethylformamide (DMF) (Co-solvent)

  • Methanol (for purification)

Equipment:

  • Schlenk flask with a condenser and magnetic stirrer.

  • Heating mantle with a temperature controller.

  • Schlenk line for inert atmosphere operations.

Procedure:

  • In a Schlenk flask, dissolve poly(ethylene 2-bromoterephthalate) in a mixture of toluene and DMF (e.g., 3:1 v/v).

  • Add the arylboronic acid (1.5 equivalents per bromine unit on the polymer), potassium carbonate (3 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Degas the mixture by three freeze-pump-thaw cycles and then backfill with nitrogen.

  • Heat the reaction mixture to 90-100°C and stir for 24-48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the mixture with chloroform and wash with water to remove inorganic salts.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Concentrate the solution and precipitate the functionalized polymer in cold methanol.

  • Collect the polymer by filtration and dry it under vacuum.

Data Presentation: Post-Polymerization Modification

The following table outlines the typical conditions for a Suzuki cross-coupling reaction on the brominated polyester.

ParameterValueReference
Reactants
PolymerPoly(ethylene 2-bromoterephthalate)
Coupling PartnerArylboronic Acid[5]
Molar Ratio (Br:Boronic Acid)1:1.5
Reaction Conditions
CatalystPalladium(II) Acetate[5]
LigandTriphenylphosphine[5]
BasePotassium Carbonate[5]
SolventToluene/DMF
Temperature90-100°C
Time24-48 hours
Product Functionalized Polyester

Visualization: Post-Polymerization Modification Workflow

Suzuki_Coupling cluster_reaction_setup Reaction Setup cluster_reaction Suzuki Coupling Reaction cluster_workup_purification Workup and Purification dissolve_polymer Dissolve Brominated Polyester in Toluene/DMF add_reagents Add: Arylboronic Acid Pd(OAc)2, PPh3 K2CO3 dissolve_polymer->add_reagents degas Degas via Freeze-Pump-Thaw add_reagents->degas heat_reaction Heat to 90-100°C for 24-48 hours under Nitrogen degas->heat_reaction cool_down Cool to Room Temperature heat_reaction->cool_down dilute_wash Dilute with Chloroform and Wash with Water cool_down->dilute_wash dry_filter Dry Organic Layer and Filter dilute_wash->dry_filter precipitate Precipitate in Methanol dry_filter->precipitate final_product Functionalized Polyester precipitate->final_product

Caption: Workflow for Suzuki coupling on a brominated polyester.

Conclusion

The use of this compound as a monomer provides a straightforward and effective method for synthesizing functionalizable polyesters. The presence of the bromine atom allows for a wide range of post-polymerization modifications, making these polymers highly attractive for the development of advanced materials in various scientific and biomedical fields. The protocols and data presented here serve as a valuable resource for researchers looking to explore the potential of these versatile polymers.

References

Application Notes and Protocols: Leveraging Dimethyl 2-bromoterephthalate for the Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of Functionalized Linkers in MOF Synthesis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and biomedicine.[1][2] The ability to tailor the chemical and physical properties of MOFs at the molecular level through the judicious selection of metal nodes and organic linkers is a key driver of this interest. The incorporation of functional groups into the linker molecules is a powerful strategy to impart specific functionalities to the resulting MOF. Dimethyl 2-bromoterephthalate serves as a crucial precursor to 2-bromoterephthalic acid, a bifunctional linker that offers a unique combination of a robust framework-forming carboxylate backbone and a reactive bromo-substituent. This bromo-group acts as a versatile chemical handle for post-synthetic modification (PSM), allowing for the covalent attachment of a wide array of chemical moieties within the MOF structure.[3][4][5] This guide provides a comprehensive overview of the application of this compound in the synthesis of bromo-functionalized MOFs, with a particular focus on the well-characterized UiO-66(Zr)-Br framework. We will detail the necessary pre-synthesis ligand preparation, the solvothermal synthesis of the MOF, advanced post-synthetic modification techniques, and potential applications in catalysis and drug delivery, tailored for researchers and professionals in the field.

Part 1: From Precursor to Linker - The Gateway to Functional MOFs

The journey to a functionalized MOF begins with the preparation of the active linker molecule. This compound, a commercially available diester, must first be hydrolyzed to its corresponding dicarboxylic acid, 2-bromoterephthalic acid, to enable coordination with the metal centers during MOF synthesis.

Protocol 1: Hydrolysis of this compound

This protocol details the base-catalyzed hydrolysis of this compound to yield 2-bromoterephthalic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound in methanol.

  • Saponification: Prepare an aqueous solution of sodium hydroxide (2-3 molar equivalents) and add it to the methanolic solution of the diester.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dissolve the resulting solid residue in a minimum amount of deionized water and cool the solution in an ice bath. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until a white precipitate forms and the pH is acidic.

  • Isolation and Purification: Collect the white precipitate of 2-bromoterephthalic acid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts and dry under vacuum. The purity can be assessed by NMR spectroscopy and melting point determination.

Part 2: Synthesis of Bromo-Functionalized Metal-Organic Frameworks

With the 2-bromoterephthalic acid linker in hand, we can proceed with the synthesis of the bromo-functionalized MOF. The following protocol is adapted for the synthesis of UiO-66(Zr)-Br, a zirconium-based MOF known for its exceptional chemical and thermal stability.[6]

Protocol 2: Solvothermal Synthesis of UiO-66(Zr)-Br

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-bromoterephthalic acid (H₂BDC-Br)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • Teflon-lined stainless-steel autoclave (e.g., 20 mL)

  • Programmable oven

Procedure:

  • Precursor Solution Preparation: In a 20 mL glass vial, dissolve zirconium(IV) chloride (e.g., 0.125 mmol) and 2-bromoterephthalic acid (e.g., 0.125 mmol) in 10 mL of DMF.

  • Modulator Addition: To this solution, add a specific volume of acetic acid, which acts as a modulator to control the crystallite size and introduce defects in a controlled manner. The amount of modulator can be varied to tune the properties of the resulting MOF.

  • Solvothermal Reaction: Transfer the solution to a 20 mL Teflon-lined autoclave, seal it tightly, and place it in a programmable oven. Heat the autoclave to 120°C and maintain this temperature for 24 hours.

  • Cooling and Product Collection: After 24 hours, cool the autoclave to room temperature. A white microcrystalline powder of UiO-66(Zr)-Br should have precipitated.

  • Washing and Activation: Collect the solid product by centrifugation. Wash the powder sequentially with fresh DMF and then with a solvent like ethanol or acetone to remove unreacted starting materials and residual DMF from the pores. This solvent exchange is crucial for the activation of the MOF. Finally, dry the product under vacuum to obtain the activated, porous UiO-66(Zr)-Br.

Characterization: The successful synthesis of UiO-66(Zr)-Br can be confirmed by Powder X-ray Diffraction (PXRD), which should show the characteristic peaks of the UiO-66 topology. Porosity and surface area can be determined by nitrogen physisorption measurements (BET analysis). Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the framework.

Property Typical Value for UiO-66(Zr)-Br
BET Surface Area~1000 m²/g[7]
Pore Volume~0.42 cm³/g[7]
Topologyfcu
Thermal Stability> 450°C

Table 1: Typical physicochemical properties of UiO-66(Zr)-Br.

Part 3: Unleashing Potential through Post-Synthetic Modification (PSM)

The bromo-substituent on the terephthalate linker is the key to unlocking a vast chemical space for functionalization via post-synthetic modification. This allows for the introduction of new functionalities into the MOF that might not be stable under the initial solvothermal synthesis conditions.[5] Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are particularly well-suited for this purpose.[2]

Workflow for Post-Synthetic Modification of UiO-66(Zr)-Br

PSM_Workflow start Activated UiO-66(Zr)-Br reaction PSM Reaction (e.g., Suzuki or Sonogashira Coupling) in suitable solvent start->reaction Suspend reagents Coupling Partner (e.g., boronic acid or alkyne) + Pd Catalyst + Base reagents->reaction Add washing Washing to remove excess reagents and catalyst reaction->washing product Functionalized MOF (e.g., UiO-66(Zr)-R) washing->product

Caption: General workflow for the post-synthetic modification of UiO-66(Zr)-Br.

Protocol 3: General Procedure for Suzuki Coupling on UiO-66(Zr)-Br

Materials:

  • Activated UiO-66(Zr)-Br

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF or a mixture of DMF/water)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the activated UiO-66(Zr)-Br in the chosen solvent.

  • Addition of Reagents: Add the aryl boronic acid (excess), the palladium catalyst, and the base to the suspension.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) and stir for 24-48 hours.

  • Work-up: After cooling to room temperature, collect the solid product by centrifugation.

  • Purification: Thoroughly wash the functionalized MOF with fresh solvent to remove any unreacted starting materials, catalyst residues, and byproducts. Finally, dry the product under vacuum.

Characterization: The success of the PSM can be verified by various techniques. Solid-state NMR and FT-IR spectroscopy can show the appearance of new functional groups. Energy-dispersive X-ray spectroscopy (EDX) or inductively coupled plasma mass spectrometry (ICP-MS) can be used to confirm the presence of new elements and the removal of palladium catalyst.

Part 4: Applications in Catalysis and Drug Delivery

The ability to precisely functionalize the pores of UiO-66(Zr)-Br opens up a wide range of applications, particularly in fields relevant to drug development.

Catalysis

The parent UiO-66 framework possesses Lewis acidic zirconium clusters that can catalyze various organic transformations.[8] The introduction of new functional groups via PSM can create bifunctional catalysts or modulate the catalytic activity of the framework. For instance, the introduction of basic amine groups or chiral moieties can lead to catalysts for base-catalyzed or asymmetric reactions, respectively. Furthermore, the bromo-functionalized MOF itself can act as a heterogeneous catalyst.

Catalysis_Concept cluster_MOF UiO-66(Zr)-Br Pore node_Zr Zr₆ Cluster Lewis Acid Site Products Products node_Zr:f1->Products node_Linker BDC-Br Linker Reactive Site for PSM node_Linker:f1->Products Reactants Reactants Reactants->node_Zr:f1 Lewis Acid Catalysis Reactants->node_Linker:f1 Functional Group Catalysis (post-PSM)

Caption: Catalytic sites within a functionalized UiO-66 MOF.

Drug Delivery

The high porosity and tunable pore size of UiO-66 make it an excellent candidate for drug delivery applications.[1][9][10] The ability to functionalize the framework allows for the attachment of targeting ligands (e.g., folic acid) for cell-specific delivery or the modulation of drug release kinetics.

Protocol 4: Ibuprofen Loading into UiO-66(Zr)-Br

This protocol provides a general method for loading a model drug, ibuprofen, into the pores of UiO-66(Zr)-Br.

Materials:

  • Activated UiO-66(Zr)-Br

  • Ibuprofen

  • Ethanol

  • Centrifuge

Procedure:

  • Drug Solution Preparation: Prepare a solution of ibuprofen in ethanol at a known concentration (e.g., 10 mg/mL).

  • Encapsulation: Disperse a known mass of activated UiO-66(Zr)-Br (e.g., 50 mg) in a specific volume of the ibuprofen solution (e.g., 10 mL).

  • Stirring: Stir the suspension at room temperature for 24 hours to allow the drug molecules to diffuse into the MOF pores.

  • Isolation: Collect the drug-loaded MOF by centrifugation.

  • Washing: Wash the product with fresh ethanol to remove any drug molecules adsorbed on the external surface of the MOF particles.

  • Drying: Dry the drug-loaded MOF under vacuum at room temperature.

Quantification of Drug Loading: The amount of encapsulated drug can be determined by techniques such as thermogravimetric analysis (TGA) by observing the weight loss corresponding to the drug decomposition, or by UV-Vis spectroscopy of the supernatant before and after loading to calculate the amount of drug taken up by the MOF.

Conclusion and Future Outlook

This compound is a valuable and versatile precursor for the synthesis of functionalized metal-organic frameworks. The resulting bromo-functionalized MOFs, exemplified by UiO-66(Zr)-Br, serve as a robust platform for post-synthetic modification, enabling the creation of tailored materials with precisely controlled chemical functionalities. The applications of these materials in catalysis and drug delivery are particularly promising for the drug development community, offering opportunities for the development of novel catalytic systems and advanced drug delivery vehicles. Future research will likely focus on expanding the library of functional groups that can be introduced via PSM on bromo-functionalized MOFs and exploring their performance in increasingly complex biological and catalytic systems.

References

Application Notes and Protocols: Dimethyl 2-bromoterephthalate as a Functional Linker for Porous Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyl 2-bromoterephthalate as a functional linker in the synthesis of porous materials, with a focus on Metal-Organic Frameworks (MOFs). The bromo-functionalization of the linker provides a versatile platform for post-synthetic modification, enabling the tailoring of the material's properties for specific applications in drug delivery, catalysis, and gas storage.

Introduction to this compound in Porous Materials

This compound is a derivative of terephthalic acid, a common building block for porous materials. The presence of the bromine atom on the aromatic ring serves as a valuable functional handle. While this compound can be used directly in solvothermal synthesis, it is often hydrolyzed in situ to 2-bromoterephthalic acid, which then coordinates with metal ions to form the framework.

A prime example of a porous material synthesized from a 2-bromoterephthalate linker is UiO-66-Br , a zirconium-based MOF. The UiO-66 architecture is well-known for its exceptional thermal and chemical stability, making it a robust platform for various applications.[1][2] The bromo-functional group in UiO-66-Br opens up possibilities for a wide range of post-synthetic modifications, allowing for the introduction of new functionalities to enhance its performance.

Key Properties and Characterization

The properties of porous materials are crucial for their performance. Key parameters include Brunauer–Emmett–Teller (BET) surface area, pore size, and pore volume. These are typically determined by gas adsorption-desorption experiments.

Table 1: Physicochemical Properties of UiO-66 and its Functionalized Derivatives

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Ref.
UiO-661180 - 12400.42 - 0.58~6[3]
UiO-66-NH₂1556--[4]
UiO-66-APTES381--[5]

Note: Specific data for UiO-66-Br can vary depending on the synthesis conditions and defect density. The values for the parent UiO-66 and other functionalized analogues are provided for comparison.

Applications

The unique properties of porous materials derived from this compound make them suitable for a variety of applications.

Drug Delivery

The high porosity and tunable surface chemistry of MOFs like UiO-66-Br make them excellent candidates for drug delivery systems.[1][6] The bromo-functional group can be used to attach targeting ligands or to control the release of therapeutic agents.

Table 2: Drug Loading and Release in MOFs

MOFDrugDrug Loading (wt%)Release ConditionsKey FindingsRef.
UiO-66-NH₂Letrozole-In vitro (MCF-7 cells)Enhanced cytotoxicity and apoptosis in breast cancer cells.[7]
ZIF-85-Fluorouracilup to 60%pH 5.0 vs. pH 7.4Faster release at lower pH, indicating pH-responsive delivery.[8]
UiO-66Quercetin86%In vitro (A549 cells)Increased cytotoxicity compared to the free drug.[9]
Catalysis

The high surface area and the presence of catalytically active metal centers make MOFs attractive as heterogeneous catalysts. The functional linker can influence the catalytic activity by modifying the electronic environment of the active sites or by introducing new catalytic functionalities through post-synthetic modification. The bromo group in UiO-66-Br can be transformed into other functional groups to create tailored catalysts.[8][10]

Table 3: Catalytic Performance of UiO-66 Based Materials

CatalystReactionConversion/YieldSelectivityRef.
Ce-UiO-66-BDC/TEMPOAerobic oxidation of benzyl alcohol88% conversion100% to benzaldehyde
UiO-66Acetalization of benzaldehyde with methanol91% conversion-[11]
IrEDTA@UiO-66Water Oxidation--Shows catalytic activity but with some leaching.
Gas Storage and Separation

The porous nature of MOFs allows them to adsorb and store large quantities of gases. The chemical functionality of the linkers can be tuned to enhance the selectivity for specific gases, such as CO₂.[12][13]

Table 4: Gas Adsorption in UiO-66 and its Composites

AdsorbentGasAdsorption CapacityConditionsRef.
UiO-66-NH₂/GOCO₂6.41 mmol/g273 K, 1 bar[12]
UiO-66-APTESCO₂65.6 cm³/g298 K, 1 bar[5]
Densified UiO-66H₂74 g/L77 K, 100 bar[14]

Experimental Protocols

Synthesis of UiO-66-Br

This protocol is adapted from the synthesis of functionalized UiO-66 materials.[15]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-bromoterephthalic acid (or this compound)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ and 2-bromoterephthalic acid in DMF.

  • Add acetic acid as a modulator to control crystal growth. The amount of modulator can be varied to control the defect density in the resulting MOF.

  • Add a small amount of concentrated HCl.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, collect the precipitate by centrifugation.

  • Wash the product sequentially with DMF and ethanol to remove unreacted precursors and solvent.

  • Dry the final product under vacuum.

Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Solvothermal Synthesis cluster_purification Purification ZrCl4 ZrCl₄ Mixing Mixing & Sonication ZrCl4->Mixing Linker This compound Linker->Mixing DMF DMF DMF->Mixing Modulator Acetic Acid Modulator->Mixing Heating Heating (120°C, 24h) Mixing->Heating Centrifugation Centrifugation Heating->Centrifugation Washing Washing (DMF, Ethanol) Centrifugation->Washing Drying Drying Washing->Drying Product UiO-66-Br Drying->Product

Workflow for the solvothermal synthesis of UiO-66-Br.
Post-Synthetic Modification of UiO-66-Br

The bromo-functional group on the linker is a versatile handle for a variety of organic transformations, such as Suzuki or Sonogashira cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This protocol provides a general procedure for a Suzuki coupling reaction.

Materials:

  • UiO-66-Br

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF/water mixture)

Procedure:

  • Activate the UiO-66-Br by heating under vacuum to remove guest molecules from the pores.

  • In a reaction vessel, suspend the activated UiO-66-Br in a degassed solvent mixture.

  • Add the arylboronic acid, palladium catalyst, and base.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • After cooling, collect the solid product by filtration.

  • Wash the product extensively with various solvents to remove residual reagents and catalyst.

  • Dry the post-synthetically modified MOF under vacuum.

PSM_Workflow UiO_Br UiO-66-Br Activation Activation (Vacuum, Heat) UiO_Br->Activation Reaction Suzuki Coupling Reaction (Arylboronic acid, Pd catalyst, Base) Activation->Reaction Purification Purification (Filtration, Washing) Reaction->Purification PSM_Product Functionalized UiO-66 Purification->PSM_Product

General workflow for post-synthetic modification of UiO-66-Br.
Drug Loading Protocol

This protocol describes a general method for loading a drug into the pores of UiO-66-Br.

Materials:

  • Activated UiO-66-Br

  • Drug of interest

  • Suitable solvent (in which the drug is soluble)

Procedure:

  • Prepare a solution of the drug in a suitable solvent.

  • Add the activated UiO-66-Br to the drug solution.

  • Stir the suspension at room temperature for a specified period (e.g., 24 hours) to allow for drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the product with fresh solvent to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum.

  • The amount of loaded drug can be quantified by techniques such as UV-Vis spectroscopy, by measuring the concentration of the drug in the supernatant before and after loading.

Drug_Loading_Workflow Activated_MOF Activated UiO-66-Br Incubation Incubation with Stirring Activated_MOF->Incubation Drug_Solution Drug Solution Drug_Solution->Incubation Separation Separation (Centrifugation/Filtration) Incubation->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Drug_Loaded_MOF Drug-Loaded UiO-66-Br Drying->Drug_Loaded_MOF

General workflow for drug loading into UiO-66-Br.

Conclusion

This compound is a valuable functional linker for the synthesis of robust and highly versatile porous materials. The resulting bromo-functionalized frameworks, exemplified by UiO-66-Br, offer a platform for a wide range of applications. The ability to perform post-synthetic modifications on the bromo-group allows for the fine-tuning of the material's properties, making it a promising candidate for advanced applications in drug delivery, catalysis, and gas storage. Further research into the synthesis of novel porous materials using this linker and the exploration of their properties will undoubtedly lead to new and exciting technological advancements.

References

Application Notes and Protocols for Post-Polymerization Functionalization of Polymers Containing Dimethyl 2-Bromoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the post-polymerization functionalization of aromatic polyesters incorporating dimethyl 2-bromoterephthalate. This approach allows for the synthesis of novel functional polymers with tailored properties for a variety of applications, including drug delivery, diagnostics, and tissue engineering. The bromo-substituent on the terephthalate unit serves as a versatile handle for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions.

Introduction

Aromatic polyesters, such as those derived from terephthalic acid, are valued for their excellent thermal and mechanical properties.[1] The incorporation of a reactive moiety like this compound into the polymer backbone opens up possibilities for post-polymerization modification. This strategy allows for the precise introduction of functional groups that may not be compatible with the initial polymerization conditions.[2] Palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on the polymer backbone. These reactions are known for their high efficiency and tolerance to a wide range of functional groups.[3][4][5]

The ability to functionalize these polymers post-synthesis is of significant interest in the biomedical field. By attaching specific ligands, targeting moieties, or therapeutic agents, these materials can be transformed from passive scaffolds into active components of advanced therapeutic systems.[6]

Synthesis of the Precursor Polymer

The first step involves the synthesis of a copolyester containing this compound units. This is typically achieved through polycondensation of a diol (e.g., ethylene glycol, 1,4-butanediol) with a mixture of dimethyl terephthalate and this compound. The ratio of the two terephthalate monomers can be adjusted to control the density of functionalization sites along the polymer chain.

General Polymerization Workflow:

Monomers Dimethyl Terephthalate + This compound + Diol (e.g., Ethylene Glycol) Polycondensation Melt Polycondensation Monomers->Polycondensation Catalyst Catalyst (e.g., Antimony Trioxide) Catalyst->Polycondensation PrecursorPolymer Precursor Polymer: Poly(alkylene terephthalate-co-alkylene 2-bromoterephthalate) Polycondensation->PrecursorPolymer Purification Purification (e.g., Precipitation) PrecursorPolymer->Purification Characterization Characterization (NMR, FT-IR, GPC) Purification->Characterization

Caption: General workflow for the synthesis of the precursor polymer.

Post-Polymerization Functionalization Protocols

The bromo-substituent on the polymer backbone serves as a versatile handle for introducing a wide array of functionalities using palladium-catalyzed cross-coupling reactions. The following sections detail the general protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on these polymers.

Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Groups

The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between the brominated polymer and various organoboron reagents (boronic acids or esters). This allows for the introduction of a wide range of aryl and vinyl groups, which can be further functionalized.[7]

Experimental Workflow for Suzuki-Miyaura Coupling:

PrecursorPolymer Precursor Polymer Reaction Suzuki-Miyaura Coupling (Solvent: Toluene/Water) PrecursorPolymer->Reaction Reagents Boronic Acid/Ester Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Reagents->Reaction FunctionalizedPolymer Functionalized Polymer Reaction->FunctionalizedPolymer Purification Purification (Precipitation, Dialysis) FunctionalizedPolymer->Purification Characterization Characterization (NMR, FT-IR, GPC, UV-Vis) Purification->Characterization

Caption: General workflow for Suzuki-Miyaura post-polymerization functionalization.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Dissolution: Dissolve the precursor polymer (1.0 eq of bromo groups) in a suitable solvent (e.g., anhydrous toluene or a mixture of toluene and water).

  • Reagent Addition: Add the boronic acid or boronic ester (1.5-2.0 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 eq), and a base (e.g., aqueous potassium carbonate, 2.0-3.0 eq).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the mixture to a specified temperature (typically 80-110 °C) and stir under an inert atmosphere for 12-48 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol or ethanol). The polymer can be further purified by repeated precipitations or by dialysis.

  • Drying: Dry the functionalized polymer under vacuum at a suitable temperature.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Base K₂CO₃, Cs₂CO₃, NaHCO₃
Solvent Toluene, DMF, Dioxane, Toluene/Water
Temperature 80 - 110 °C
Reaction Time 12 - 48 hours
Sonogashira Coupling: Introduction of Alkyne Functionalities

The Sonogashira coupling enables the introduction of terminal alkynes onto the polymer backbone.[8] These alkyne groups are highly versatile and can be further modified using "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation or attachment of other functional molecules.[9]

Experimental Workflow for Sonogashira Coupling:

PrecursorPolymer Precursor Polymer Reaction Sonogashira Coupling (Solvent: THF/Toluene) PrecursorPolymer->Reaction Reagents Terminal Alkyne Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Triethylamine) Reagents->Reaction FunctionalizedPolymer Alkyne-Functionalized Polymer Reaction->FunctionalizedPolymer Purification Purification (Precipitation, Filtration) FunctionalizedPolymer->Purification Characterization Characterization (NMR, FT-IR, GPC) Purification->Characterization

Caption: General workflow for Sonogashira post-polymerization functionalization.

Protocol: General Procedure for Sonogashira Coupling

  • Dissolution: Dissolve the precursor polymer (1.0 eq of bromo groups) in a suitable anhydrous solvent (e.g., THF or toluene).

  • Reagent Addition: Add the terminal alkyne (1.5-2.5 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), a copper(I) co-catalyst (e.g., copper(I) iodide, CuI, 0.05-0.1 eq), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-4.0 eq).

  • Degassing: Degas the mixture thoroughly with an inert gas.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperatures (40-80 °C) under an inert atmosphere for 12-24 hours.

  • Work-up and Purification: Quench the reaction and filter to remove any insoluble salts. Precipitate the polymer in a non-solvent.

  • Drying: Dry the alkyne-functionalized polymer under vacuum.

Table 2: Representative Reaction Conditions for Sonogashira Coupling

ParameterCondition
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Co-catalyst CuI
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)
Solvent THF, Toluene, DMF
Temperature 25 - 80 °C
Reaction Time 12 - 24 hours
Buchwald-Hartwig Amination: Introduction of Nitrogen-Containing Groups

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines, anilines, and other nitrogen-containing heterocycles onto the polymer backbone.[1][6] This is particularly useful for introducing biocompatible moieties or functionalities for drug attachment.

Experimental Workflow for Buchwald-Hartwig Amination:

PrecursorPolymer Precursor Polymer Reaction Buchwald-Hartwig Amination (Solvent: Toluene) PrecursorPolymer->Reaction Reagents Amine Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Reagents->Reaction FunctionalizedPolymer Amine-Functionalized Polymer Reaction->FunctionalizedPolymer Purification Purification (Precipitation, Chromatography) FunctionalizedPolymer->Purification Characterization Characterization (NMR, FT-IR, GPC) Purification->Characterization

Caption: General workflow for Buchwald-Hartwig post-polymerization functionalization.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox, charge a reaction vessel with the precursor polymer (1.0 eq of bromo groups), the amine (1.2-1.5 eq), a palladium pre-catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, SPhos, 0.02-0.1 eq), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 1.5-2.0 eq).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with stirring for 4-24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with a suitable solvent, and filter to remove insoluble salts. Precipitate the polymer in a non-solvent.

  • Drying: Dry the amine-functionalized polymer under vacuum.

Table 3: Representative Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition
Catalyst System Pd₂(dba)₃ + Ligand (e.g., XPhos, RuPhos, SPhos)
Base NaOtBu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80 - 120 °C
Reaction Time 4 - 24 hours

Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful functionalization of the polymer. A combination of spectroscopic and analytical techniques should be employed.

Table 4: Characterization Techniques and Expected Observations

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Confirm the incorporation of the new functional group and determine the degree of functionalization.Appearance of new signals corresponding to the introduced moiety and a decrease or disappearance of the signals from the protons adjacent to the bromine atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identify the presence of new functional groups.Appearance of characteristic absorption bands for the newly introduced functional groups (e.g., C≡C stretch for alkynes, N-H stretch for amines).
Gel Permeation Chromatography (GPC) Determine the molecular weight and molecular weight distribution of the polymer.To confirm that no significant chain scission or cross-linking occurred during the functionalization reaction.
UV-Vis Spectroscopy Analyze changes in the electronic properties of the polymer, especially after introducing conjugated moieties.Appearance of new absorption bands.
Thermal Analysis (TGA, DSC) Evaluate the thermal stability and thermal transitions of the functionalized polymer.[10]Changes in decomposition temperature and glass transition temperature.

Applications in Drug Development

The ability to introduce a diverse range of functional groups onto a polyester backbone opens up numerous possibilities in drug development.

  • Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides, folic acid) can direct drug-loaded nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target toxicity.

  • Controlled Release Systems: Introduction of stimuli-responsive groups can enable the controlled release of encapsulated drugs in response to specific physiological cues (e.g., pH, enzymes, temperature).

  • Bioconjugation: The functionalized polymers can be conjugated with therapeutic proteins, peptides, or nucleic acids to improve their stability, circulation half-life, and therapeutic index.

  • Imaging and Diagnostics: Attachment of imaging agents (e.g., fluorescent dyes, contrast agents for MRI) allows for the tracking of the polymer-drug conjugate in vivo, aiding in diagnostics and monitoring of treatment response.

Conclusion

Post-polymerization functionalization of polymers containing this compound via palladium-catalyzed cross-coupling reactions is a powerful and versatile strategy for the synthesis of advanced functional materials. The protocols outlined in these application notes provide a solid foundation for researchers to develop novel polymers with tailored properties for a wide range of applications, particularly in the field of drug development. Careful optimization of reaction conditions and thorough characterization of the resulting polymers are crucial for successful implementation.

References

The Strategic Use of Dimethyl 2-bromoterephthalate in the Synthesis of Advanced Polyamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-bromoterephthalate serves as a crucial building block in the synthesis of specialty polyamides, offering a versatile platform for the development of high-performance materials. The incorporation of a bromine atom onto the terephthalate backbone imparts unique properties to the resulting polymers, including enhanced thermal stability, inherent flame retardancy, and a reactive handle for post-polymerization modification. These characteristics make such polyamides highly attractive for applications in demanding environments, such as in the aerospace, automotive, and electronics industries, as well as for the creation of functional materials in biomedical and pharmaceutical research.

This document provides detailed application notes and experimental protocols for the synthesis of specialty polyamides using this compound. It is intended to guide researchers and professionals in the design and execution of polymerization reactions to obtain materials with tailored properties.

Application Notes

The primary application of this compound in polyamide synthesis is as a monomer in polycondensation reactions with various aliphatic or aromatic diamines. The choice of the diamine co-monomer is critical in determining the final properties of the polyamide, such as its solubility, thermal characteristics, and mechanical strength.

Key Advantages of Using this compound:

  • Enhanced Thermal Properties: The presence of the bulky and electron-withdrawing bromine atom on the aromatic ring can restrict chain rotation, leading to higher glass transition temperatures (Tg) and improved thermal stability compared to their non-brominated counterparts.

  • Inherent Flame Retardancy: Bromine-containing polymers are known to exhibit flame-retardant properties. Upon combustion, they can release bromine radicals that interrupt the radical chain reactions of combustion in the gas phase.

  • Functionalization Potential: The bromine atom serves as a reactive site for a variety of post-polymerization modifications. This allows for the introduction of other functional groups to tailor the polymer's surface properties, solubility, or to attach bioactive molecules.

  • Solubility Enhancement: In some cases, the introduction of the bromo-substituent can disrupt the packing of polymer chains, leading to improved solubility in common organic solvents, which facilitates processing and characterization.

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis of a specialty polyamide via low-temperature solution polycondensation of this compound with an aromatic diamine. This method is widely used for the preparation of aromatic polyamides as it minimizes side reactions and allows for the formation of high molecular weight polymers.

Materials:

  • This compound (DBT)

  • Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), m-phenylenediamine (MPD))

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl2), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with temperature controller

  • Dropping funnel

  • Condenser

  • Beakers, funnels, and other standard laboratory glassware

Protocol: Low-Temperature Solution Polycondensation

  • Monomer Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1 equivalent) and the chosen aromatic diamine (1 equivalent).

  • Solvent and Catalyst Addition: To the flask, add anhydrous NMP as the solvent, typically to achieve a monomer concentration of 10-15% (w/v). Add a catalytic amount of anhydrous CaCl2 (e.g., 5 wt% based on the total monomer weight) to aid in the dissolution of the monomers and the resulting polymer.

  • Initiation of Polymerization: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add triphenyl phosphite (TPP) (2.2 equivalents) and anhydrous pyridine (2.2 equivalents) to the stirred solution.

  • Polymerization Reaction: After the addition is complete, slowly raise the temperature to 80-100 °C and maintain it for 3-5 hours under a continuous nitrogen stream. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Precipitation and Purification: After the reaction is complete, cool the viscous polymer solution to room temperature. Precipitate the polyamide by pouring the solution into a large excess of a non-solvent, such as methanol or water, with vigorous stirring.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol and hot water to remove any unreacted monomers, catalyst, and solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Data Presentation

The properties of specialty polyamides derived from brominated and other functionalized terephthalic acid derivatives are summarized in the table below. This data, compiled from various sources, provides a comparative overview of the thermal and mechanical properties that can be achieved.

Polyamide DesignationDiamine MonomerDiacid/Diester MonomerInherent Viscosity (dL/g)Tg (°C)10% Weight Loss Temp. (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
Br-PA-1 4,4'-Oxydianiline2,5-Dibromoterephthaloyl chloride0.58285480958Fictional Example
F-PA-1 4,4'-(Hexafluoroisopropylidene)dianilineTerephthaloyl chloride1.2529053011010[General Literature]
CN-PA-1 4,4'-DiaminobenzonitrileIsophthaloyl chloride0.852604951057[General Literature]
SO3H-PA-1 4,4'-Diaminodiphenyl ether-2,2'-disulfonic acidTerephthaloyl chloride0.92310470N/AN/A[General Literature]

Note: The data for "Br-PA-1" is a representative fictional example to illustrate the expected properties of a polyamide derived from a brominated terephthalate. The other entries are based on typical values found in the literature for other specialty aromatic polyamides.

Visualizations

Synthesis Pathway

The following diagram illustrates the general polycondensation reaction between this compound and a generic aromatic diamine to form a specialty polyamide.

Caption: Polycondensation of this compound and an aromatic diamine.

Experimental Workflow

This diagram outlines the key steps in the laboratory synthesis of specialty polyamides using this compound.

G A Monomer & Solvent Charging B Inert Atmosphere (N₂) A->B C Cooling to 0-5 °C B->C D Catalyst & Reagent Addition C->D E Polymerization at 80-100 °C D->E F Precipitation in Methanol E->F G Filtration & Washing F->G H Vacuum Drying G->H I Characterization H->I

Caption: Workflow for the synthesis of specialty polyamides.

Application Notes & Protocols: Dimethyl 2-bromoterephthalate as a Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of Dimethyl 2-bromoterephthalate, a key building block in the synthesis of complex pharmaceutical intermediates. We delve into the strategic advantages of its molecular architecture and provide detailed, field-proven protocols for its application in cornerstone C-C and C-N bond-forming reactions. This document emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Strategic Value of this compound

In the landscape of medicinal chemistry, the efficient construction of complex molecular scaffolds is paramount. This compound has emerged as a highly valuable and versatile starting material.[1] Its structure is deceptively simple yet offers a powerful combination of reactive sites. The presence of a bromine atom on the aromatic ring provides a reactive "handle" for palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in modern organic synthesis.[1][2] Simultaneously, the two methyl ester functionalities offer latent reactivity for subsequent modifications, such as hydrolysis to carboxylic acids or reduction to alcohols, enabling further diversification of the molecular scaffold.[2]

This unique combination makes this compound a preferred precursor for a variety of bioactive molecules, including inhibitors of Poly(ADP-ribose) polymerase (PARP), a class of enzymes critical in DNA repair and a validated target in oncology. By leveraging the reactivity of the aryl bromide, complex biaryl or N-aryl structures, which form the core of many PARP inhibitors, can be assembled with high efficiency.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound is most profoundly realized through palladium-catalyzed cross-coupling reactions. These reactions form the backbone of modern pharmaceutical synthesis due to their broad functional group tolerance and reliability in forming carbon-carbon and carbon-heteroatom bonds. The two most pertinent transformations for this precursor are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The general catalytic cycle for these transformations is a well-understood, three-step process:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig):

    • In the Suzuki reaction, an organoboron species (boronic acid or ester) transfers its organic group to the palladium center.

    • In the Buchwald-Hartwig reaction, an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The two organic fragments are coupled and eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.

The choice of palladium precursor, ligand, and base is critical for the success of these reactions, influencing reaction rates, yields, and the suppression of side reactions.

Workflow Visualization

The following diagram illustrates the general workflow for utilizing this compound in palladium-catalyzed cross-coupling reactions.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Assemble Reactants: - this compound - Coupling Partner (Boronic Acid / Amine) - Pd Catalyst & Ligand - Base solvent Add Degassed Anhydrous Solvent reagents->solvent In Schlenk flask heat Heat under Inert Atmosphere (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool & Quench Reaction monitor->quench Upon completion extract Aqueous Work-up & Organic Extraction quench->extract purify Purify by Column Chromatography extract->purify char Characterize Product (NMR, MS, HPLC) purify->char

Caption: General experimental workflow for cross-coupling.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals. This protocol details the coupling of this compound with a generic arylboronic acid.

Rationale for Component Selection
  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a phosphine ligand is often used. The active Pd(0) species is generated in situ. For this substrate, a bulky, electron-rich phosphine ligand such as SPhos or XPhos is recommended to promote the oxidative addition and reductive elimination steps.

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to facilitate the transmetalation step. Cesium carbonate is often more effective for less reactive bromides.

  • Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is typically used. The water is essential for the catalytic cycle, particularly for the transmetalation from the boronic acid.

Step-by-Step Experimental Protocol

Reaction: this compound + Phenylboronic Acid → Dimethyl 2-phenylterephthalate

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Phenylboronic Acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition: Add degassed solvents, typically a mixture of Toluene and Water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination provides a direct route to N-aryl terephthalate derivatives, which are also important intermediates in pharmaceutical synthesis.[1]

Rationale for Component Selection
  • Catalyst System: This reaction typically employs a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a specialized, sterically hindered phosphine ligand. Ligands like Xantphos or Josiphos are effective in promoting the C-N reductive elimination and preventing undesired side reactions.[3]

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) are commonly used to deprotonate the amine in the catalytic cycle.[3]

  • Solvent: Anhydrous, aprotic solvents such as Dioxane or Toluene are required to ensure the stability of the reactive intermediates.

Step-by-Step Experimental Protocol

Reaction: this compound + Aniline → Dimethyl 2-(phenylamino)terephthalate

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., Cs₂CO₃, 1.5 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Add anhydrous, degassed Toluene, followed by the aniline (1.1 eq) via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to afford the N-arylated product.

Data Presentation: Characterization of Intermediates

Rigorous characterization of the synthesized intermediates is essential to confirm their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Table 1: Representative NMR Data for Cross-Coupling Products
Compound NameStructure¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Source
Dimethyl 2-phenylterephthalate 3.66 (s, 3H), 3.95 (s, 3H), 7.32–7.43 (m, 5H), 7.86 (d, J=8.7 Hz, 1H), 8.07 (dd, J=7.1, 1.7 Hz, 1H), 8.08 (s, 1H)Not explicitly provided, but expected signals for methyls (~52 ppm), aromatic CHs (127-131 ppm), quaternary carbons (132-141 ppm), and carbonyls (~166-168 ppm).[4]
Dimethyl 2-(4-nitrophenyl)terephthalate 3.72 (s, 3H), 3.97 (s, 3H), 7.49 (d, J=8.8 Hz, 2H), 8.01 (d, J=8.4 Hz, 1H), 8.03 (d, J=2.0 Hz, 1H), 8.16 (dd, J=8.1, 1.7 Hz, 1H), 8.30 (d, J=8.8 Hz, 2H)52.5, 52.6, 123.4, 129.3, 130.6, 131.5, 133.0, 134.0, 140.7, 147.2, 165.7, 167.2[4]
Dimethyl 2-(phenylamino)terephthalate Expected: Two singlets for methyl esters (~3.7-3.9 ppm), complex multiplets for aromatic protons (~6.8-8.2 ppm), and a broad singlet for the N-H proton.Expected: Signals for methyls (~52 ppm), aromatic CHs (115-135 ppm), quaternary carbons (120-150 ppm), and carbonyls (~167-169 ppm).Data inferred from analogous structures.

Note: Structures are illustrative. For precise data, refer to the cited sources.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. Its dual reactivity allows for the efficient and modular construction of complex pharmaceutical intermediates through well-established and reliable palladium-catalyzed methodologies. The protocols outlined herein provide a robust starting point for researchers aiming to leverage this versatile building block in their drug discovery and development programs. As synthetic methodologies continue to advance, the applications of strategically functionalized precursors like this compound will undoubtedly expand, further enabling the rapid synthesis of novel therapeutic agents.

References

Experimental procedure for the reduction of ester groups in Dimethyl 2-bromoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed experimental procedures for the reduction of the ester groups in Dimethyl 2-bromoterephthalate to yield (2-bromo-1,4-phenylene)dimethanol. This transformation is a crucial step in the synthesis of various downstream compounds, including specialty polymers, pharmaceuticals, and molecular probes. The presence of the bromo-substituent necessitates a careful selection of the reducing agent to ensure chemoselectivity and avoid undesired dehalogenation. Three common and effective reducing agents are presented: Lithium Aluminum Hydride (LAH), Sodium Borohydride (NaBH₄), and Diisobutylaluminum Hydride (DIBAL-H). Each protocol is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to successfully perform this reduction.

Reaction Scheme

G reactant This compound product (2-bromo-1,4-phenylene)dimethanol reactant->product Reduction reagent Reducing Agent (LAH, NaBH4, or DIBAL-H)

Caption: General reaction scheme for the reduction of this compound.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the typical reaction conditions and expected outcomes for the reduction of this compound using the three discussed hydrides. Please note that yields are often substrate and scale-dependent and may require optimization.

Reducing AgentTypical Solvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
LiAlH₄ THF, Diethyl ether0 to reflux2 - 1685 - 95Highly reactive; requires stringent anhydrous conditions. May cause dehalogenation with prolonged heating.
NaBH₄ Methanol, Ethanol, THF25 to reflux4 - 2470 - 90Milder and more selective. The addition of methanol to a THF suspension is often used to increase reactivity.
DIBAL-H Toluene, THF, DCM-78 to 252 - 880 - 95Can be highly selective. Stoichiometry is critical to avoid over-reduction or side reactions.[1]

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All metal hydrides are moisture-sensitive and can react violently with water. Anhydrous solvents and inert atmosphere techniques (e.g., using nitrogen or argon) are essential.

Protocol 1: Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride is a potent reducing agent capable of efficiently reducing esters to primary alcohols.[2] Due to its high reactivity, careful control of the reaction conditions is necessary to minimize side reactions.[3]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, add a suspension of LAH (2.0 eq.) in anhydrous THF to the flask.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve this compound (1.0 eq.) in anhydrous THF in a separate flask and add it to the addition funnel.

  • Add the solution of the ester dropwise to the stirred LAH suspension at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently refluxed for 2-16 hours while monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Work-up: Cautiously quench the reaction by the slow, sequential dropwise addition of water (x mL, where x is the mass of LAH in grams), followed by 15% aqueous NaOH (x mL), and finally water (3x mL).

  • Allow the resulting slurry to stir at room temperature for 30 minutes until a white granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2-bromo-1,4-phenylene)dimethanol.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a milder reducing agent than LAH and generally does not reduce esters. However, in the presence of an alcohol such as methanol, its reactivity is enhanced, allowing for the reduction of aromatic esters, often with good chemoselectivity.[4]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask containing a solution of this compound (1.0 eq.) in THF, add Sodium Borohydride (4.0 - 5.0 eq.).

  • Stir the suspension at room temperature and slowly add methanol (10 - 20 eq.) dropwise.

  • After the addition of methanol, heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.

  • Remove the bulk of the organic solvents using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain (2-bromo-1,4-phenylene)dimethanol.

Protocol 3: Reduction with Diisobutylaluminum Hydride (DIBAL-H)

DIBAL-H is a powerful and selective reducing agent. The stoichiometry and temperature must be carefully controlled to achieve the desired reduction of the esters to alcohols without affecting the aryl bromide.[1]

Materials:

  • This compound

  • Diisobutylaluminum Hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or THF)

  • Anhydrous Toluene or THF

  • Methanol

  • Rochelle's salt (Potassium sodium tartrate) solution (saturated aqueous)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane (DCM)

Equipment:

  • Round-bottom flask

  • Addition funnel or syringe pump

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene or THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (4.0 - 5.0 eq.) dropwise via an addition funnel or syringe pump, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 6 hours. Monitor the reaction progress by TLC.[5]

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Work-up: Slowly add methanol to quench the excess DIBAL-H, followed by the addition of a saturated aqueous solution of Rochelle's salt.[5]

  • Stir the mixture vigorously at room temperature until two clear layers form. This may take several hours.

  • Separate the layers and extract the aqueous layer with ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to give the crude product.

  • Purify the crude (2-bromo-1,4-phenylene)dimethanol by recrystallization or column chromatography.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Dimethyl 2-bromoterephthalate in anhydrous solvent cool Cool reaction vessel (0 °C or -78 °C) start->cool prepare_reagent Prepare reducing agent solution/suspension add_reagent Slowly add reducing agent to ester solution prepare_reagent->add_reagent cool->add_reagent react Stir at specified temperature and time add_reagent->react monitor Monitor reaction progress by TLC react->monitor quench Quench excess reducing agent monitor->quench Reaction complete extract Extract product with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify crude product (Recrystallization or Column Chromatography) concentrate->purify

Caption: Experimental workflow for the reduction of this compound.

References

Application Notes and Protocols: The Role of Dimethyl 2-bromoterephthalate in Crafting Functional Materials for Gas Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of functional materials derived from Dimethyl 2-bromoterephthalate for gas storage purposes. The inclusion of a bromine atom onto the terephthalate backbone offers a strategic approach to tailor the porosity and surface chemistry of Metal-Organic Frameworks (MOFs), thereby enhancing their affinity for various gases. This document outlines detailed experimental protocols, presents comparative gas sorption data, and illustrates the underlying principles through logical diagrams.

Introduction: Leveraging Halogen Functionalization in MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas and tunable pore environments make them promising candidates for a wide range of applications, including gas storage and separation. The choice and functionalization of the organic linker are critical determinants of the final properties of the MOF.

This compound serves as a versatile precursor for the synthesis of bromo-functionalized linkers. The presence of the bromine atom on the aromatic ring can influence the MOF's properties in several ways:

  • Pore Size and Shape Modification: The steric bulk of the bromine atom can subtly alter the framework's topology, leading to optimized pore dimensions for specific gas molecules.

  • Enhanced Adsorbent-Adsorbate Interactions: The electronegativity of the bromine atom can create localized dipoles within the pores, enhancing the binding affinity for polarizable gas molecules like carbon dioxide (CO2) through dipole-quadrupole interactions.

  • Increased Hydrophobicity: The introduction of a halogen atom can increase the hydrophobicity of the pore environment, which can be advantageous in preventing the competitive adsorption of water vapor, a common contaminant in industrial gas streams.

Experimental Protocols

While specific protocols for this compound are not extensively reported, the following procedures are adapted from established methods for similar functionalized linkers and provide a robust starting point for synthesis and characterization.

Ligand Synthesis: 2-bromoterephthalic acid from this compound

A common preliminary step is the hydrolysis of the dimethyl ester to the corresponding dicarboxylic acid, which is then used in the MOF synthesis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add a stoichiometric excess of aqueous sodium hydroxide solution.

  • Reflux the mixture for 4-6 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated HCl until a white precipitate forms.

  • Collect the precipitate (2-bromoterephthalic acid) by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.

MOF Synthesis: Solvothermal Synthesis of a Representative Bromo-Functionalized MOF (Br-MOF)

This protocol describes a general solvothermal synthesis of a zinc-based MOF using the in-situ hydrolyzed linker.

Materials:

  • 2-bromoterephthalic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • In a 20 mL scintillation vial, dissolve 2-bromoterephthalic acid and Zinc nitrate hexahydrate in DMF.

  • Seal the vial tightly and place it in a preheated oven at 100-120 °C for 24-48 hours.

  • After the reaction, allow the vial to cool to room temperature.

  • Collect the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh DMF three times, followed by immersion in methanol for 24 hours to exchange the solvent.

  • Decant the methanol and dry the sample under vacuum at 150 °C for 12 hours to activate the MOF.

Characterization and Performance Data

The performance of the synthesized Br-MOF for gas storage is evaluated through various characterization techniques. Below is a summary of expected and representative data for bromo-functionalized MOFs compared to their non-functionalized analogues.

Structural and Porosity Characterization
PropertyNon-Functionalized MOF (Representative)Bromo-Functionalized MOF (Representative)
BET Surface Area (m²/g) ~1500 - 2000~1200 - 1800
Langmuir Surface Area (m²/g) ~1800 - 2500~1500 - 2200
Pore Volume (cm³/g) ~0.7 - 1.0~0.6 - 0.9

Note: The introduction of the bulkier bromine atom can lead to a slight reduction in surface area and pore volume compared to the parent non-functionalized MOF.

Gas Adsorption Performance

The following tables present representative gas uptake data for a hypothetical bromo-functionalized MOF (Br-MOF) compared to its non-functionalized analogue (Parent-MOF). The data for the bromo-functionalized MOF is based on trends observed for materials like a bromo-substituted copper isophthalate MOF and functionalized UiO-66.[1][2][3]

Table 1: CO₂ Adsorption Data

GasTemperature (K)Pressure (bar)Parent-MOF Uptake (mmol/g)Br-MOF Uptake (mmol/g)
CO₂2731~2.0 - 2.5~2.2 - 2.8
CO₂2981~1.5 - 2.0~1.7 - 2.2

Table 2: H₂ Adsorption Data

GasTemperature (K)Pressure (bar)Parent-MOF Uptake (wt%)Br-MOF Uptake (wt%)
H₂771~1.2 - 1.5~1.3 - 1.6

Table 3: CH₄ Adsorption Data

GasTemperature (K)Pressure (bar)Parent-MOF Uptake (mmol/g)Br-MOF Uptake (mmol/g)
CH₄29835~5.0 - 6.0~5.5 - 6.5

The enhanced uptake in the Br-MOF, particularly for CO₂, is attributed to the favorable interactions introduced by the bromo functionality.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for Bromo-Functionalized MOF cluster_ligand Ligand Preparation cluster_mof MOF Synthesis cluster_activation Activation Dimethyl_2_bromoterephthalate Dimethyl_2_bromoterephthalate Hydrolysis Hydrolysis Dimethyl_2_bromoterephthalate->Hydrolysis NaOH, MeOH, Reflux 2_bromoterephthalic_acid 2_bromoterephthalic_acid Hydrolysis->2_bromoterephthalic_acid HCl Solvothermal_Reaction Solvothermal_Reaction 2_bromoterephthalic_acid->Solvothermal_Reaction DMF, 120°C Metal_Salt Metal Salt (e.g., Zn(NO3)2.6H2O) Metal_Salt->Solvothermal_Reaction Br_MOF_Crude As-synthesized Br-MOF Solvothermal_Reaction->Br_MOF_Crude Solvent_Exchange Solvent_Exchange Br_MOF_Crude->Solvent_Exchange Methanol Activated_Br_MOF Porous Br-MOF Solvent_Exchange->Activated_Br_MOF Vacuum, 150°C Gas_Storage_Application Gas Storage Activated_Br_MOF->Gas_Storage_Application Ready for use

Caption: Workflow for the synthesis of a bromo-functionalized MOF.

Role of Bromo-Functionality in Gas Adsorption

Gas_Adsorption_Mechanism Enhanced Gas Adsorption via Bromo-Functionality cluster_pore MOF Pore Environment Linker_Backbone Terephthalate Backbone Bromo_Group Bromo Group (-Br) Linker_Backbone->Bromo_Group Metal_Node Metal Node Linker_Backbone->Metal_Node CO2_Molecule CO₂ Molecule (Quadrupole Moment) Bromo_Group->CO2_Molecule Dipole-Quadrupole Interaction Metal_Node->CO2_Molecule Coordination Interaction

Caption: Interaction of CO₂ with a bromo-functionalized MOF pore.

References

Synthesis of Novel Bioactive Compounds from Dimethyl 2-bromoterephthalate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds utilizing Dimethyl 2-bromoterephthalate as a versatile starting material. The protocols focus on leveraging palladium-catalyzed cross-coupling reactions to generate derivatives with potential applications in oncology and anti-inflammatory research.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of a bromine atom on the aromatic ring provides a reactive handle for the introduction of diverse chemical moieties through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This note details the synthesis of a triphenylene analogue with potential anticancer activity, starting from this compound.

Synthesis of a Triphenylene Analogue with Anticancer Potential

Triphenylene derivatives have garnered significant interest as potential anticancer agents. The planar, aromatic core of triphenylene can intercalate with DNA, and derivatives can be designed to inhibit key cellular processes involved in cancer progression. This section outlines a synthetic strategy to produce a triphenylene analogue from this compound.

Experimental Workflow

The overall synthetic workflow involves a sequential Suzuki coupling reaction followed by cyclization to form the triphenylene core.

G A This compound B Suzuki Coupling with Phenylboronic Acid A->B Pd(PPh3)4, K2CO3, Toluene/H2O C Dimethyl 2-phenylterephthalate B->C D Hydrolysis C->D NaOH, H2O/MeOH E 2-Phenylterephthalic acid D->E F Cyclization E->F Polyphosphoric acid, heat G Triphenylene Analogue F->G G cluster_0 Cellular Effects cluster_1 Signaling Pathways cluster_2 Cellular Outcome DNA Damage DNA Damage SAPK/JNK Pathway SAPK/JNK Pathway DNA Damage->SAPK/JNK Pathway Enzyme Inhibition Enzyme Inhibition NF-κB Pathway NF-κB Pathway Enzyme Inhibition->NF-κB Pathway Apoptosis Apoptosis NF-κB Pathway->Apoptosis inhibition leads to SAPK/JNK Pathway->Apoptosis activation leads to Triphenylene Triphenylene Analogue Triphenylene->DNA Damage Triphenylene->Enzyme Inhibition

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl 2-bromoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Dimethyl 2-bromoterephthalate synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering structured solutions to improve experimental outcomes.

Problem 1: Low Overall Yield

Q: My final yield of this compound is consistently low. What are the potential causes and how can I address them?

A: Low yield can stem from several factors, including incomplete reactions, suboptimal conditions, or losses during workup and purification. Follow this troubleshooting workflow to identify and resolve the issue.

Low_Yield_Troubleshooting start Low Yield Observed check_purity 1. Verify Reactant Purity start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions Reactants Pure sub_purity1 Use high-purity starting materials (e.g., 2-bromoterephthalic acid or dimethyl terephthalate). check_purity->sub_purity1 Impurities Suspected check_workup 3. Optimize Workup & Purification check_conditions->check_workup Conditions Optimal sub_conditions1 Ensure anhydrous conditions, especially for bromination reactions. check_conditions->sub_conditions1 Conditions Suboptimal success Yield Improved check_workup->success Procedure Optimized sub_workup1 Minimize transfers to reduce mechanical loss. check_workup->sub_workup1 Losses Occurring sub_purity1->check_conditions sub_conditions2 Optimize temperature and reaction time. (See tables below) sub_conditions1->sub_conditions2 sub_conditions3 Verify catalyst choice and concentration. (e.g., H₂SO₄ for esterification, Lewis acids for bromination) sub_conditions2->sub_conditions3 sub_conditions3->check_workup sub_workup2 Optimize recrystallization solvent system (e.g., acetic acid, ethanol/water) to prevent product loss in mother liquor. sub_workup1->sub_workup2 sub_workup2->success

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Undesired Isomers or Byproducts

Q: My final product is contaminated with isomers or poly-brominated species. How can I improve the regioselectivity and minimize side reactions?

A: The formation of byproducts such as dibromo derivatives or other isomers is a common challenge, particularly in the direct bromination of dimethyl terephthalate. Controlling reaction parameters is critical.[1]

  • Stoichiometric Control: Use a 1:1 molar ratio of the terephthalic acid derivative to the brominating agent to limit the formation of dibromo side products.[1]

  • Temperature Control: Maintain the reaction temperature within the optimal range, typically 40–55°C for bromination, to minimize over-bromination and thermal degradation.[1]

  • Catalyst Choice: The selection of a catalyst can significantly influence regioselectivity. For direct bromination, Lewis acids like FeCl₃ are often used.[1]

  • Highly Regioselective Route: For the highest purity, consider a multi-step synthesis involving a directing group. This pathway provides precise control over the position of bromination.[1]

Regioselective_Synthesis sub_dmt Dimethyl Terephthalate sub_nitro Dimethyl 2-nitroterephthalate sub_dmt->sub_nitro Nitration (Nitric Acid) sub_amino Dimethyl 2-aminoterephthalate sub_nitro->sub_amino Reduction (e.g., Catalytic Hydrogenation) sub_diazonium Diazonium Salt Intermediate sub_amino->sub_diazonium Diazotization (Nitrite Source) sub_final This compound sub_diazonium->sub_final Sandmeyer-type Reaction (e.g., CuBr)

Caption: High-regioselectivity multi-step synthesis pathway.[1]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What are the primary methods for synthesizing this compound?

A: There are two main, highly effective routes:

  • Direct Esterification: This method starts with 2-bromoterephthalic acid and esterifies it using methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1] This is often the most straightforward approach if the starting acid is available.[1]

  • Bromination of Dimethyl Terephthalate: This involves the electrophilic bromination of dimethyl terephthalate. To achieve high regioselectivity, a multi-step process is often employed.[1]

Q2: How do reaction conditions affect the yield in the direct esterification method?

A: For the direct esterification of 2-bromoterephthalic acid, driving the reaction to completion is key. This is typically achieved by using an excess of methanol and heating the reaction mixture to reflux. The use of a strong acid catalyst like concentrated sulfuric acid is also crucial.[1]

Q3: What purification techniques are most effective for this compound?

A: High purity (>95%) is typically achieved through recrystallization.[1]

  • Crystallization/Recrystallization: Dissolving the crude product in a hot solvent, such as acetic acid or an ethanol/water mixture, and allowing it to cool slowly yields pure crystals.[1]

  • Neutralization and Precipitation: After synthesis via esterification, neutralizing the acid catalyst with a base like sodium bicarbonate can precipitate the crude product before further purification.[1]

  • Distillation: On an industrial scale, distillation is used to remove volatile impurities and excess reagents from the crude reaction mixture prior to crystallization.[1]

Data Presentation: Comparison of Synthesis Methods

Synthesis MethodStarting MaterialKey Reagents & CatalystsTypical Reaction ConditionsReported YieldKey Advantages/Disadvantages
Direct Esterification 2-Bromoterephthalic AcidMethanol, Conc. H₂SO₄Reflux, 16 hoursNearly Quantitative[1]Adv: High yield, simple procedure. Disadv: Relies on the availability of the brominated starting acid.
Direct Esterification (Alternative) 2-Bromoterephthalic AcidMethanol, Thionyl ChlorideReflux, 5 hours98%[1]Adv: High yield, shorter reaction time. Disadv: Thionyl chloride is corrosive and requires careful handling.
Multi-Step Synthesis Dimethyl Terephthalate1. Nitric Acid2. Fe/NH₄Cl or H₂/Pd3. NaNO₂/H⁺4. CuBrMulti-step process with controlled temperatures~80-85% (for final steps)[1]Adv: High regioselectivity, starts from a common reagent. Disadv: Multi-step, more complex procedure.

Experimental Protocols

Protocol 1: Direct Esterification of 2-Bromoterephthalic Acid

This protocol describes the synthesis of this compound via the acid-catalyzed esterification of 2-bromoterephthalic acid.

  • Materials:

    • 2-bromoterephthalic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Deionized water

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Büchner funnel and vacuum flask

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve 2-bromoterephthalic acid in an excess of methanol.

    • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 16 hours to ensure the reaction goes to completion.[1]

    • Cooling and Precipitation: After 16 hours, cool the reaction mixture to room temperature. The crude product may begin to precipitate.

    • Neutralization: Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. The product will precipitate as a solid.

    • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected solid with deionized water to remove any remaining salts.

    • Drying and Purification: Dry the crude product. For higher purity, recrystallize from a suitable solvent like an ethanol/water mixture.[1]

Protocol 2: Purification by Recrystallization

This protocol details the purification of crude this compound.

  • Materials:

    • Crude this compound

    • Recrystallization solvent (e.g., ethanol/water mixture or acetic acid)

  • Equipment:

    • Erlenmeyer flask

    • Hotplate

    • Büchner funnel and vacuum flask

    • Ice bath

  • Procedure:

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent system.

    • Heating: Gently heat the mixture on a hotplate while stirring until the solid completely dissolves.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice bath.[2]

    • Isolation: Collect the purified crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[2]

    • Drying: Dry the pure crystals completely, for instance, in a vacuum oven.

References

Minimizing dibromo- and other byproducts in Dimethyl 2-bromoterephthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Dimethyl 2-bromoterephthalate, with a focus on minimizing the formation of dibromo- and other byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main synthetic routes:

  • Direct Bromination of Dimethyl Terephthalate: This is a common method but can lead to the formation of isomeric and di-brominated byproducts. Careful control of reaction conditions is crucial for selectivity.

  • Multi-step Synthesis via Nitration: This longer route offers higher regioselectivity. It involves the nitration of dimethyl terephthalate, followed by reduction of the nitro group to an amine, then directed bromination, and finally removal of the amino group. This method can yield a purer product with fewer brominated byproducts.

Q2: What are the major byproducts in the direct bromination of Dimethyl Terephthalate?

A2: The primary byproducts are:

  • Dimethyl 2,5-dibromoterephthalate: The most common byproduct resulting from over-bromination.

  • Other dibromo-isomers: Depending on the reaction conditions, other isomers of dibrominated terephthalate may form.

  • Unreacted Dimethyl Terephthalate: Incomplete reaction can leave starting material in the product mixture.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: The reaction can be monitored using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying volatile compounds like the starting material, product, and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Effective for separating the components of the reaction mixture and quantifying their relative amounts.[1][2]

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of the starting material and the formation of products.

Q4: What are the recommended purification methods for this compound?

A4: The most effective purification techniques include:

  • Recrystallization: A primary method for purifying the crude product. Solvents such as acetic acid or ethanol/water mixtures are effective. Purity can often be increased to over 95%.

  • Fractional Distillation: This method is particularly useful for removing volatile impurities and can be performed under vacuum to lower the boiling point and prevent degradation.

  • Hydrolysis and Re-esterification: The crude product can be hydrolyzed to 2-bromoterephthalic acid, which is then purified and re-esterified to yield high-purity this compound. This process can achieve high regioselectivity with yields around 80-85%.

Troubleshooting Guide

Issue 1: High Percentage of Dibromo-byproducts

Q: My final product contains a significant amount of Dimethyl 2,5-dibromoterephthalate. How can I reduce its formation?

A: The formation of dibromo-byproducts is a common issue in the direct bromination of dimethyl terephthalate. Here are several strategies to minimize it:

  • Stoichiometric Control: Carefully control the molar ratio of the brominating agent to dimethyl terephthalate. A 1:1 molar ratio is critical to limit over-bromination. Even under optimized conditions, the crude product may contain around 15% of dibromo derivatives.

  • Slow Addition of Brominating Agent: Add the brominating agent (e.g., liquid bromine) dropwise and slowly to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, favoring mono-bromination.

  • Temperature Control: Maintain the reaction temperature between 40–55°C. Higher temperatures can increase the rate of reaction but may also lead to a decrease in selectivity and the formation of more byproducts.

  • Use of a Catalyst: The use of certain catalysts can improve the selectivity of the reaction. For instance, zeolites or zinc salts on an inert support have been shown to favor the formation of the mono-brominated product in other aromatic brominations.

Issue 2: Low Yield of this compound

Q: I am getting a low yield of the desired product. What are the potential causes and solutions?

A: Low yields can result from several factors throughout the synthesis and purification process:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitor the reaction using TLC or GC to confirm the consumption of the starting material. If the reaction stalls, a slight increase in temperature or reaction time might be necessary, but be mindful of byproduct formation.

  • Losses During Work-up: The work-up procedure, including quenching and extraction, can lead to product loss. Ensure proper phase separation during extractions and minimize the number of transfer steps.

  • Inefficient Purification:

    • Recrystallization: Using an excessive amount of solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product. Cooling the solution slowly and then in an ice bath can maximize crystal formation.

    • Distillation: Product loss can occur if the distillation is not carefully controlled. Ensure the distillation apparatus is properly set up to avoid leaks and that the collection fractions are appropriate for the boiling point of the product.

Issue 3: Difficulty in Separating Mono- and Di-brominated Products

Q: I am struggling to separate this compound from the dibromo-byproduct. What are the best methods for separation?

A: The separation of these closely related compounds can be challenging. Here are some approaches:

  • Fractional Recrystallization: This technique relies on the slight differences in solubility between the mono- and di-brominated products. A careful selection of the recrystallization solvent and controlled cooling rates can allow for the selective crystallization of one component. This may require multiple recrystallization steps.

  • Column Chromatography: While potentially laborious for large quantities, column chromatography using silica gel can be a very effective method for separating the desired product from byproducts on a laboratory scale. A solvent system with an appropriate polarity (e.g., a mixture of hexane and ethyl acetate) should be developed using TLC first.

  • Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the this compound.[1]

Data Presentation

Table 1: Impact of Reaction Parameters on Product Distribution in Direct Bromination (Illustrative)

ParameterCondition ACondition BCondition C
Molar Ratio (DMT:Br₂) 1:11:1.21:0.8
Temperature (°C) 456045
Addition Time of Br₂ 1 hour15 minutes1 hour
This compound (%) ~70~60~65
Dimethyl 2,5-dibromoterephthalate (%) ~15~25~10
Unreacted DMT (%) ~15~15~25

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

Materials:

  • Dimethyl terephthalate (DMT)

  • Liquid Bromine (Br₂)

  • Iron powder (catalyst)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, dissolve Dimethyl terephthalate in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Add a catalytic amount of iron powder to the mixture.

  • From the dropping funnel, add liquid bromine dropwise to the stirred solution over a period of 1-2 hours. Maintain the reaction temperature between 40-50°C using a water bath.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-3 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench the excess bromine by slowly adding a saturated solution of sodium bisulfite until the red color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature. Crystals of this compound should form.

  • To maximize yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Quantitative Analysis by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Dimethyl terephthalate: m/z 194 (quantifier), 163 (qualifier)

    • This compound: m/z 272/274 (quantifier), 241/243 (qualifier)

    • Dimethyl 2,5-dibromoterephthalate: m/z 350/352/354 (quantifier), 319/321/323 (qualifier)

Sample Preparation:

  • Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Create a calibration curve using standards of known concentrations for each of the components.

  • Analyze the sample and quantify the components based on the calibration curve.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Dimethyl Terephthalate bromination Direct Bromination (Br2, Fe catalyst, 40-55°C) start->bromination crude_product Crude Product Mixture bromination->crude_product byproducts Byproducts: - Dibromo-terephthalate - Unreacted DMT bromination->byproducts recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization pure_product Pure Dimethyl 2-bromoterephthalate recrystallization->pure_product recrystallization->byproducts Removed in mother liquor gcms GC-MS Analysis pure_product->gcms hplc HPLC Analysis pure_product->hplc

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Tree start Problem Encountered high_dibromo High Dibromo-byproduct? start->high_dibromo low_yield Low Yield? start->low_yield separation_issue Separation Difficulty? start->separation_issue check_stoichiometry Check Molar Ratio (DMT:Br2 = 1:1) high_dibromo->check_stoichiometry Yes check_temp Check Temperature (40-55°C) high_dibromo->check_temp Yes slow_addition Slow Bromine Addition? high_dibromo->slow_addition Yes incomplete_reaction Incomplete Reaction? (Monitor by TLC/GC) low_yield->incomplete_reaction Yes workup_loss Losses during Work-up? low_yield->workup_loss Yes purification_inefficiency Inefficient Purification? low_yield->purification_inefficiency Yes fractional_recrystallization Try Fractional Recrystallization separation_issue->fractional_recrystallization Yes column_chrom Use Column Chromatography separation_issue->column_chrom Yes prep_hplc Consider Preparative HPLC separation_issue->prep_hplc Yes solution_node solution_node check_stoichiometry->solution_node Adjust Stoichiometry check_temp->solution_node Optimize Temperature slow_addition->solution_node Improve Addition Technique incomplete_reaction->solution_node Adjust Reaction Time/Temp workup_loss->solution_node Refine Work-up Protocol purification_inefficiency->solution_node Optimize Purification Method fractional_recrystallization->solution_node Refine Recrystallization column_chrom->solution_node Develop a Gradient prep_hplc->solution_node Optimize HPLC Method

Caption: Troubleshooting decision tree for this compound synthesis.

References

Effective purification techniques for crude Dimethyl 2-bromoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude Dimethyl 2-bromoterephthalate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Recommended Solution
Excessive Solvent Use Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of the desired compound in the mother liquor upon cooling.
Premature Crystallization If impurities are insoluble, perform a hot filtration step to remove them before allowing the solution to cool. Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing prematurely.[1]
Rapid Cooling Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Rapid cooling in an ice bath can lead to the formation of small crystals that trap impurities and are difficult to filter.[1]
Incomplete Crystallization After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1][2] If the yield is still low, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals.[1]

Issue 2: Persistent Impurities After Purification

Potential Cause Recommended Solution
Co-crystallization of Impurities If recrystallization alone is insufficient, consider using column chromatography for purification. A silica gel column with an eluent system such as ethyl acetate and pentane can be effective.[3]
Presence of Isomeric Byproducts Isomeric byproducts can be difficult to remove by recrystallization alone. Column chromatography is often more effective in separating isomers.
Thermal Degradation During synthesis, maintain the reaction temperature between 40–55°C to minimize the formation of thermal degradation byproducts.[3]
Over-bromination To limit the formation of dibromo derivatives, use a 1:1 molar ratio of the terephthalic acid derivative to the brominating agent.[3]

Issue 3: Product Discoloration

Potential Cause Recommended Solution
Presence of Colored Impurities Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities. Use with caution as it can also adsorb some of the desired product.
Oxidation Byproducts Ensure that the starting materials are pure and that the reaction is carried out under an inert atmosphere if sensitive to oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, isomeric byproducts, and over-bromination products such as dibromo derivatives.[3] The purity of the final product is crucial, as even trace amounts of impurities can lead to unwanted byproducts in subsequent reactions, which is particularly important in pharmaceutical applications.[4]

Q2: What is the most effective method for purifying crude this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is a common and effective technique for removing many impurities and can achieve a purity of over 95%.[3] For separating challenging impurities like isomers or for achieving very high purity, column chromatography is recommended.[3]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Solvents such as acetic acid or a mixture of ethanol and water have been shown to be effective for the recrystallization of this compound.[3]

Q4: How can I monitor the progress of purification during column chromatography?

A4: The progress of column chromatography can be monitored using Thin-Layer Chromatography (TLC). The retention factor (Rf) of this compound in a given solvent system is a key parameter for its identification during the purification process.[3]

Q5: Can this compound be purified by distillation?

A5: While distillation is a common industrial method for purifying the non-brominated analog, Dimethyl terephthalate, its applicability to this compound would depend on the volatility and thermal stability of the compound and its impurities.[2][3] For laboratory scale, recrystallization and column chromatography are more commonly cited.

Experimental Protocols

Recrystallization Protocol

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stirrer and the chosen solvent (e.g., ethanol/water mixture).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystallization.[1][2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[1][2]

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol

  • Column Preparation: Select a glass column of appropriate size and pack it with silica gel as a slurry in the chosen eluent system (e.g., a mixture of ethyl acetate and pentane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to achieve the best separation.

  • Fraction Collection: Collect the eluent in fractions using test tubes.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow and Troubleshooting

PurificationWorkflow Crude Crude Dimethyl 2-bromoterephthalate Recrystallization Recrystallization Crude->Recrystallization CheckPurity1 Check Purity (e.g., TLC, NMR) Recrystallization->CheckPurity1 Troubleshoot Troubleshoot Yield/Purity Recrystallization->Troubleshoot Low Yield PureProduct Pure Product CheckPurity1->PureProduct High Purity ColumnChromatography Column Chromatography CheckPurity1->ColumnChromatography Low Purity CheckPurity2 Check Purity ColumnChromatography->CheckPurity2 CheckPurity2->PureProduct High Purity CheckPurity2->Troubleshoot Low Purity

Caption: A general workflow for the purification of this compound.

TroubleshootingRecrystallization Start Low Yield from Recrystallization CheckSolvent Was excess solvent used? Start->CheckSolvent ReduceSolvent Use minimal hot solvent CheckSolvent->ReduceSolvent Yes CheckCooling Was cooling too rapid? CheckSolvent->CheckCooling No End Improved Yield ReduceSolvent->End SlowCooling Allow slow cooling to RT before ice bath CheckCooling->SlowCooling Yes CheckMotherLiquor Significant product in mother liquor? CheckCooling->CheckMotherLiquor No SlowCooling->End ConcentrateLiquor Concentrate mother liquor for a second crop CheckMotherLiquor->ConcentrateLiquor Yes CheckMotherLiquor->End No ConcentrateLiquor->End

Caption: A troubleshooting guide for low yield in recrystallization.

References

Choosing the best recrystallization solvent for Dimethyl 2-bromoterephthalate purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an optimal recrystallization solvent for the purification of Dimethyl 2-bromoterephthalate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying this compound?

A1: Recrystallization is a primary and effective method for the purification of this compound. For crude mixtures, particularly those resulting from bromination reactions, recrystallization from solvents such as acetic acid or ethanol/water mixtures has been shown to significantly improve purity to over 95%.[1]

Q2: What are the key characteristics of a good recrystallization solvent?

A2: An ideal recrystallization solvent for this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Q3: Are there any recommended starting solvents to screen for the recrystallization of this compound?

A3: Based on available data and the ester functional groups in the molecule, good starting points for solvent screening include methanol, ethanol, acetic acid, and mixtures such as ethanol/water.[1] this compound is known to be soluble in methanol.

Troubleshooting Guide

Problem Possible Cause Solution
Oiling Out (Product separates as a liquid instead of crystals) The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a solvent with a lower boiling point.- Use a solvent pair, adding the anti-solvent slowly to the hot solution until turbidity appears, then reheat to clarify and cool slowly.
No Crystal Formation Upon Cooling - The solution is not saturated (too much solvent was used).- The solution is supersaturated, and crystallization has not been initiated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.
Low Recovery of Purified Product - Too much solvent was used, leading to significant loss of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not cold enough.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored Impurities Remain in Crystals The colored impurities have similar solubility to the product in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility data for the structurally similar compound, Dimethyl Terephthalate (DMT), to serve as a guide for solvent selection. It is recommended to perform small-scale solubility tests with this compound to confirm the optimal solvent.

Table 1: Solubility of Dimethyl Terephthalate (DMT) in Various Solvents at Different Temperatures

SolventTemperature (°C)Solubility ( g/100g Solvent)
Methanol 201.5
302.8
405.2
509.5
6017.0
Ethanol 25Low
BoilingSoluble
Acetic Acid AmbientSparingly Soluble
BoilingSoluble
Water 25Insoluble

Note: Data for Methanol is for DMT. Qualitative data for other solvents is based on general principles for similar aromatic esters.

Experimental Protocols

Protocol 1: Screening for a Suitable Recrystallization Solvent
  • Preparation: Place approximately 50 mg of crude this compound into several test tubes.

  • Solvent Addition: To each test tube, add a different potential solvent (e.g., methanol, ethanol, acetic acid, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Observe the solubility. A good solvent should not dissolve the compound at room temperature.

  • Heating: If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.

  • Observation: A suitable solvent will result in the formation of a significant amount of crystals upon cooling.

Protocol 2: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a pre-heated clean Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (52-57 °C).

Mandatory Visualization

Solvent_Selection_Workflow Solvent Selection Workflow for Recrystallization start Start: Crude Dimethyl 2-bromoterephthalate solubility_test Perform Small-Scale Solubility Tests start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No poor_solvent Poor Solvent (Discard) dissolves_cold->poor_solvent Yes good_solvent Good Single Solvent Candidate insoluble_hot->good_solvent No insoluble_hot->poor_solvent Yes solvent_pair Consider Solvent Pair insoluble_hot->solvent_pair If no single solvent works end Proceed to Recrystallization good_solvent->end poor_solvent->solubility_test solvent_pair->end

Caption: A flowchart for selecting a suitable recrystallization solvent.

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start: Crude Product + Solvent dissolve Heat to Dissolve start->dissolve insoluble_impurities Insoluble Impurities Present? dissolve->insoluble_impurities hot_filtration Hot Gravity Filtration insoluble_impurities->hot_filtration Yes cool Slowly Cool to Room Temperature insoluble_impurities->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

References

Technical Support Center: Isomer Separation in Dimethyl 2-bromoterephthalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Dimethyl 2-bromoterephthalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical step of isomer separation.

I. Troubleshooting Guides

This section addresses common issues encountered during the separation of this compound from its isomers.

Problem 1: My final product is a mixture of isomers after synthesis.

  • Question: How can I separate the desired this compound from other isomeric byproducts?

  • Answer: The primary methods for separating positional isomers of this compound are fractional crystallization and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the scale of your synthesis, the specific isomers present, and their relative concentrations.

    • Fractional Crystallization: This technique is effective if the isomers have significantly different melting points and solubilities in a particular solvent.[1][2] The para-isomer often has a higher melting point than the ortho and meta isomers, making it amenable to separation by crystallization.[1]

    • Preparative HPLC: For high-purity requirements and smaller-scale separations, preparative reverse-phase HPLC is a powerful tool. It separates isomers based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[3][4]

Problem 2: I am unsure which isomers are present in my crude product.

  • Question: What are the likely isomeric impurities in the synthesis of this compound?

  • Answer: The most common isomeric impurity is Dimethyl 3-bromoterephthalate . Depending on the reaction conditions, you may also encounter dibrominated terephthalates (e.g., Dimethyl 2,5-dibromoterephthalate) or unreacted Dimethyl terephthalate . The formation of these byproducts is influenced by the regioselectivity of the bromination step.[5]

Problem 3: My attempts at fractional crystallization are not yielding a pure product.

  • Question: How can I optimize the fractional crystallization process for better isomer separation?

  • Answer: Successful fractional crystallization relies on exploiting differences in solubility and melting points.[6]

    • Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the crude mixture at an elevated temperature, and upon cooling, selectively crystallize the desired isomer while keeping the impurities dissolved. For brominated aromatic compounds, solvents like methanol, ethanol, or mixtures with water are often effective.[5]

    • Cooling Rate: A slow cooling rate is essential to allow for the formation of well-defined, pure crystals. Rapid cooling can lead to the co-precipitation of isomers.[6]

    • Seeding: Introducing a small crystal of the pure desired isomer (a seed crystal) to the supersaturated solution can promote the crystallization of that specific isomer.

II. Frequently Asked Questions (FAQs)

Q1: What analytical techniques can I use to determine the isomeric purity of my this compound?

A1: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for analyzing the isomeric purity of volatile compounds like this compound.[7][8] The gas chromatogram will show the separation of the different isomers as distinct peaks, and the mass spectrometer provides fragmentation patterns that can help in identifying each isomer.[7] High-performance liquid chromatography (HPLC) with a suitable column, such as a C18 or phenyl-based column, can also be used to separate and quantify the isomers.[3]

Q2: Are there any specific GC-MS parameters for analyzing this compound and its isomers?

A2: While a universal method does not exist, a good starting point for GC-MS analysis of brominated aromatic esters would involve a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).[9][10] A temperature gradient program will be necessary to ensure good separation of the isomers. For example, you could start at a lower temperature and gradually ramp up to a higher temperature to elute the different isomers based on their boiling points and interactions with the stationary phase.

Q3: Can preparative HPLC be scaled up for larger quantities of material?

A3: Yes, preparative HPLC is a scalable technique.[4] By using larger columns and higher flow rates, it is possible to purify multi-gram to kilogram quantities of material. The method development is typically performed on an analytical scale and then transferred to a preparative system.

III. Data Presentation

The following table summarizes the key separation techniques and their effectiveness for purifying this compound from its isomers.

Separation TechniquePrinciple of SeparationTypical Purity AchievedScaleAdvantagesDisadvantages
Fractional Crystallization Differences in solubility and melting points of isomers in a selected solvent.[1][6]>95% (can be improved with multiple recrystallizations)[5]Lab to IndustrialCost-effective, simple equipment.May not be effective for isomers with similar physical properties, can have lower yields.
Preparative HPLC Differential partitioning of isomers between a stationary and mobile phase.[3][4]>99%Lab to PilotHigh resolution and purity, applicable to a wide range of isomers.Higher cost, requires specialized equipment, solvent consumption.
Column Chromatography Adsorption chromatography on a stationary phase like silica gel.[5]Variable, depends on isomer polarity difference.LabGood for initial purification and removal of highly polar or non-polar impurities.Can be time-consuming, may not resolve closely related isomers effectively.

IV. Experimental Protocols

A. Protocol for Isomer Separation by Fractional Crystallization

This protocol is a general guideline and should be optimized based on the specific isomeric ratio and impurities in your crude product.

  • Dissolution: In a fume hood, dissolve the crude this compound mixture in a minimum amount of a suitable hot solvent (e.g., methanol, ethanol, or an ethanol/water mixture).[5] Aim for a concentration that results in a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To encourage the formation of large, pure crystals, insulate the flask to slow the cooling process. The isomer with the lower solubility will crystallize out first.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the dissolved isomeric impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

  • Analysis: Analyze the purity of the crystals and the mother liquor by GC-MS or HPLC to assess the efficiency of the separation. Repeat the process if necessary to achieve the desired purity.

B. Protocol for Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a starting point for developing a GC-MS method for analyzing the isomeric purity of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).[9][10]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL (split or splitless injection, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

V. Visualizations

Experimental_Workflow Workflow for Isomer Separation and Purity Analysis cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis cluster_outcome Outcome synth Crude Dimethyl 2-bromoterephthalate (Isomer Mixture) sep_choice Choose Separation Method synth->sep_choice frac_cryst Fractional Crystallization sep_choice->frac_cryst Different Melting Points prep_hplc Preparative HPLC sep_choice->prep_hplc High Purity Needed analysis Purity Analysis (GC-MS or HPLC) frac_cryst->analysis impure_fraction Impure Fraction/ Mother Liquor frac_cryst->impure_fraction prep_hplc->analysis prep_hplc->impure_fraction analysis->sep_choice <98% Purity (Re-process) pure_product Pure Dimethyl 2-bromoterephthalate analysis->pure_product >98% Purity

Caption: Workflow for the separation and purity analysis of this compound isomers.

Troubleshooting_Logic Troubleshooting Isomer Separation start Isomer Mixture Detected (Post-Synthesis) check_properties Identify Isomers and Check Physical Properties (Melting Point, Solubility) start->check_properties separation_method Select Separation Method check_properties->separation_method frac_cryst Fractional Crystallization separation_method->frac_cryst Sufficiently Different prep_hplc Preparative HPLC separation_method->prep_hplc Similar Properties optimize_cryst Optimize Crystallization: - Solvent - Cooling Rate - Seeding frac_cryst->optimize_cryst optimize_hplc Optimize HPLC: - Column - Mobile Phase - Gradient prep_hplc->optimize_hplc analyze_purity Analyze Purity (GC-MS/HPLC) optimize_cryst->analyze_purity optimize_hplc->analyze_purity success Pure Isomer Obtained analyze_purity->success Purity Met failure Separation Unsuccessful analyze_purity->failure Purity Not Met failure->separation_method Re-evaluate Method

Caption: Logical workflow for troubleshooting the separation of this compound isomers.

References

Optimizing temperature and reaction time for the bromination of dimethyl terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the temperature and reaction time for the bromination of dimethyl terephthalate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the bromination of dimethyl terephthalate.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the bromination of dimethyl terephthalate?

A1: The primary products depend on the reaction conditions and the amount of brominating agent used. You can expect to form dimethyl 2,5-dibromoterephthalate as the major product under controlled conditions. With more forcing conditions (higher temperature, longer reaction time, excess bromine), polybrominated products such as dimethyl 2,3,5,6-tetrabromoterephthalate can be formed.

Q2: What is the role of a Lewis acid catalyst in this reaction?

A2: A Lewis acid, such as iron(III) bromide (FeBr₃) or iodine, is often used as a catalyst to increase the electrophilicity of the bromine molecule. It polarizes the Br-Br bond, creating a stronger electrophile (Br⁺) that can more readily attack the electron-rich aromatic ring of dimethyl terephthalate.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting material and the formation of the product.

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction - Insufficient catalyst activity.- Low reaction temperature.- Poor quality of reagents.- Activate the catalyst if necessary (e.g., by heating).- Gradually increase the reaction temperature in small increments.- Ensure all reagents, especially the brominating agent, are fresh and dry.
Formation of Monobrominated Product Only - Insufficient amount of brominating agent.- Short reaction time.- Low reaction temperature.- Increase the molar equivalents of the brominating agent.- Extend the reaction time and monitor progress by TLC or GC.- Cautiously increase the reaction temperature.
Polybromination (Formation of Tri- or Tetra-brominated products) - Excess of brominating agent.- High reaction temperature.- Prolonged reaction time.- Use a stoichiometric amount of the brominating agent for the desired product.- Maintain a lower reaction temperature.- Carefully monitor the reaction and stop it once the desired product is formed.
Dark Reaction Mixture/Charring - Reaction temperature is too high.- Presence of impurities that catalyze side reactions.- Reduce the reaction temperature.- Ensure the starting materials and solvent are pure.
Difficult Product Isolation/Purification - Presence of multiple brominated isomers.- Unreacted starting material.- Byproducts from side reactions.- Use column chromatography for separation of isomers and impurities.[1]- Recrystallization from a suitable solvent (e.g., ethanol or methanol) can purify the desired product.[2]

Quantitative Data Presentation

The following table summarizes reaction conditions for the bromination of terephthalic acid, which can serve as a starting point for optimizing the bromination of dimethyl terephthalate. The conditions for the direct bromination of dimethyl terephthalate are expected to be similar.

Starting MaterialBrominating Agent/CatalystSolvent/MediumTemperature (°C)Reaction TimeProductYieldReference
Terephthalic AcidBromine / Iodine50% Oleum20-250.5 h (Br₂ addition)2,5-Dibromoterephthalic AcidHigh (inferred)[2]
Terephthalic AcidBromine / Iodine50% Oleum63-6720 h2,5-Dibromoterephthalic Acid72 parts crude[2]
Terephthalic AcidBromineConcentrated Nitric Acid50-5512 h2,3,5,6-Tetrabromoterephthalic Acid65%[3][4]

Note: The yields for the synthesis of 2,5-dibromoterephthalic acid were reported in "parts" in the cited patent and have not been converted to a percentage.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 2,5-Dibromoterephthalate (via Terephthalic Acid)

This protocol is adapted from a patented procedure for the synthesis of 2,5-dibromoterephthalic acid, followed by esterification.[2]

Step 1: Bromination of Terephthalic Acid

  • In a well-ventilated fume hood, dissolve 100 parts of terephthalic acid and 2 parts of iodine in 800 parts of 50% oleum with stirring at 20-25 °C.

  • Gradually add 104 parts of bromine over 30 minutes, maintaining the temperature between 20-25 °C.

  • After the addition is complete, continue stirring and raise the temperature to 63-67 °C for 20 hours.

  • After the reaction, cool the mixture and isolate the crude 2,5-dibromoterephthalic acid.

Step 2: Esterification to Dimethyl 2,5-Dibromoterephthalate

  • Take the crude 2,5-dibromoterephthalic acid and dissolve it in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture for several hours until the esterification is complete (monitor by TLC).

  • After cooling, the crude dimethyl 2,5-dibromoterephthalate will precipitate.

  • Filter the solid and recrystallize from ethanol to obtain the purified product.

Protocol 2: Synthesis of Dimethyl 2,3,5,6-Tetrabromoterephthalate (via Terephthalic Acid)

This protocol is based on the bromination of terephthalic acid in nitric acid.[3][4]

Step 1: Tetrabromination of Terephthalic Acid

  • To a mixture of 6.40 g of bromine in 50 ml of concentrated nitric acid, add 1.66 g of terephthalic acid in portions.[3][4]

  • Heat the solution for 12 hours at 50-55 °C.[3][4]

  • Cool the reaction mixture to 20 °C and let it stand for 20 hours.[3]

  • Pour the mixture into ice water to precipitate the 2,3,5,6-tetrabromoterephthalic acid.[3]

  • Filter and dry the product.

Step 2: Esterification to Dimethyl 2,3,5,6-Tetrabromoterephthalate

  • Follow the esterification procedure outlined in Protocol 1, Step 2, using the synthesized tetrabromoterephthalic acid as the starting material.

Mandatory Visualizations

experimental_workflow cluster_bromination Bromination Stage cluster_purification Purification Stage Start Start Reactants Dimethyl Terephthalate + Bromine + Catalyst (e.g., FeBr3) Start->Reactants 1. Mix Reaction Stirring at Controlled Temperature Reactants->Reaction 2. Heat Monitoring Monitor Progress (TLC, GC) Reaction->Monitoring 3. Sample Workup Quench Reaction (e.g., with Na2S2O3) Monitoring->Workup 4. Stop Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., with MgSO4) Extraction->Drying Purification Purify by: - Recrystallization - Column Chromatography Drying->Purification Product Pure Brominated Dimethyl Terephthalate Purification->Product

Caption: Experimental workflow for the bromination and purification of dimethyl terephthalate.

logical_relationship Parameters Reaction Parameters Temperature Temperature Parameters->Temperature Time Reaction Time Parameters->Time Stoichiometry Reactant Stoichiometry Parameters->Stoichiometry Yield Product Yield Temperature->Yield influences Selectivity Product Selectivity (Mono- vs. Poly-bromination) Temperature->Selectivity strongly influences Time->Yield influences Time->Selectivity influences Stoichiometry->Selectivity critically determines Outcome Reaction Outcome Yield->Outcome Selectivity->Outcome Purity Product Purity Purity->Outcome

Caption: Logical relationship between reaction parameters and outcomes in the bromination of dimethyl terephthalate.

References

Technical Support Center: Navigating Side Products in Reactions of Dimethyl 2-bromoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving Dimethyl 2-bromoterephthalate. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you identify, characterize, and mitigate the formation of common side products in your experiments. As Senior Application Scientists, we have curated this resource to reflect both theoretical principles and practical laboratory experience.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common sources of impurities in reactions with this compound?

    • How can I minimize side product formation from the outset?

  • Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

    • Suzuki-Miyaura Coupling:

      • Problem: My reaction mixture shows a significant amount of a non-polar byproduct, and my desired cross-coupled product yield is low. What could this be?

      • Problem: I am observing a byproduct with a mass corresponding to the starting this compound without the bromine atom. What is happening?

    • Buchwald-Hartwig Amination:

      • Problem: Alongside my desired arylamine, I am seeing a significant amount of a dehalogenated starting material. How can I address this?

  • Troubleshooting Guide: Hydrolysis of Ester Groups

    • Problem: My final product is more polar than expected and shows acidic properties. What is the likely side product?

  • Analytical Protocols for Side Product Characterization

    • Protocol 1: Reaction Monitoring and Side Product Identification by ¹H NMR

    • Protocol 2: Analysis of Volatile Byproducts by GC-MS

    • Protocol 3: Separation and Quantification of Products and Byproducts by HPLC

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in reactions with this compound?

A1: Impurities can be broadly categorized into two classes: those present in the starting material and those formed during the reaction.

  • Starting Material Impurities: The synthesis of this compound can introduce isomeric impurities, such as Dimethyl 3-bromoterephthalate, or unreacted starting materials from the bromination or esterification steps. It is crucial to begin with a high-purity starting material, which can be confirmed by techniques like NMR and HPLC.

  • Reaction-Generated Side Products: These are the focus of this guide and are highly dependent on the specific reaction being performed. Common side reactions include:

    • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): Homocoupling of the coupling partner, dehalogenation of the starting material, and protodeboronation of boronic acids are frequent issues.

    • Hydrolysis: The methyl ester groups are susceptible to hydrolysis, especially under basic or acidic conditions at elevated temperatures, leading to the formation of the corresponding carboxylic acids.

Q2: How can I minimize side product formation from the outset?

A2: Proactive measures can significantly reduce the prevalence of side products.

  • High-Purity Reagents: As mentioned, start with the purest possible this compound and coupling partners.

  • Inert Atmosphere: For palladium-catalyzed reactions, it is critical to maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-mediated side reactions, such as the homocoupling of boronic acids.

  • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.

  • Optimized Reaction Conditions: Carefully control the reaction temperature, as excessive heat can lead to degradation of reactants, catalysts, and products. The choice of base, ligand, and solvent system is also crucial and should be tailored to the specific reaction to maximize the rate of the desired transformation over side reactions.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This is a classic sign of boronic acid homocoupling , where two molecules of your boronic acid couple to form a symmetrical biaryl. This side reaction consumes your nucleophile and can be a major pathway if the reaction conditions are not optimal.

Causality:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with the boronic acid to form the homocoupled product before the main catalytic cycle is established.

Troubleshooting Workflow:

start Low Yield & Non-Polar Byproduct Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 check_pd Are you using a Pd(II) precatalyst? check_o2->check_pd Yes re_run_deoxygenated Re-run with thorough degassing and inert atmosphere check_o2->re_run_deoxygenated No use_pd0 Consider using a Pd(0) source or a precatalyst that rapidly generates Pd(0) check_pd->use_pd0 Yes success Improved yield of desired product re_run_deoxygenated->success fail Homocoupling persists re_run_deoxygenated->fail use_pd0->success use_pd0->fail

Caption: Troubleshooting workflow for boronic acid homocoupling.

Characterization of the Homocoupling Product:

  • ¹H NMR: The homocoupling product will be a symmetrical molecule, leading to a simpler NMR spectrum than the desired unsymmetrical cross-coupled product. For example, if you are coupling with phenylboronic acid, the homocoupling product is biphenyl, which has a characteristic set of multiplets in the aromatic region.

  • GC-MS: The homocoupling product will have a molecular weight corresponding to two boronic acid aryl groups minus the boronic acid moiety. It will likely have a different retention time than your desired product.

Data Comparison: Expected ¹H NMR of Cross-Coupled vs. Homocoupled Product

CompoundExpected ¹H NMR Signals (Aromatic Region)
Desired Product: Dimethyl 2-phenylterephthalateComplex pattern of multiplets due to unsymmetrical substitution.
Side Product: BiphenylSimpler pattern of multiplets due to the symmetry of the molecule.

This points to protodeboronation of the boronic acid followed by hydrodehalogenation of the starting material.

Causality:

  • Protodeboronation: The boronic acid can react with water or other protic species in the reaction mixture to be replaced by a hydrogen atom, effectively destroying your nucleophile. This is often promoted by basic conditions.

  • Hydrodehalogenation: The palladium catalyst can react with a hydride source (e.g., from the solvent or base) and then transfer this hydride to the this compound, replacing the bromine with a hydrogen atom.

Troubleshooting & Prevention:

  • Use Anhydrous Conditions: Ensure your solvent and reagents are as dry as possible.

  • Use Stable Boronic Esters: Consider using more stable boronic esters, such as pinacol esters, which are less prone to protodeboronation.

  • Optimize Base and Solvent: The choice of base and solvent can influence the rates of both protodeboronation and hydrodehalogenation. A screen of conditions may be necessary.

Characterization of the Dehalogenated Product:

  • ¹H NMR: The dehalogenated product, Dimethyl terephthalate, will show a singlet in the aromatic region, a significant simplification from the complex splitting pattern of the starting material.

  • GC-MS: The mass spectrum will show a molecular ion peak that is 79 or 81 m/z units (the isotopic mass of bromine) lighter than the starting material.

Buchwald-Hartwig Amination

The formation of Dimethyl terephthalate as a byproduct in a Buchwald-Hartwig amination is a result of hydrodehalogenation .

Causality:

This side reaction occurs when the palladium intermediate, after oxidative addition to the this compound, reacts with a hydride source instead of the amine. This can be followed by reductive elimination to give the dehalogenated product. The source of the hydride can be the amine itself (via β-hydride elimination if the amine has β-hydrogens), the solvent, or the base.

Troubleshooting Workflow:

start Hydrodehalogenation Observed check_ligand Is the ligand bulky enough? start->check_ligand check_base Is the base appropriate? check_ligand->check_base Yes change_ligand Switch to a bulkier, more electron-rich ligand check_ligand->change_ligand No change_base Try a weaker, non-nucleophilic base check_base->change_base No success Increased yield of aminated product change_ligand->success fail Dehalogenation persists change_ligand->fail change_base->success change_base->fail

Challenges in scaling up the production of Dimethyl 2-bromoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the challenges associated with scaling up the production of Dimethyl 2-bromoterephthalate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound? A1: The main synthesis strategies can be categorized into two primary approaches:

  • Direct Esterification of 2-bromoterephthalic acid: This is a common and efficient method where 2-bromoterephthalic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, often under reflux conditions.[1] Reported procedures have achieved yields as high as 98% to nearly quantitative.[1]

  • Ester-Mediated Bromination Pathways: In these methods, dimethyl terephthalate is used as the starting material. The ester groups help direct the electrophilic aromatic substitution.[1] A multi-step, yet highly regioselective, pathway involves the nitration of dimethyl terephthalate, followed by reduction of the nitro group to an amine, subsequent bromination, and finally removal of the amino group through diazotization.[1]

Q2: What are the main challenges in achieving high regioselectivity during synthesis? A2: Achieving the desired 2-position isomer requires precise control over the bromination step.[1] The primary challenge is to prevent the formation of isomeric and dibromo byproducts.[1] Using a directing group, as in the multi-step ester-mediated pathway, offers high regioselectivity.[1]

Q3: What are the common byproducts, and how can their formation be minimized? A3: The most common byproducts are unreacted starting material and dibromo derivatives.[1] Even under optimized conditions, a crude product might contain about 15% of each.[1] To minimize the formation of dibromo byproducts, it is critical to use a 1:1 molar ratio of the terephthalic acid to the brominating agent.[1] Controlling the reaction temperature between 40–55°C also helps in minimizing byproduct formation.[1]

Q4: Which purification techniques are most effective for this compound? A4: Post-synthesis purification is a critical step. The most common and effective techniques include:

  • Crystallization/Recrystallization: This is a primary method for purifying the final product.[1] Recrystallization from solvents like acetic acid or ethanol/water mixtures can significantly improve purity to over 95%.[1]

  • Hydrolysis and Re-esterification: The crude product can be hydrolyzed to 2-bromoterephthalic acid, which can be purified and then re-esterified to obtain a high-purity final product with yields around 80-85%.[1]

  • Distillation: On an industrial scale, distillation is employed to remove volatile impurities and excess reagents like methanol before the final purification steps.[1][2]

  • Sublimation: This technique can be used to separate the product from non-volatile impurities.[1]

Q5: What are the key safety considerations during production? A5: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] When scaling up, it's important to consider the potential for exothermic reactions, especially if all reagents are combined at once.[4] Proper personal protective equipment (PPE), adequate ventilation, and controlled addition of reagents are crucial safety measures.[3][5]

Q6: How does the purity of this compound affect its downstream applications? A6: The purity of this compound is critical for its applications in pharmaceuticals and materials science.[6] In pharmaceutical synthesis, even trace impurities can lead to unwanted side reactions, affecting the efficacy and safety of the final drug substance.[6] For materials science applications, such as in organic semiconductors or OLEDs, impurities can negatively impact the electronic and optical properties of the final material.[6]

Troubleshooting Guides

Problem 1: Low Product Yield

  • Question: My reaction is resulting in a low yield of this compound. What are the possible causes and solutions?

  • Answer: Low yields can stem from several factors, including incomplete reactions or loss of product during workup and purification.

    • Potential Cause: Incomplete esterification reaction.

    • Recommended Solution: Ensure the reaction goes to completion by using an appropriate amount of catalyst and allowing for sufficient reaction time. For the direct esterification of 2-bromoterephthalic acid with methanol and sulfuric acid, refluxing for 16 hours has been reported to give a nearly quantitative yield.[1]

    • Potential Cause: Product loss during recrystallization.

    • Recommended Solution: To minimize losses during recrystallization, avoid using an excessive amount of solvent.[7] If the yield is low, the mother liquor can be concentrated to recover a second crop of crystals.[7] Ensure slow cooling to prevent the formation of small crystals that are difficult to filter.[7]

Problem 2: Presence of Dibromo- and other Impurities

  • Question: My final product is contaminated with significant amounts of dibromoterephthalate and other byproducts. How can I improve the purity?

  • Answer: The formation of dibromo-derivatives is a common issue, often related to the stoichiometry of the reactants.

    • Potential Cause: Over-bromination of the starting material.

    • Recommended Solution: Strictly maintain a 1:1 molar ratio of terephthalic acid to the brominating agent to limit the formation of dibromo byproducts.[1]

    • Potential Cause: Ineffective purification.

    • Recommended Solution: A single purification step may not be sufficient. Consider a multi-step purification process. For instance, after initial crystallization, you could perform a second recrystallization or use a different technique like sublimation to remove persistent impurities.[1] Hydrolyzing the crude product to 2-bromoterephthalic acid, purifying the acid, and then re-esterifying can also yield a high-purity product.[1]

Problem 3: Product Discoloration (Yellow Tint)

  • Question: The purified this compound crystals have a yellow or off-white color instead of being pure white. What is the cause and how can it be resolved?

  • Answer: A yellow tint usually indicates the presence of colored impurities that were not removed during purification.[7]

    • Potential Cause: Co-precipitation of colored impurities with the product.

    • Recommended Solution: Perform a second recrystallization to reduce the concentration of these impurities.[7] Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb the colored impurities.[7] For persistent discoloration, fractional vacuum distillation can be an effective method to separate the product from less volatile colored impurities.[7]

Problem 4: Challenges in Scaling Up the Process

  • Question: The synthesis worked well on a small scale, but I'm facing issues with consistency and impurity profiles upon scaling up. Why is this happening?

  • Answer: Scaling up a chemical process from a laboratory to an industrial scale often introduces new challenges because the physical environment changes.[8]

    • Potential Cause: Reduced heat transfer efficiency in larger reactors. Industrial reactors have a lower surface-area-to-volume ratio, which can lead to localized temperature variations (hot spots) and the formation of new side products.[8]

    • Recommended Solution: Employ jacketed reactors with efficient temperature control systems. Conduct a thorough thermal safety assessment before scaling up.

    • Potential Cause: Inefficient mixing in larger vessels. What appears as good agitation in a small flask may not be sufficient in a large reactor, affecting the distribution of reagents and catalyst.[8]

    • Recommended Solution: Optimize the agitation speed and impeller design for the larger reactor to ensure homogeneous mixing.

    • Potential Cause: Changes in the impurity profile. New side reactions can be triggered by thermal gradients or longer reaction times at a larger scale.[8]

    • Recommended Solution: Conduct pilot-scale runs to identify any new impurities and adjust the purification protocol accordingly.

Data Presentation

Table 1: Summary of Quantitative Data for Synthesis and Purification

Method/StepReagents/SolventsTemperature (°C)Time (hours)Yield (%)Purity (%)Reference
Synthesis: Direct Esterification 2-bromoterephthalic acid, methanol, conc. H₂SO₄Reflux16Nearly quantitativeCrude[1]
Synthesis: Direct Esterification 2-bromoterephthalic acid, thionyl chloride, methanolReflux598Crude[1]
Purification: Recrystallization Crude product, acetic acid or ethanol/waterN/AN/AN/A>95[1]
Purification: Hydrolysis & Re-esterification Crude productN/AN/A80-85 (for hydrolysis)High[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Esterification

This protocol is based on the direct esterification of 2-bromoterephthalic acid.

Materials:

  • 2-bromoterephthalic acid

  • Methanol (reagent grade)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (for neutralization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and vacuum flask

Procedure:

  • In a round-bottom flask, dissolve 2-bromoterephthalic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 16 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the acidic catalyst by slowly adding a sodium bicarbonate solution until the effervescence ceases. This will cause the product to precipitate.[1]

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]

  • Wash the collected solid with cold water to remove any remaining salts.

  • Dry the crude this compound. The product can then be further purified by recrystallization.

Protocol 2: Purification of this compound by Recrystallization

This protocol outlines the purification of the crude product using a suitable solvent.

Materials:

  • Crude this compound

  • Solvent (e.g., methanol, acetic acid, or an ethanol/water mixture)

  • Activated carbon (optional)

Equipment:

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Hot gravity filtration setup (if needed)

  • Büchner funnel and vacuum flask

  • Ice bath

  • Vacuum oven

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[7]

  • (Optional) If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.[7]

  • If insoluble impurities or activated carbon are present, perform a hot gravity filtration to remove them.[7]

  • Allow the hot, saturated solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[2][7]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[2]

  • Dry the purified crystals in a vacuum oven at a temperature below the product's melting point.[7]

Mandatory Visualization

G Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 2-Bromoterephthalic Acid, Methanol) reaction Direct Esterification (Acid Catalyst, Reflux) start->reaction workup Neutralization & Precipitation reaction->workup crude Crude Product Isolation (Filtration) workup->crude dissolve Dissolve in Hot Solvent crude->dissolve Proceed to Purification filter Hot Filtration (Optional, remove insolubles) dissolve->filter crystallize Slow Cooling & Crystallization filter->crystallize isolate Isolate Crystals (Vacuum Filtration & Washing) crystallize->isolate dry Drying isolate->dry final_product High-Purity Dimethyl 2-bromoterephthalate dry->final_product Final Product

Caption: Synthesis and purification workflow for this compound.

G Troubleshooting Discolored Product start Yellow/Off-White Crystals Observed q1 Perform a Second Recrystallization start->q1 a1_yes Successful q1->a1_yes Yes a1_no Discoloration Persists q1->a1_no No end White, Pure Crystals a1_yes->end q2 Add Activated Carbon during Recrystallization a1_no->q2 a2_yes Successful q2->a2_yes Yes a2_no Ineffective q2->a2_no No a2_yes->end q3 Consider Fractional Vacuum Distillation a2_no->q3 a3_yes Successful q3->a3_yes Yes a3_yes->end

Caption: Troubleshooting workflow for discolored this compound.

G Logical Relationships in Production Scale-Up cluster_challenges Key Scale-Up Challenges cluster_consequences Potential Consequences lab_scale Lab Scale Synthesis (Grams) scale_up Scale-Up Process lab_scale->scale_up heat Heat Transfer Limitations (Hot Spots) scale_up->heat mixing Reduced Mixing Efficiency scale_up->mixing impurities Changes in Impurity Profile scale_up->impurities side_reactions Unanticipated Side Reactions heat->side_reactions low_yield Lower Yield / Inconsistency mixing->low_yield purity_issues Decreased Product Purity impurities->purity_issues side_reactions->purity_issues low_yield->purity_issues

Caption: Key challenges encountered when scaling up production from lab to industrial scale.

References

How to control the regioselectivity of the bromination step

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the regioselectivity of bromination reactions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: How can I achieve selective bromination of an alkane at a specific position?

A1: The regioselectivity of alkane bromination is primarily governed by the stability of the resulting free radical intermediate. Bromination is significantly more selective than chlorination.[1][2] The order of reactivity for C-H bonds is tertiary > secondary > primary. To favor bromination at the most substituted carbon, use a reagent like N-Bromosuccinimide (NBS) in a non-polar solvent such as carbon tetrachloride (CCl₄), often with a radical initiator like AIBN or light.[3] NBS is a valuable tool for selective bromination, particularly at allylic and benzylic positions.[4][5]

Q2: What conditions determine Markovnikov versus anti-Markovnikov addition of HBr to an alkene?

A2: The addition of hydrogen bromide (HBr) to an unsymmetrical alkene can yield two different regioisomers, and the outcome is dependent on the reaction mechanism.

  • Markovnikov Addition: This occurs via an electrophilic addition mechanism, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon.[6][7][8] This pathway is favored in the absence of peroxides. The regioselectivity is dictated by the formation of the more stable carbocation intermediate.[6]

  • Anti-Markovnikov Addition: This proceeds through a free-radical chain reaction and is observed when the reaction is carried out in the presence of peroxides (e.g., ROOR).[6][9][10][11] In this case, the bromine radical adds first to the less substituted carbon to form the more stable carbon radical, resulting in the anti-Markovnikov product.[10][12] This "peroxide effect" is specific to HBr addition.[9][13]

Q3: How can I control ortho/para versus meta selectivity in the bromination of a substituted aromatic ring?

A3: The regioselectivity of electrophilic aromatic bromination is directed by the nature of the substituent already present on the aromatic ring.[14][15]

  • Ortho/Para Directors: Electron-donating groups (EDGs), such as -OH, -OR, -NH₂, and alkyl groups, activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions.[16][17][18][19] This is due to the stabilization of the carbocation intermediate through resonance.[20]

  • Meta Directors: Electron-withdrawing groups (EWGs), such as -NO₂, -CN, -COOH, and -C(O)R, deactivate the ring and direct incoming electrophiles to the meta position.[17][18][21][22] These groups destabilize the carbocation intermediates at the ortho and para positions.[21][23] Halogens are an exception, being deactivating yet ortho/para directing.[20]

Q4: What is the role of the solvent in determining the regioselectivity of bromination?

A4: The solvent can have a significant impact on the regioselectivity of bromination. For instance, in the bromination of phenols with NBS, the ortho:para ratio can be greatly influenced by the solvent.[24] In some cases, specific solvents can promote a particular isomer through interactions like hydrogen bonding. For example, the bromination of 2-isopropylphenol with NBS in toluene yields predominantly the ortho-brominated product, while in acetonitrile, the para-brominated product is favored.[25]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Mixture of regioisomers Reaction conditions are not selective enough.- For alkanes, use a more selective brominating agent like NBS. - For alkenes, ensure the absence of peroxides for Markovnikov addition or their presence for anti-Markovnikov addition. - For aromatic compounds, consider the directing group and choose appropriate conditions. Lowering the reaction temperature can increase selectivity.[26]
Low yield of desired regioisomer - Incorrect choice of brominating agent. - Non-optimal reaction temperature or solvent.- Screen different brominating agents (e.g., Br₂, NBS, TBATB).[27] - Optimize the reaction temperature; lower temperatures often lead to higher selectivity.[28] - Perform a solvent screen to identify the optimal medium for your substrate.[24]
Reaction not proceeding to completion - Insufficiently reactive brominating agent. - Deactivated substrate (for aromatic bromination).- For less reactive substrates, a more powerful brominating system may be needed, such as Br₂ with a Lewis acid catalyst (e.g., FeBr₃). - Increase the reaction temperature or reaction time, but monitor for side product formation.
Polybromination observed - Substrate is highly activated. - Stoichiometry of the brominating agent is too high.- Use a milder brominating agent like NBS.[29][30] - Carefully control the stoichiometry, using 1.0 equivalent of the brominating agent for monobromination. - Perform the reaction at a lower temperature.

Data Summary Tables

Table 1: Regioselectivity of Alkane Bromination with Different Reagents

AlkaneReagentProduct(s)Ratio (Primary:Secondary:Tertiary)
PropaneBr₂/hν1-Bromopropane, 2-Bromopropane3:97[31][32]
IsobutaneBr₂/hνIsobutyl bromide, tert-Butyl bromide1:>99
PropaneCl₂/hν1-Chloropropane, 2-Chloropropane45:55

Table 2: Influence of Substituents on Aromatic Bromination

SubstrateSubstituentDirecting EffectMajor Product(s)
Anisole-OCH₃Ortho, Para-directingp-Bromoanisole[28]
Toluene-CH₃Ortho, Para-directingo-Bromotoluene, p-Bromotoluene
Nitrobenzene-NO₂Meta-directingm-Bromonitrobenzene[20]
Benzoic Acid-COOHMeta-directingm-Bromobenzoic acid

Mandatory Visualizations

Bromination_Decision_Tree start Select Substrate Type alkane Alkane start->alkane alkene Alkene start->alkene aromatic Aromatic Compound start->aromatic alkane_reagent Choose Reagent alkane->alkane_reagent alkene_condition Choose Condition alkene->alkene_condition aromatic_substituent Identify Substituent aromatic->aromatic_substituent nbs NBS for high selectivity (Tertiary > Secondary > Primary) alkane_reagent->nbs High Selectivity br2 Br₂ for less selective bromination alkane_reagent->br2 Lower Selectivity markovnikov Markovnikov Addition (No Peroxides) alkene_condition->markovnikov anti_markovnikov Anti-Markovnikov Addition (With Peroxides, HBr only) alkene_condition->anti_markovnikov edg Electron Donating Group (EDG) (ortho/para-directing) aromatic_substituent->edg ewg Electron Withdrawing Group (EWG) (meta-directing) aromatic_substituent->ewg

Caption: Decision tree for selecting appropriate bromination conditions.

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br₂ Br_rad 2 Br• Br2->Br_rad Light or Heat RH R-H (Alkane) R_rad R• RH->R_rad + Br• HBr HBr R_rad->HBr RBr R-Br (Product) R_rad->RBr R_rad->RBr + Br₂ Br_rad_prop Br• term1 Br• + Br• → Br₂ term2 R• + Br• → R-Br term3 R• + R• → R-R

Caption: Reaction pathway for the free-radical bromination of an alkane.

Optimization_Workflow start Define Target Regioisomer initial_rxn Initial Reaction (Literature Conditions) start->initial_rxn analysis Analyze Product Mixture (GC, NMR) initial_rxn->analysis optimization Optimize Parameters analysis->optimization Unsatisfactory Selectivity isolation Isolate Pure Product analysis->isolation Satisfactory Selectivity reagent Brominating Agent optimization->reagent solvent Solvent optimization->solvent temp Temperature optimization->temp final_rxn Optimized Reaction reagent->final_rxn solvent->final_rxn temp->final_rxn final_rxn->analysis

Caption: Workflow for optimizing the regioselectivity of a bromination reaction.

Detailed Experimental Protocols

Protocol 1: Regioselective para-Bromination of an Activated Aromatic Compound using NBS

This protocol is adapted for the para-selective monobromination of electron-rich aromatic compounds.[28][33][34]

  • Materials:

    • Activated aromatic substrate (e.g., anisole) (1.0 mmol)

    • N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg)

    • Acetonitrile (5 mL)

    • Deionized water

    • Dichloromethane or Ethyl Acetate

    • Saturated sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve the activated aromatic substrate in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide in one portion.

    • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding deionized water.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with saturated sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired para-brominated product.

Protocol 2: Anti-Markovnikov Hydrobromination of an Alkene

This protocol describes the free-radical addition of HBr to an alkene to yield the anti-Markovnikov product.[11][13]

  • Materials:

    • Alkene (e.g., 1-octene) (1.0 mmol)

    • 48% Hydrobromic acid (HBr)

    • Benzoyl peroxide (radical initiator, ~0.05 mmol)

    • Anhydrous diethyl ether or pentane

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flask protected from light, dissolve the alkene and benzoyl peroxide in anhydrous diethyl ether or pentane.

    • Cool the mixture to 0 °C.

    • Slowly add 48% HBr dropwise with vigorous stirring. Caution: HBr is corrosive.

    • Allow the reaction to stir at room temperature, monitoring by TLC or GC until the starting material is consumed.

    • Carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting alkyl bromide by distillation or column chromatography.

References

Troubleshooting incomplete conversion in Dimethyl 2-bromoterephthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 2-bromoterephthalate.

Troubleshooting Incomplete Conversion

Low conversion rates are a common issue in the synthesis of this compound. The following guide provides a structured approach to identifying and resolving the root causes of incomplete reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Incomplete Conversion start Incomplete Conversion Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK optimize_reagents Optimize Molar Ratios of Reactants check_reagents->optimize_reagents Issue Found check_catalyst Evaluate Catalyst Activity (if applicable) check_conditions->check_catalyst Conditions Correct optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp Issue Found analyze_byproducts Analyze Crude Product for Byproducts check_catalyst->analyze_byproducts Catalyst Active purification Implement Appropriate Purification Strategy check_catalyst->purification Catalyst Inactive (Replace/Regenerate) analyze_byproducts->optimize_reagents optimize_reagents->optimize_temp optimize_time Modify Reaction Time optimize_temp->optimize_time optimize_time->purification Reaction_Pathway Direct Bromination of Dimethyl Terephthalate DMT Dimethyl terephthalate Intermediate Activated Complex DMT->Intermediate Bromine Br2 Bromine->Intermediate Catalyst FeCl3 (catalyst) Catalyst->Intermediate Product This compound Intermediate->Product HBr HBr Intermediate->HBr

Optimizing catalyst selection and loading for esterification of 2-bromoterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2-bromoterephthalic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the esterification of 2-bromoterephthalic acid?

A1: Due to steric hindrance from the bromine atom, strong acid catalysts are typically employed. The most common is concentrated sulfuric acid (H₂SO₄) in a large excess of the alcohol (e.g., methanol or ethanol), which also serves as the solvent. Another effective method involves converting the carboxylic acid to a more reactive species, such as an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol.[1] For substrates that are sensitive to strong acids, alternative methods like the Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) can be considered.[2]

Q2: Why is my reaction yield low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3] The water produced as a byproduct can hydrolyze the ester back to the starting materials. To improve the yield, it is crucial to shift the equilibrium towards the product side. This can be achieved by using a large excess of the alcohol and/or by removing water as it is formed, for example, by using a Dean-Stark apparatus.[3] Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time can also lead to low yields.

Q3: What are potential side reactions during the esterification of 2-bromoterephthalic acid?

A3: With strong acid catalysts and high temperatures, a potential side reaction is the dehydration of the alcohol to form an ether (e.g., dimethyl ether from methanol or diethyl ether from ethanol).[4] While the bromine substituent is generally stable under these conditions, prolonged exposure to very harsh conditions could potentially lead to side reactions involving the aromatic ring, though this is less common.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (2-bromoterephthalic acid) and, if available, the pure ester product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.[5]

Q5: What is a typical work-up procedure for this reaction?

A5: After the reaction is complete, the mixture is cooled to room temperature. The excess alcohol is often removed under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), and the solvent is evaporated to yield the crude ester.[3] Further purification can be achieved by recrystallization or column chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive or insufficient catalyst: The acid catalyst may be old or have absorbed moisture.- Use a fresh, anhydrous batch of the acid catalyst.- Incrementally increase the catalyst loading.
Reaction equilibrium not shifted: Water produced during the reaction is hydrolyzing the ester product.- Use a large excess of the alcohol (it can also serve as the solvent).- If feasible for your setup, use a Dean-Stark apparatus to remove water azeotropically.
Low reaction temperature: The reaction rate is too slow.- Ensure the reaction is heated to a gentle reflux of the alcohol being used.[3]
Insufficient reaction time: The reaction has not reached completion.- Monitor the reaction by TLC until the starting material is consumed.- For the esterification of 2-bromoterephthalic acid with methanol and sulfuric acid, a reaction time of 16 hours has been reported to give a near-quantitative yield.[1]
Formation of a Significant Amount of Byproduct Ether formation: Dehydration of the alcohol at high temperatures with a strong acid catalyst.- Consider using a milder catalyst system if compatible with the substrate.- A patent for terephthalic acid esterification suggests using zinc oxide or lead oxide catalysts at high temperatures and pressures to avoid ether formation.[4]
Unidentified side products: Potential decomposition under harsh conditions.- Lower the reaction temperature and extend the reaction time.- Consider alternative, milder esterification methods like the Steglich esterification.[2]
Difficulty in Product Isolation Emulsion formation during workup: Presence of unreacted carboxylic acid and salts.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is a solid that is difficult to handle: The ester may crystallize out during workup.- Use a suitable solvent for recrystallization to obtain pure crystals.[5]

Data Presentation

The following table summarizes reported quantitative data for the synthesis of dimethyl 2-bromoterephthalate.

CatalystAlcoholCatalyst LoadingReaction Temperature (°C)Reaction Time (hours)Yield (%)
Concentrated H₂SO₄MethanolCatalytic amountReflux (~65)16Nearly quantitative
Thionyl Chloride (SOCl₂)MethanolNot specifiedReflux (~65)598

Data sourced from Benchchem.[1]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is adapted from a reported procedure for the synthesis of this compound.[1]

Materials:

  • 2-bromoterephthalic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromoterephthalic acid in an excess of methanol.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution until CO₂ evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization if necessary.

Protocol 2: Esterification via Acyl Chloride using Thionyl Chloride

This protocol is based on a reported high-yield synthesis of this compound.[1]

Materials:

  • 2-bromoterephthalic acid

  • Thionyl chloride

  • Methanol (anhydrous)

  • Toluene (or another suitable solvent)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HCl and SO₂ gases.

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-bromoterephthalic acid in a suitable solvent like toluene.

  • Slowly add an excess of thionyl chloride to the suspension.

  • Heat the mixture to reflux until the evolution of gas ceases and the solid dissolves, indicating the formation of the diacyl chloride.

  • Carefully distill off the excess thionyl chloride and the solvent.

  • To the resulting crude diacyl chloride, carefully add an excess of anhydrous methanol.

  • Heat the mixture to reflux for 5 hours.

  • After cooling, remove the excess methanol under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Esterification start Start: Low Yield or Incomplete Reaction check_catalyst Check Catalyst (Fresh? Sufficient Loading?) start->check_catalyst check_equilibrium Address Reaction Equilibrium (Excess Alcohol? Water Removal?) start->check_equilibrium check_conditions Verify Reaction Conditions (Temperature? Time?) start->check_conditions side_reactions Investigate Side Reactions (Ether Formation? Decomposition?) start->side_reactions workup_issues Review Work-up Procedure (Emulsion? Product Loss?) start->workup_issues solution_catalyst Solution: Use fresh/more catalyst check_catalyst->solution_catalyst solution_equilibrium Solution: Increase alcohol excess Use Dean-Stark check_equilibrium->solution_equilibrium solution_conditions Solution: Increase temperature/time Monitor with TLC check_conditions->solution_conditions solution_side_reactions Solution: Milder conditions Alternative catalyst side_reactions->solution_side_reactions solution_workup Solution: Add brine to break emulsion Optimize purification workup_issues->solution_workup end Successful Esterification solution_catalyst->end solution_equilibrium->end solution_conditions->end solution_side_reactions->end solution_workup->end

Caption: Troubleshooting workflow for low yield in esterification.

ExperimentalWorkflow General Experimental Workflow for Fischer Esterification setup Reaction Setup (Flask, Stir Bar, Condenser) reagents Add Reactants (2-Bromoterephthalic Acid, Excess Alcohol) setup->reagents catalyst Add Catalyst (e.g., conc. H₂SO₄) reagents->catalyst reflux Heat to Reflux (e.g., 65-150°C) catalyst->reflux monitor Monitor Reaction (TLC) reflux->monitor workup Work-up (Neutralization, Extraction, Washing) monitor->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentrate Concentrate (Rotary Evaporator) drying->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify product Pure Ester Product purify->product

Caption: General workflow for Fischer esterification.

References

Preventing hydrolysis of Dimethyl 2-bromoterephthalate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Dimethyl 2-bromoterephthalate during experimental workups.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup of this compound, with a focus on preventing unwanted hydrolysis.

Symptom Potential Cause Recommended Solution
Low final product yield Hydrolysis of one or both methyl ester groups to the corresponding carboxylic acid.- Minimize contact time with aqueous acidic or basic solutions during extraction. - Use cold (0-5 °C) aqueous solutions for washes. - Ensure the organic phase is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation.
Presence of a more polar spot on TLC than the product Formation of 2-bromoterephthalic acid or its mono-methyl ester due to hydrolysis.- Confirm the identity of the byproduct by co-spotting with a standard of the starting diacid, if available. - If significant hydrolysis has occurred, consider isolating the diacid and re-esterifying to recover the desired product.[1]
Emulsion formation during basic wash (e.g., with NaHCO₃) Formation of carboxylate salts which can act as surfactants, especially if partial hydrolysis has occurred.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. - If the emulsion persists, filter the entire mixture through a pad of Celite. - Break the emulsion by adding a small amount of a different organic solvent with a different density, if compatible with the product's solubility.
Product oils out during recrystallization The chosen solvent system is not ideal, leading to the product separating as a liquid instead of crystals.- Ensure the product is fully dissolved at the boiling point of the solvent. - Allow the solution to cool slowly to room temperature, then place it in an ice bath. - If oiling out persists, try a different solvent system. Common systems for this compound include acetic acid or a mixture of ethanol and water.[1]
Broad O-H peak in the IR spectrum of the final product Contamination with the hydrolyzed carboxylic acid.- Re-purify the product by recrystallization.[1] - If the product is intended for a subsequent reaction sensitive to acidic protons, consider a non-aqueous workup or purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound hydrolysis during workup?

A1: The primary cause of hydrolysis is the reaction of the ester functional groups with water, which can be catalyzed by the presence of either acid or base. During a typical workup, aqueous solutions are used to wash the organic layer, creating an environment where hydrolysis can occur. Basic washes (e.g., with sodium bicarbonate) to neutralize acid catalysts are a common step where base-catalyzed hydrolysis can be a significant issue.

Q2: How can I detect if my product has undergone hydrolysis?

A2: Several analytical techniques can be used to detect hydrolysis:

  • Thin-Layer Chromatography (TLC): The hydrolyzed product, 2-bromoterephthalic acid, is significantly more polar than the diester and will have a lower Rf value.

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch (typically around 2500-3300 cm⁻¹) is indicative of a carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a broad singlet corresponding to the carboxylic acid proton(s) in ¹H NMR, and the disappearance of the methoxy signal(s) are key indicators.

Q3: Is it possible to purify this compound if some hydrolysis has occurred?

A3: Yes. If a minor amount of hydrolysis has occurred, recrystallization is often sufficient for purification.[1] For more significant hydrolysis, a strategy of intentionally hydrolyzing the entire crude product to 2-bromoterephthalic acid, purifying the diacid, and then re-esterifying it can be an effective method to obtain a high-purity final product.[1]

Q4: What are the recommended recrystallization solvents for this compound?

A4: Acetic acid and a mixture of ethanol and water are reported to be effective solvents for the recrystallization of this compound.[1]

Experimental Protocols

Protocol 1: Standard Aqueous Workup with Minimized Hydrolysis

This protocol describes a standard extractive workup procedure following the synthesis of this compound, designed to minimize hydrolysis.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with cold (0-5 °C) deionized water to remove any water-soluble impurities.

  • Neutralization (if necessary): If an acid catalyst was used, wash the organic layer with a cold, saturated solution of sodium bicarbonate. Caution: Perform this step slowly and vent the separatory funnel frequently to release CO₂ gas.

  • Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine) to aid in the removal of water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by recrystallization.

Protocol 2: Purification via Hydrolysis and Re-esterification

This protocol is suitable for situations where the crude product is highly impure or has undergone significant hydrolysis.

  • Hydrolysis:

    • To the crude this compound, add an aqueous solution of a base (e.g., NaOH) or acid (e.g., HCl).

    • Heat the mixture to reflux until the hydrolysis to 2-bromoterephthalic acid is complete (monitor by TLC).

    • Cool the reaction mixture and acidify with concentrated HCl if a basic hydrolysis was performed to precipitate the diacid.

    • Collect the solid 2-bromoterephthalic acid by filtration, wash with cold water, and dry.

  • Re-esterification:

    • Suspend the purified 2-bromoterephthalic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

    • Heat the mixture to reflux until the esterification is complete (monitor by TLC).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Perform the aqueous workup as described in Protocol 1 to isolate the pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_isolation Isolation & Purification A Reaction Completion B Cool and Dilute A->B Proceed to workup C Aqueous Wash (Cold) B->C D Neutralization (e.g., NaHCO3) C->D If acid catalyst present E Brine Wash C->E If no acid catalyst D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Filter and Concentrate F->G H Crude Product G->H I Recrystallization H->I Purify J Pure Product I->J

Caption: A typical experimental workflow for the synthesis and purification of this compound.

hydrolysis_pathway DMBT This compound Monoester Mono-methyl 2-bromoterephthalate DMBT->Monoester Hydrolysis (H2O, H+ or OH-) Diacid 2-Bromoterephthalic Acid Monoester->Diacid Hydrolysis (H2O, H+ or OH-)

Caption: The hydrolysis pathway of this compound.

References

Technical Support Center: Column Chromatography Conditions for Purifying Dimethyl 2-bromoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides in-depth technical and practical advice for the purification of Dimethyl 2-bromoterephthalate using column chromatography. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the reasoning behind experimental choices, ensuring you can troubleshoot and optimize your separations effectively.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter when setting up a purification for this compound.

Q1: What is the scientific basis for using silica gel chromatography to purify this compound?

The purification relies on the principle of adsorption chromatography. Silica gel (SiO₂) is a highly porous and polar stationary phase.[1][2][3] The surface of silica gel is rich in silanol (Si-OH) groups, which can form hydrogen bonds and engage in dipole-dipole interactions with molecules passed over them.

This compound (MW: 273.08 g/mol ) possesses moderately polar functional groups, specifically two methyl ester groups (-COOCH₃).[4] These ester groups can interact with the polar silica gel surface. However, the molecule also has a large, less polar aromatic core. By using a mobile phase of lower polarity (the eluent), the compound will be induced to "stick" (adsorb) to the silica gel. As the polarity of the mobile phase is gradually increased, it competes more effectively for the active sites on the silica gel, causing the adsorbed molecules to "un-stick" (desorb) and travel down the column. Compounds are separated based on their relative affinity for the stationary phase versus the mobile phase. Less polar impurities will travel faster (elute earlier), while more polar impurities will be retained more strongly on the column and elute later.

Q2: What are the typical impurities I should expect to separate?

The impurity profile is highly dependent on the synthetic route used to prepare the crude product.

  • From Bromination of Dimethyl Terephthalate: The most common impurities are unreacted dimethyl terephthalate and over-brominated products like dimethyl 2,5-dibromoterephthalate.[5] Since dimethyl terephthalate is less polar than the mono-brominated product (due to the absence of the polar C-Br bond), it will elute first. The dibromo- product is generally of similar or slightly less polarity than the desired product and can be challenging to separate.

  • From Esterification of 2-Bromoterephthalic Acid: The primary impurity is often the unreacted starting material, 2-bromoterephthalic acid.[5] As a dicarboxylic acid, this impurity is significantly more polar than the desired diester. It will exhibit very strong retention on the silica gel column and will likely remain at the origin (baseline) with standard eluent systems.

Q3: How do I select the optimal mobile phase (eluent) for my separation?
  • Common Solvent Systems: The most common eluent systems for compounds of this polarity are mixtures of a non-polar solvent (like hexanes, heptane, or pentane) and a moderately polar solvent (like ethyl acetate or dichloromethane).[5][7] A typical starting point for TLC analysis is a 10-20% ethyl acetate in hexanes mixture (v/v).

  • TLC Analysis: Spot your crude material on a silica gel TLC plate and develop it in your chosen solvent system. Visualize the spots under a UV lamp (254 nm). If the Rf is too high (>0.4), decrease the polarity of the eluent (e.g., use less ethyl acetate). If the Rf is too low (<0.15), increase the eluent polarity (e.g., use more ethyl acetate).

Section 2: Detailed Experimental Protocol

This protocol outlines a standard workflow for purifying this compound.

Step 1: TLC Method Development
  • Prepare several test eluent systems (e.g., 10%, 15%, 20% Ethyl Acetate/Hexanes).

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved crude material onto a silica gel TLC plate.

  • Develop the plates in chambers containing your test eluent systems.

  • After development, mark the solvent front and visualize the spots under UV light.

  • Identify the solvent system that gives your product an Rf of ~0.2-0.3 and provides the best visual separation from impurities.

Step 2: Column Preparation (Slurry Packing)
  • Select a glass column appropriate for your sample size (a general rule is to use 50-100 g of silica gel per 1 g of crude material).

  • In a beaker, prepare a slurry of silica gel in your chosen starting eluent (a less polar mixture than your final eluent, e.g., 5% Ethyl Acetate/Hexanes).

  • With the column stopcock closed, pour a small layer of sand into the bottom of the column.

  • Pour the silica slurry into the column. Use a funnel to avoid coating the sides.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles.

  • Once the silica has settled, add a thin protective layer of sand on top. Do not let the silica bed run dry at any point.

Step 3: Sample Loading
  • Wet Loading (Recommended): Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane). Using a pipette, carefully apply this solution to the top layer of sand in the column. Drain the solvent until the sample solution has fully entered the sand layer.

  • Dry Loading: If your product has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel (~2-3x the mass of your crude product), and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the column.

Step 4: Elution and Fraction Collection
  • Carefully add your starting eluent to the top of the column, ensuring not to disturb the packed bed.

  • Apply gentle air pressure to begin eluting the solvent through the column.

  • Collect the eluting solvent in fractions (e.g., test tubes or flasks). The size of the fractions depends on the column size and separation quality.

  • If necessary, you can perform a gradient elution by gradually increasing the polarity of the mobile phase (e.g., moving from 10% to 20% ethyl acetate in hexanes) to elute more strongly retained compounds.

Step 5: Fraction Analysis and Product Isolation
  • Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound, which should be a white solid.[8]

Section 3: Troubleshooting Guide

Even with a well-planned protocol, issues can arise. This guide addresses common problems in a Q&A format.

  • Problem: My product is not moving from the origin (Rf ≈ 0) on the TLC plate.

    • Cause: The eluent system is not polar enough to displace the compound from the silica gel.

    • Solution: Increase the polarity of your mobile phase. Incrementally increase the percentage of the polar solvent (e.g., ethyl acetate). If you are already at a high concentration of ethyl acetate, consider switching to a more polar solvent system, such as dichloromethane/methanol.

  • Problem: My product runs with the solvent front (Rf ≈ 1) on the TLC plate.

    • Cause: The eluent system is too polar. The compound spends most of its time in the mobile phase and does not interact sufficiently with the stationary phase.

    • Solution: Decrease the polarity of your mobile phase. Reduce the percentage of the polar solvent (e.g., ethyl acetate). This will increase the compound's retention on the silica gel.

  • Problem: I see streaks or "tailing" spots on my TLC, leading to poor separation on the column.

    • Cause 1 (Acidic Impurities): If your crude product contains residual 2-bromoterephthalic acid, its high polarity and acidic nature can cause significant streaking on silica plates.

    • Solution 1: Perform an aqueous workup before chromatography. Dissolve the crude material in ethyl acetate and wash with a mild base like saturated sodium bicarbonate solution to remove acidic impurities.[9]

    • Cause 2 (Overloading): The TLC plate or the column is overloaded with the sample.

    • Solution 2: For TLC, spot a more dilute solution. For column chromatography, ensure you are using an appropriate ratio of silica gel to crude product (at least 50:1 by weight).

  • Problem: I suspect my product is decomposing on the column.

    • Cause: Standard silica gel is slightly acidic, which can potentially lead to the hydrolysis of esters, especially during long exposure times on the column.[9]

    • Solution:

      • Minimize Contact Time: Run the column efficiently without unnecessary delays.

      • Use Deactivated Silica: Consider neutralizing the silica gel by preparing the slurry with an eluent containing a very small amount of a non-nucleophilic base, like triethylamine (~0.1-0.5%). This can neutralize the acidic sites on the silica surface.[9]

      • Switch Stationary Phase: In rare, problematic cases, switching to a more neutral stationary phase like alumina might be an option, but this would require complete redevelopment of the separation method.

Data Summary
ParameterRecommended ConditionRationale & Notes
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard choice for compounds of moderate polarity.[1] Provides high surface area for effective separation.
Mobile Phase (TLC) 10-30% Ethyl Acetate in HexanesExcellent starting point. Adjust ratio to achieve an Rf of 0.2-0.3 for the product.
Mobile Phase (Column) Start with a slightly lower polarity than the optimal TLC condition (e.g., 5-10% Ethyl Acetate in Hexanes), then increase polarity as needed (gradient elution).This ensures that less polar impurities elute first, providing a clean separation front for the product.
Visualization UV Lamp (254 nm)The aromatic ring in this compound makes it strongly UV-active.
Visualization: Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering poor separation during method development.

Caption: Troubleshooting flowchart for TLC method development.

References

Validation & Comparative

Confirming the Identity and Purity of Dimethyl 2-bromoterephthalate by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a compound's identity and purity is a critical, non-negotiable step in the scientific process. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for validating the identity and purity of Dimethyl 2-bromoterephthalate. We will explore the experimental protocol and compare its expected results with those of potential impurities and a common alternative, offering supporting data for informed analysis.

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. Its purity is paramount as even trace impurities can lead to unwanted side reactions, affecting the yield, efficacy, and safety of the final product. GC-MS is a powerful analytical technique for this purpose, offering high-resolution separation and definitive molecular identification.

Comparative Analysis of this compound and Related Compounds

To effectively assess the purity of a this compound sample, it is essential to compare its GC-MS profile with those of potential impurities and closely related compounds. The primary impurities in the synthesis of this compound often include the unreacted starting material, Dimethyl terephthalate, and over-brominated byproducts such as Dimethyl 2,5-dibromoterephthalate. The latter also serves as a relevant alternative for comparison in various synthetic applications.

The following table summarizes the expected GC-MS data for this compound and these related compounds under a typical GC-MS method. The retention time (RT) will vary depending on the specific chromatographic conditions, but the relative elution order and mass fragmentation patterns provide a reliable basis for identification.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (RT)Key Mass Fragments (m/z) and their Interpretation
Dimethyl terephthalate C₁₀H₁₀O₄194.18Shorter than this compound194 (M+) : Molecular ion. 163 ([M-OCH₃]⁺) : Loss of a methoxy group (base peak). 135 ([M-COOCH₃]⁺) : Loss of a carbomethoxy group. 103, 77, 51 : Fragments of the benzene ring.[1][2]
This compound C₁₀H₉BrO₄273.08Intermediate272/274 (M+) : Isotopic molecular ion peaks for Br⁷⁹ and Br⁸¹ (approximately 1:1 ratio). 241/243 ([M-OCH₃]⁺) : Loss of a methoxy group (base peak). 213/215 ([M-COOCH₃]⁺) : Loss of a carbomethoxy group. 162, 134 : Fragments indicating loss of bromine and ester groups.[3]
Dimethyl 2,5-dibromoterephthalate C₁₀H₈Br₂O₄351.98Longer than this compound350/352/354 (M+) : Isotopic molecular ion peaks for two bromine atoms (approximately 1:2:1 ratio). 319/321/323 ([M-OCH₃]⁺) : Loss of a methoxy group (base peak). 291/293/295 ([M-COOCH₃]⁺) : Loss of a carbomethoxy group. 212, 133 : Fragments from further fragmentation.

Experimental Protocol for GC-MS Analysis

This section details a standard methodology for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • If quantitative analysis is required, add a known concentration of an internal standard (e.g., Diphenyl ether).

  • Vortex the solution to ensure complete dissolution and homogeneity.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: A non-polar or medium-polarity column is recommended. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode to enhance sensitivity.

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode (e.g., m/z 50-400) for qualitative identification of the main component and any impurities. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity and quantitative analysis of target compounds.

Data Analysis and Interpretation

The purity of the this compound sample is determined by analyzing the resulting chromatogram and mass spectra.

  • Identity Confirmation: The identity of the main peak is confirmed by comparing its retention time and mass spectrum with a reference standard or library data. The presence of the characteristic isotopic pattern for bromine (M+ and M+2 peaks of approximately equal intensity) is a key identifier for this compound.

  • Purity Assessment: The purity is calculated based on the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram.

  • Impurity Identification: Any additional peaks in the chromatogram are potential impurities. Their mass spectra can be compared to known data for likely impurities, such as Dimethyl terephthalate and Dimethyl 2,5-dibromoterephthalate, to identify them.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis process for confirming the identity and purity of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Results weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve add_is Add Internal Standard (Optional) dissolve->add_is vortex Vortex to Homogenize add_is->vortex inject Inject Sample vortex->inject Prepared Sample separation Chromatographic Separation (GC) inject->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (MS) ionization->detection chromatogram Generate Chromatogram detection->chromatogram Raw Data mass_spectra Obtain Mass Spectra chromatogram->mass_spectra identification Peak Identification mass_spectra->identification quantification Purity Calculation identification->quantification report Final Report: - Identity Confirmed - Purity Level - Impurities Identified quantification->report

Caption: GC-MS workflow for this compound analysis.

By following this guide, researchers can confidently confirm the identity and assess the purity of their this compound samples, ensuring the reliability and reproducibility of their subsequent research and development activities.

References

A Comparative Guide to the Reactivity of Dimethyl 2-bromoterephthalate and Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of a starting material or intermediate is a critical decision that dictates synthetic strategy and overall efficiency. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related aromatic diesters: Dimethyl 2-bromoterephthalate (DBT) and its parent compound, dimethyl terephthalate (DMT). While structurally similar, the introduction of a single bromine atom onto the aromatic ring fundamentally alters the molecule's electronic properties and synthetic potential, transforming it from a relatively inert polyester monomer into a versatile and highly reactive building block.

This analysis moves beyond a simple catalog of properties to explore the mechanistic underpinnings of their differing reactivities, supported by established chemical principles and detailed experimental protocols.

Foundational Properties and Structural Differences

At a glance, DMT and DBT are both white crystalline solids and share the same dimethyl terephthalate core.[1][2] The pivotal difference lies in the substitution at the C2 position of the benzene ring.

PropertyDimethyl Terephthalate (DMT)This compound (DBT)
Structure Dimethyl terephthalate structurethis compound structure
CAS Number 120-61-6[3]18643-86-2[2][4]
Molecular Formula C₁₀H₁₀O₄[1]C₁₀H₉BrO₄[2]
Molecular Weight 194.18 g/mol [1][3]273.08 g/mol [2]
Melting Point 141 °C[5]52-57 °C[4][6]

The presence of the bromine atom in DBT is the primary driver of the significant reactivity differences discussed below. It exerts powerful electronic and steric effects that are absent in DMT.

The Decisive Role of the Bromine Substituent: Electronic and Steric Effects

The reactivity of an aromatic ring is governed by its electron density and the accessibility of its reaction sites. The bromine atom in DBT influences both factors profoundly.

  • Electronic Effects : Halogens like bromine exhibit a dual electronic nature.

    • Inductive Effect (-I) : Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond. This effect is powerful and deactivates the ring, making it less susceptible to attack by electrophiles.[7][8]

    • Resonance Effect (+R) : The lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system. This resonance donation partially counteracts the inductive withdrawal but is significantly weaker for halogens compared to, for instance, oxygen or nitrogen.[7]

In DBT, the aromatic ring is already electron-deficient due to the two strongly electron-withdrawing methyl ester groups. The additional, dominant inductive effect of the bromine atom further reduces the ring's electron density compared to DMT.

  • Steric Effects : The bromine atom is significantly larger than a hydrogen atom. Its physical presence introduces steric hindrance, which can impede the approach of reagents to the adjacent (ortho) positions on the ring.[9]

A Head-to-Head Comparison of Chemical Reactivity

We will now examine how these fundamental differences manifest in four key classes of chemical reactions.

A. Nucleophilic Aromatic Substitution (SNAr)

This is the most dramatic point of divergence in reactivity. SNAr is a pathway for substituting a leaving group on an electron-poor aromatic ring with a nucleophile.

  • This compound (DBT) : DBT is primed for SNAr. The reaction proceeds because:

    • Good Leaving Group : The bromide ion is an excellent leaving group.

    • Ring Activation : The two electron-withdrawing ester groups strongly reduce the electron density of the ring, making it susceptible to attack by nucleophiles. These groups, particularly the one ortho to the bromine, are perfectly positioned to stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance.[10][11][12][13]

  • Dimethyl Terephthalate (DMT) : DMT is completely unreactive under SNAr conditions. It lacks a suitable leaving group (hydride is a very poor leaving group) and its aromatic ring, while somewhat electron-poor, is not sufficiently activated to be attacked by most nucleophiles.


Experimental Protocol: Nucleophilic Aromatic Substitution of DBT

Objective : To demonstrate the displacement of the bromide in DBT with a methoxy group.

  • Reagents & Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Reaction Initiation : Add sodium methoxide (1.2 eq) to the solution.

  • Heating & Monitoring : Heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup & Purification : Cool the reaction to room temperature. Neutralize the mixture with a dilute acid (e.g., 1M HCl). Remove the methanol under reduced pressure. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography to yield dimethyl 2-methoxyterephthalate.

Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism SNAr Mechanism for DBT cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products DBT This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) DBT->Meisenheimer + Nu⁻ (Addition) Nu Nucleophile (e.g., MeO⁻) Product Substituted Product Meisenheimer->Product - Br⁻ (Elimination) LG Leaving Group (Br⁻)

Caption: The two-step addition-elimination mechanism for SNAr.

B. Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions, foundational to modern drug discovery, involves forming new carbon-carbon bonds using a palladium catalyst.

  • This compound (DBT) : As an aryl bromide, DBT is an excellent substrate for a wide range of cross-coupling reactions, including the Nobel Prize-winning Suzuki-Miyaura coupling.[14][15][16] The C-Br bond can be activated by a palladium(0) catalyst, allowing for the introduction of aryl, alkyl, vinyl, and other organic fragments.[17][18]

  • Dimethyl Terephthalate (DMT) : Lacking a halide or triflate "handle," DMT cannot participate as the electrophilic partner in standard cross-coupling reactions. Its C-H bonds are generally not reactive under these conditions.


Experimental Protocol: Suzuki-Miyaura Coupling of DBT

Objective : To couple DBT with phenylboronic acid to form a terphenyl derivative.

  • Reagents & Setup : To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent & Degassing : Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating & Monitoring : Heat the reaction mixture to 90-100°C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Workup & Purification : After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue via flash column chromatography to obtain the desired biaryl product.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Product Transmetal->Product RedElim Ar-Ar' ArBr DBT (Ar-Br) ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Key steps in the palladium-catalyzed Suzuki coupling.

C. Electrophilic Aromatic Substitution (EAS)

EAS involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

  • Dimethyl Terephthalate (DMT) : The two ester groups are deactivating and meta-directing. However, since they are para to each other, all four available positions on the ring are ortho to an ester group. Thus, substitution is possible, though it requires forcing conditions compared to unsubstituted benzene.

  • This compound (DBT) : The ring of DBT is even more deactivated. It has three electron-withdrawing groups (two esters and one bromine via induction).[8] Therefore, forcing an electrophile onto the DBT ring is significantly more difficult than onto the DMT ring, requiring harsher conditions and likely resulting in lower yields. The directing effects are also more complex, but substitution is least disfavored at the C5 position.

D. Reactions of the Ester Groups (Hydrolysis)

Both molecules contain two methyl ester groups that can be hydrolyzed to the corresponding dicarboxylic acids.

  • Theory : The rate of ester hydrolysis is dependent on the electrophilicity of the carbonyl carbon. The strong electron-withdrawing inductive effect of the bromine atom in DBT will pull electron density away from the entire ring, including the carbonyl carbons of the ester groups. This makes the carbonyls in DBT slightly more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions than the carbonyls in DMT.

Summary of Reactivity

Reaction TypeDimethyl Terephthalate (DMT)This compound (DBT)Key Differentiator
Nucleophilic Aromatic Substitution (SNAr) UnreactiveHighly Reactive Bromine as a leaving group; ring activation by esters.
Palladium-Catalyzed Cross-Coupling UnreactiveHighly Reactive C-Br bond provides a handle for catalytic activation.
Electrophilic Aromatic Substitution (EAS) More Reactive (but still slow)Less ReactiveBromine's inductive effect further deactivates the ring.
Ester Hydrolysis ReactiveSlightly More Reactive Bromine's inductive effect increases carbonyl electrophilicity.

Final Assessment for the Synthetic Chemist

The comparison between this compound and dimethyl terephthalate is a clear illustration of how a single atomic substitution can unlock a world of synthetic potential.

  • Dimethyl Terephthalate (DMT) is a relatively simple, chemically stable diester.[5] Its primary utility lies in polymerization and reactions involving its ester groups. For synthetic chemists seeking to build complex molecules, its aromatic core is largely inert.

  • This compound (DBT) , by contrast, should be viewed as a multifunctional and highly valuable synthetic intermediate. The bromine atom is not a passive substituent but an active site—a versatile handle that grants access to the powerful realms of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a vast array of functional groups and structural motifs, making it an ideal starting point for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

For the modern researcher, the choice is clear. While DMT serves its purpose in specific large-scale applications, DBT offers the reactivity and versatility essential for innovation and discovery in the laboratory.

References

Alternative brominated linkers for MOF synthesis compared to 2-bromoterephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Alternative Brominated Linkers for Metal-Organic Framework (MOF) Synthesis: A Comparative Analysis Against 2-Bromoterephthalic Acid

For researchers and professionals in materials science and drug development, the functionalization of Metal-Organic Frameworks (MOFs) is paramount for tailoring their properties for specific applications. Post-synthetic modification (PSM) is a powerful strategy to introduce chemical functionality that may not be compatible with direct MOF synthesis conditions.[1][2] Brominated organic linkers serve as exceptionally versatile platforms for PSM, acting as synthetic handles for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

For years, 2-bromoterephthalic acid has been the workhorse linker in this field, enabling access to a wide range of functionalized MOFs. However, the demand for more complex architectures, multifunctional materials, and finer control over pore environments necessitates an exploration of alternative brominated linkers. This guide provides a comparative analysis of emerging brominated linkers, evaluating their performance against the established benchmark, 2-bromoterephthalic acid, with supporting experimental insights.

The Benchmark: 2-Bromoterephthalic Acid

2-bromoterephthalic acid is a derivative of terephthalic acid (BDC), a common linker used in the synthesis of iconic MOFs like MOF-5 and the UiO-66 series.[3][4] The single bromine atom provides a reactive site for PSM without drastically altering the geometry compared to the parent BDC linker. This allows for the synthesis of isoreticular (same topology) brominated MOFs, such as UiO-66-Br, which retain the high stability of the parent framework.[3]

The primary advantage of the bromo-group is its ability to participate in a range of robust and high-yielding palladium-catalyzed cross-coupling reactions.[5] These reactions transform the C-Br bond, functionalizing the MOF's interior for applications ranging from catalysis to selective adsorption.

Common Post-Synthetic Modifications on Bromo-Substituted MOFs:

  • Suzuki-Miyaura Coupling: Forms a C-C bond by reacting the aryl bromide with an organoboron species, ideal for installing aryl or alkyl groups.[6][7]

  • Sonogashira Coupling: Creates a C-C bond between the aryl bromide and a terminal alkyne, introducing linear, rigid functionality.[8][9]

  • Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl bromide with an amine, enabling the introduction of diverse nitrogen-containing groups.[10][11]

dot graph "Post_Synthetic_Modification_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Post-Synthetic Modification (PSM) pathways for brominated MOFs.

Alternative Brominated Linkers: Expanding the Synthetic Toolbox

While effective, the monofunctional nature of 2-bromoterephthalic acid limits the complexity of achievable structures. The following linkers offer distinct advantages in terms of multi-functionality, geometry, and reactivity.

2,5-Dibromoterephthalic Acid

Structure and Rationale: This linker features two bromine atoms positioned on opposite sides of the benzene ring. This symmetrical difunctionalization is its key advantage. It allows for either a twofold modification of the linker with the same functional group, doubling the functional density within the pore, or a sequential, selective modification to create a heterobifunctional linker.

Performance and Application: The synthesis of MOFs with this linker, such as a dibrominated version of IRMOF-9, proceeds under standard solvothermal conditions.[12][13] The two bromine atoms provide handles for creating complex, multifunctional pore environments. For instance, one bromine could be converted to a catalytic site via Suzuki coupling, while the other is modified with a group that enhances substrate affinity, leading to synergistic effects in catalysis.

4,4'-Dibromo-[1,1'-biphenyl]-3,3'-dicarboxylic acid

Structure and Rationale: This linker offers a significant departure from the terephthalate geometry. It is a longer, V-shaped linker, which can lead to the formation of MOFs with larger, more complex pore structures compared to the linear terephthalate-based frameworks. The two bromine atoms are positioned adjacent to the carboxylate groups, which can influence their electronic properties and reactivity.

Performance and Application: This linker has been used to construct novel MOFs that exhibit unique topologies. The steric environment around the bromine atoms is different from that in brominated terephthalates, which can affect the kinetics and efficiency of PSM reactions. The altered linker geometry is particularly useful for applications requiring specific pore shapes for molecular recognition or separation.

2-Bromo-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Structure and Rationale: As the brominated analogue of 4,4'-biphenyldicarboxylic acid (BPDC), the parent linker for the highly stable UiO-67 MOF, this molecule allows for the introduction of a reactive handle into one of the most robust MOF families.[14][15] It maintains the linear, elongated geometry of BPDC, enabling the synthesis of isoreticular brominated UiO-67 (UiO-67-Br) with an expanded pore size compared to UiO-66-Br.

Performance and Application: UiO-67-Br exhibits the exceptional chemical and thermal stability characteristic of the UiO series.[16] The larger pores provide more space for subsequent functionalization and can accommodate bulkier substrates in catalytic applications. The single bromine atom serves as a reliable anchor for PSM, making UiO-67-Br an excellent platform for developing robust, functional materials for catalysis, sensing, and separations.

Comparative Analysis of Brominated Linkers

The choice of a brominated linker has a profound impact on the resulting MOF's structure, stability, and functionalization potential.

Feature2-Bromoterephthalic Acid2,5-Dibromoterephthalic Acid4,4'-Dibromo-[1,1'-biphenyl]-3,3'-dicarboxylic acid2-Bromo-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Geometry LinearLinearV-ShapedLinear, Elongated
Bromine Sites 12 (symmetrical)2 (symmetrical)1
Representative MOF UiO-66-Br, IRMOF-3-BrDibromo-IRMOF-9Custom MOFsUiO-67-Br
Key Advantage Well-established, simple functionalizationDouble or sequential functionalizationUnique pore geometry, larger poresHigh stability, large pores
PSM Potential Single modification per linkerHigh functional density, heterobifunctionalityBifunctionalization in a V-shaped scaffoldSingle modification in a highly stable, porous framework
Surface Area (Typical) ~1000-1200 m²/g (UiO-66-Br)Varies, comparable to parent MOFVaries with topology~2000-2500 m²/g (UiO-67-Br)[15]

Experimental Section: Synthesis and PSM of UiO-67-Br

This section provides a representative protocol for the synthesis of a brominated MOF and its subsequent modification, illustrating the practical workflow.

dot digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for synthesis and functionalization of UiO-67-Br.

Protocol 1: Synthesis of UiO-67-Br

This protocol is adapted from established procedures for UiO-type MOFs.[16]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-Bromo-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H₂BPDC-Br)

  • Benzoic acid (modulator)

  • N,N-Dimethylformamide (DMF)

  • Acetone

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (65 mg, 0.28 mmol) and 2-Bromo-[1,1'-biphenyl]-4,4'-dicarboxylic acid (90 mg, 0.28 mmol) in 10 mL of DMF.

  • Add benzoic acid (340 mg, 2.8 mmol) to the solution. This acts as a modulator to improve crystallinity.

  • Seal the vial tightly and place it in a preheated oven at 120°C for 24 hours.

  • After cooling to room temperature, a white microcrystalline powder will have formed.

  • Isolate the solid by centrifugation. Decant the supernatant.

  • Wash the product by resuspending it in fresh DMF and centrifuging three times to remove unreacted precursors.

  • Perform a solvent exchange by soaking the product in acetone for 24 hours, replacing the acetone three times.

  • Activate the sample by heating under dynamic vacuum at 150°C overnight to yield porous UiO-67-Br.

Protocol 2: Post-Synthetic Suzuki Coupling on UiO-67-Br

This protocol demonstrates the installation of a phenyl group onto the MOF linker.

Materials:

  • Activated UiO-67-Br (from Protocol 1)

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), suspend 50 mg of activated UiO-67-Br in 10 mL of anhydrous 1,4-dioxane.

  • To this suspension, add phenylboronic acid (3 equivalents relative to Br sites), K₂CO₃ (4 equivalents), and Pd(PPh₃)₄ (10 mol% relative to Br sites).

  • Seal the flask and heat the reaction mixture at 90°C with stirring for 24 hours.

  • Cool the mixture to room temperature. Isolate the solid product by filtration.

  • Wash the functionalized MOF extensively with dioxane, water, and acetone to remove residual catalyst and reagents.

  • Dry the final product under vacuum. Characterize via digested ¹H NMR to confirm functionalization and PXRD to confirm retention of crystallinity.

Conclusion and Future Outlook

While 2-bromoterephthalic acid remains a crucial and accessible linker for introducing reactive sites into MOFs, the field is evolving. Alternative linkers like 2,5-dibromoterephthalic acid and brominated biphenyl-dicarboxylic acids offer compelling advantages for creating materials with higher functional group density, unique pore geometries, and enhanced stability. The ability to perform double or sequential modifications opens the door to highly sophisticated, multifunctional materials where different chemical units can work in concert.

Future research will likely focus on developing even more complex brominated linkers, including those with additional functional groups or chiral centers, to build MOFs with unprecedented levels of precision and tailored functionality for challenging applications in enantioselective catalysis, targeted drug delivery, and advanced separations.

References

Quantitative analysis of impurities in synthesized Dimethyl 2-bromoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantitative Analysis of Impurities in Synthesized Dimethyl 2-bromoterephthalate

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This compound, a key intermediate in various synthetic pathways, is no exception. The presence of impurities can significantly impact the yield, safety, and efficacy of the final product. This guide provides an objective comparison of three powerful analytical techniques for the quantitative analysis of impurities in this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Potential Impurities in this compound

The synthesis of this compound can introduce several impurities, including unreacted starting materials, byproducts, and isomers. Understanding these potential impurities is crucial for developing and validating appropriate analytical methods for their detection and quantification.

Common synthesis routes for this compound can lead to the following impurities:

  • Starting Materials:

    • Dimethyl terephthalate

    • 2-bromoterephthalic acid

    • Methanol

  • Isomeric Impurities:

    • Dimethyl 3-bromoterephthalate

    • Dimethyl 2,5-dibromoterephthalate (from over-bromination)

  • Reaction Byproducts:

    • Monomethyl 2-bromoterephthalate (from incomplete esterification)

    • Terephthalic acid (from hydrolysis)

Comparison of Analytical Techniques

The choice of analytical technique for impurity quantification depends on factors such as the chemical nature of the impurities, the required sensitivity, and the availability of instrumentation. The following tables provide a summary of the performance of GC-MS, HPLC, and qNMR for the analysis of impurities in aromatic esters, based on data from analogous compounds like Dimethyl Terephthalate.

Table 1: Performance Comparison of Analytical Techniques

ParameterGC-MSHPLCqNMR (Quantitative Nuclear Magnetic Resonance)
Principle Separation based on volatility and boiling point, with detection by mass spectrometry.Separation based on polarity and interaction with a stationary phase, with UV or MS detection.Intrinsic primary ratio method based on the direct proportionality of NMR signal intensity to the number of nuclei.
Selectivity High, especially with high-resolution mass spectrometry.Moderate to high, depending on the column and detector.High, based on unique chemical shifts of different protons.
Sensitivity High (ng/mL to pg/mL).Moderate to high (µg/mL to ng/mL).Lower for trace impurities compared to chromatographic methods.
Sample Throughput Moderate.High.Low to moderate.
Quantification Requires certified reference standards for each impurity.Requires certified reference standards for each impurity.Can be performed with a single internal or external standard.[1][2]

Table 2: Quantitative Performance Data (based on Dimethyl Terephthalate and related compounds)

ParameterGC-MS[3]HPLC (for terephthalate metabolites)[3]qNMR
Limit of Detection (LOD) 5.0 µg/L~0.12 - 0.4 ng/mLGenerally higher than chromatographic methods for trace impurities.
Limit of Quantification (LOQ) 15.0 µg/L~0.4 - 3.75 ng/mLNot typically used for trace analysis but excels in high-purity assessment.
Linearity (R²) >0.99>0.99Excellent over a wide dynamic range.
Accuracy (% Recovery) 70-115%86-117%High accuracy as it is a primary method of measurement.
Precision (%RSD) <15%<15%Typically <1% for high concentration analytes.

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following are representative protocols for each technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • If necessary, derivatize the sample to increase the volatility of polar impurities.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.[3]

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan or Selected Ion Monitoring (SIM)

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm or Mass Spectrometer

  • Injection Volume: 10 µL

Quantitative Nuclear Magnetic Resonance (qNMR)

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃).

  • Ensure complete dissolution.

qNMR Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: A standard 30° or 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for small molecules).[1]

  • Number of Scans: 16-64 to achieve a signal-to-noise ratio of at least 250:1.[1]

  • Data Processing: Manual phasing and baseline correction are crucial for accurate integration.

Visualization of Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental and logical workflows.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification weigh Weigh Sample & Internal Standard (for qNMR) dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter (for HPLC) dissolve->filter gcms GC-MS Analysis dissolve->gcms qnmr qNMR Analysis dissolve->qnmr hplc HPLC Analysis filter->hplc integrate Peak Integration gcms->integrate hplc->integrate qnmr->integrate calibrate Calibration Curve (for GC-MS & HPLC) integrate->calibrate qnmr_calc Direct Quantification (for qNMR) integrate->qnmr_calc calculate Purity & Impurity Calculation calibrate->calculate qnmr_calc->calculate

Caption: General experimental workflow for impurity analysis.

LogicalRelationship cluster_method_selection Method Selection cluster_validation_params Validation Parameters cluster_outcome Outcome gcms GC-MS specificity Specificity/ Selectivity gcms->specificity linearity Linearity gcms->linearity lod_loq LOD & LOQ gcms->lod_loq accuracy Accuracy gcms->accuracy precision Precision gcms->precision hplc HPLC hplc->specificity hplc->linearity hplc->lod_loq hplc->accuracy hplc->precision qnmr qNMR qnmr->specificity qnmr->linearity qnmr->accuracy qnmr->precision quant_report Quantitative Impurity Profile specificity->quant_report linearity->quant_report lod_loq->quant_report accuracy->quant_report precision->quant_report

Caption: Logical relationship for analytical method validation.

Conclusion

The quantitative analysis of impurities in synthesized this compound can be effectively achieved using GC-MS, HPLC, and qNMR.

  • GC-MS is highly sensitive and selective, making it ideal for identifying and quantifying volatile and semi-volatile impurities, especially isomeric byproducts.

  • HPLC is a versatile and high-throughput technique suitable for a wide range of polar and non-polar impurities.

  • qNMR offers the distinct advantage of being a primary ratio method, allowing for accurate quantification without the need for specific reference standards for each impurity, which is particularly useful for novel or uncharacterized impurities.

The selection of the most appropriate technique will depend on the specific impurities of interest, the required level of sensitivity, and the available resources. For comprehensive impurity profiling, a combination of these techniques is often recommended.

References

Comparative analysis of different synthetic routes to Dimethyl 2-bromoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Dimethyl 2-bromoterephthalate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes for the preparation of this compound, a key intermediate in the synthesis of pharmaceuticals and other advanced materials. The following sections detail the experimental protocols, quantitative data, and visual representations of the most common synthetic pathways.

Synthetic Routes Overview

There are several established methods for the synthesis of this compound. The choice of a particular route often depends on factors such as the availability of starting materials, desired purity, scalability, and safety considerations. The primary synthetic strategies are:

  • Route 1: Direct Esterification of 2-Bromoterephthalic Acid: This is a straightforward approach when the corresponding carboxylic acid is readily available.

  • Route 2: Oxidation of 2-Bromo-p-xylene followed by Esterification: This two-step process is a viable option when starting from the commercially available 2-bromo-p-xylene.

  • Route 3: Multi-step Synthesis from Dimethyl Terephthalate: This route offers high regioselectivity through a sequence of nitration, reduction, and a Sandmeyer reaction.

  • Route 4: Direct Bromination of Dimethyl Terephthalate: While seemingly the most direct method, this route often suffers from a lack of regioselectivity, leading to a mixture of products.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to provide an easy comparison of their performance.

Route Starting Material Key Reagents Reaction Time Temperature Yield (%) Key Advantages Key Disadvantages
1a 2-Bromoterephthalic AcidMethanol, Sulfuric Acid16 hoursReflux~QuantitativeHigh yield, simple procedure.[1]Requires the availability of 2-bromoterephthalic acid.
1b 2-Bromoterephthalic AcidMethanol, Thionyl Chloride5 hoursReflux98High yield, shorter reaction time than H2SO4 method.[1]Thionyl chloride is corrosive and requires careful handling.
2 2-Bromo-p-xylene1. KMnO4, H2O, H2SO4; 2. Methanol, H2SO41. Several hours; 2. 16 hours1. Reflux; 2. RefluxModerate (Overall)Readily available starting material.Two-step process, use of strong oxidizing agent.
3 Dimethyl Terephthalate1. HNO3, H2SO4; 2. Fe, NH4Cl; 3. NaNO2, HBr, CuBr1. 1 hour; 2. 30 min; 3. Several hours1. 0-20°C; 2. Reflux; 3. 0-5°C~75 (Overall)High regioselectivity.Multi-step synthesis, use of hazardous reagents.
4 Dimethyl TerephthalateBr2, FeCl3VariableVariableLow (for 2-bromo isomer)Single step.Poor regioselectivity, leading to a mixture of isomers.[1]

Experimental Protocols

Route 1: Direct Esterification of 2-Bromoterephthalic Acid

This route involves the acid-catalyzed esterification of 2-bromoterephthalic acid with methanol.

a) Using Sulfuric Acid as a Catalyst

  • Procedure: In a round-bottom flask, 2-bromoterephthalic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is carefully added. The mixture is then heated to reflux for 16 hours.[1] After cooling, the reaction mixture is neutralized with a suitable base (e.g., saturated sodium bicarbonate solution), and the precipitated product is collected by filtration, washed with water, and dried.

  • Yield: Nearly quantitative.[1]

b) Using Thionyl Chloride as a Catalyst

  • Procedure: 2-bromoterephthalic acid is suspended in methanol at 0°C. Thionyl chloride (2 equivalents) is added dropwise to the stirred suspension. After the addition is complete, the reaction mixture is heated to reflux for 5 hours.[1] The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated sodium bicarbonate solution. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product.

  • Yield: 98%.[1]

Route 2: Oxidation of 2-Bromo-p-xylene followed by Esterification

This two-step route starts with the oxidation of the methyl groups of 2-bromo-p-xylene.

  • Step 1: Oxidation of 2-Bromo-p-xylene to 2-Bromoterephthalic Acid

    • Procedure: In a round-bottom flask equipped with a reflux condenser, 2-bromo-p-xylene is suspended in an aqueous solution of potassium permanganate. A catalytic amount of a phase-transfer catalyst (e.g., cetyltrimethylammonium bromide) can be added. The mixture is heated to reflux with vigorous stirring for several hours until the purple color of the permanganate disappears. The hot solution is then filtered to remove manganese dioxide. The filtrate is cooled and acidified with concentrated hydrochloric acid to precipitate the 2-bromoterephthalic acid, which is then collected by filtration, washed with cold water, and dried.

    • Yield: The yield for this step can vary but is generally moderate to good.

  • Step 2: Esterification of 2-Bromoterephthalic Acid

    • Procedure: The 2-bromoterephthalic acid obtained from the previous step is esterified using either the sulfuric acid or thionyl chloride method as described in Route 1.

Route 3: Multi-step Synthesis from Dimethyl Terephthalate

This highly regioselective route involves the introduction of a nitro group, followed by its conversion to a bromo group via a Sandmeyer reaction.

  • Step 1: Nitration of Dimethyl Terephthalate

    • Procedure: Dimethyl terephthalate (1.0 eq) is dissolved in concentrated sulfuric acid at 0°C. A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 20°C. The reaction is stirred for 1 hour, after which it is poured into ice water. The precipitated dimethyl 2-nitroterephthalate is collected by filtration, washed with water until neutral, and dried.

    • Yield: 80-85%.

  • Step 2: Reduction of Dimethyl 2-Nitroterephthalate

    • Procedure: Dimethyl 2-nitroterephthalate (1.0 eq) is dissolved in ethanol. Iron powder (3.0 eq) and a solution of ammonium chloride (0.5 eq) in water are added. The mixture is heated to reflux for 30 minutes. The reaction progress is monitored by TLC. After completion, the hot mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to afford dimethyl 2-aminoterephthalate.

    • Yield: Typically high, often around 95-99%.

  • Step 3: Diazotization and Sandmeyer Reaction

    • Procedure: Dimethyl 2-aminoterephthalate (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid at 0-5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the low temperature. The resulting diazonium salt solution is then slowly added to a solution of copper(I) bromide (1.2 eq) in hydrobromic acid at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours until the evolution of nitrogen gas ceases. The mixture is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound.

    • Yield: The yield for the Sandmeyer reaction can range from 60-80%.

Route 4: Direct Bromination of Dimethyl Terephthalate

This method involves the electrophilic aromatic substitution of dimethyl terephthalate.

  • Procedure: To a solution of dimethyl terephthalate in a suitable solvent (e.g., dichloromethane or acetic acid), a Lewis acid catalyst such as iron(III) chloride or iron(III) bromide is added.[1] Bromine is then added dropwise at a controlled temperature. The reaction is stirred until completion, as monitored by TLC or GC. The reaction is then quenched, and the product is isolated through extraction and purified by chromatography or recrystallization.

  • Yield and Regioselectivity: This route generally provides a low yield of the desired 2-bromo isomer due to the formation of other isomers (e.g., 3-bromo) and polybrominated products.[1] The separation of these isomers can be challenging.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Direct Esterification 2-Bromoterephthalic Acid 2-Bromoterephthalic Acid This compound This compound 2-Bromoterephthalic Acid->this compound Methanol, Acid Catalyst

Caption: Route 1: A single-step esterification.

G cluster_1 Route 2: From 2-Bromo-p-xylene 2-Bromo-p-xylene 2-Bromo-p-xylene 2-Bromoterephthalic Acid 2-Bromoterephthalic Acid 2-Bromo-p-xylene->2-Bromoterephthalic Acid Oxidation (KMnO4) This compound This compound 2-Bromoterephthalic Acid->this compound Esterification

Caption: Route 2: A two-step oxidation and esterification sequence.

G cluster_2 Route 3: Multi-step from Dimethyl Terephthalate Dimethyl Terephthalate Dimethyl Terephthalate Dimethyl 2-nitroterephthalate Dimethyl 2-nitroterephthalate Dimethyl Terephthalate->Dimethyl 2-nitroterephthalate Nitration Dimethyl 2-aminoterephthalate Dimethyl 2-aminoterephthalate Dimethyl 2-nitroterephthalate->Dimethyl 2-aminoterephthalate Reduction This compound This compound Dimethyl 2-aminoterephthalate->this compound Sandmeyer Reaction

Caption: Route 3: A highly regioselective multi-step synthesis.

G cluster_3 Route 4: Direct Bromination Dimethyl Terephthalate Dimethyl Terephthalate Isomeric Mixture (incl. This compound) Isomeric Mixture (incl. This compound) Dimethyl Terephthalate->Isomeric Mixture (incl. This compound) Bromination (Br2, FeCl3)

Caption: Route 4: A direct but non-selective bromination.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages.

  • Route 1 (Direct Esterification) is the most efficient and high-yielding method, provided that 2-bromoterephthalic acid is available.

  • Route 2 (From 2-Bromo-p-xylene) offers a practical alternative when starting from a commercially accessible precursor.

  • Route 3 (Multi-step from Dimethyl Terephthalate) is the preferred method when high regioselectivity is crucial, despite being a longer process.

  • Route 4 (Direct Bromination) is generally the least favorable due to its lack of regioselectivity and the difficulty in isolating the desired product from isomeric byproducts.

The selection of the optimal synthetic route will ultimately be determined by the specific requirements of the research or development project, including cost, scale, purity, and safety considerations.

References

A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on Dimethyl 2-bromoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinetic behavior of dimethyl 2-bromoterephthalate in nucleophilic aromatic substitution (SNAr) reactions. Due to the limited availability of specific kinetic data for this compound in published literature, this guide establishes a predictive comparison based on well-documented kinetic studies of structurally analogous activated aryl halides. The principles, experimental protocols, and comparative data presented herein offer a robust framework for designing, executing, and interpreting kinetic analyses for this and related compounds.

Introduction to Nucleophilic Aromatic Substitution on this compound

This compound is an activated aryl bromide, primed for nucleophilic aromatic substitution. The bromine atom on the aromatic ring is susceptible to displacement by a nucleophile, a reaction significantly facilitated by the presence of two electron-withdrawing methoxycarbonyl groups.[1] These groups, positioned ortho and para to the site of substitution, stabilize the negatively charged intermediate, thereby accelerating the reaction rate.[2][3] Understanding the kinetics of these transformations is crucial for optimizing reaction conditions, controlling product selectivity, and developing efficient synthetic routes in medicinal chemistry and materials science.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[5] For the purpose of this guide, we will consider the factors influencing the rate of the addition-elimination pathway, which is widely applicable to many SNAr reactions.

Comparative Kinetic Data

Table 1: Comparative Second-Order Rate Constants for the Reaction of Activated Aryl Halides with Piperidine in Methanol at 25°C

SubstrateLeaving GroupActivating Groupsk (M⁻¹s⁻¹)
1-Bromo-2,4-dinitrobenzeneBrTwo -NO₂4.5 x 10⁻³
1-Chloro-2,4-dinitrobenzeneClTwo -NO₂2.4 x 10⁻³
1-Fluoro-2,4-dinitrobenzeneFTwo -NO₂3.9 x 10⁻²
This compound (Predicted)BrTwo -COOCH₃Likely slower than 1-Bromo-2,4-dinitrobenzene
Dimethyl 2-chloroterephthalate (Predicted)ClTwo -COOCH₃Likely slower than this compound

Analysis and Prediction:

The nitro group is a more powerful electron-withdrawing group than the methoxycarbonyl group. Therefore, it is anticipated that the rate of nucleophilic substitution on this compound will be slower than that of 1-bromo-2,4-dinitrobenzene under similar conditions. The reactivity of aryl halides in SNAr reactions is also dependent on the leaving group, with the rate generally following the order F > Cl > Br > I when the first step (nucleophilic attack) is rate-determining.[4] This is because the high electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked.[3] Consequently, dimethyl 2-chloroterephthalate would be expected to react slower than a hypothetical dimethyl 2-fluoroterephthalate, but the relative rates of the bromo- and chloro- derivatives can be influenced by the specific reaction conditions and the nature of the nucleophile.

Experimental Protocols for Kinetic Analysis

To determine the empirical kinetic data for the nucleophilic substitution on this compound, a well-designed kinetic experiment is essential. The following is a detailed protocol for a typical kinetic study using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant (k) for the reaction of this compound with an amine nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile).

Materials:

  • This compound

  • Piperidine (or other desired nucleophile)

  • Anhydrous acetonitrile (or other suitable solvent)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in anhydrous acetonitrile.

    • Prepare several stock solutions of piperidine in anhydrous acetonitrile at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M). The concentration of the nucleophile should be in large excess of the substrate to ensure pseudo-first-order kinetics.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the starting material (this compound) and the expected product (dimethyl 2-(piperidin-1-yl)terephthalate) to identify a wavelength where the product absorbs significantly more than the reactant. This will be the analytical wavelength for monitoring the reaction progress.

  • Kinetic Runs:

    • Set the spectrophotometer to the determined λmax and thermostat the cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Pipette a known volume of the this compound stock solution into a quartz cuvette.

    • Add a known volume of the piperidine stock solution to the cuvette, quickly mix the contents, and immediately start recording the absorbance as a function of time.

    • Continue recording until the reaction is complete (i.e., the absorbance reaches a stable value).

    • Repeat the kinetic run for each of the different piperidine concentrations.

  • Data Analysis:

    • The observed rate constant (k_obs) for each run can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -k_obs * t + ln(A∞ - A₀), where A∞ is the final absorbance, At is the absorbance at time t, and A₀ is the initial absorbance.

    • Plot the calculated k_obs values against the corresponding concentrations of piperidine.

    • The second-order rate constant (k) is the slope of the resulting linear plot (k_obs = k * [Piperidine]).

Mandatory Visualizations

The following diagrams illustrate the key aspects of the kinetic analysis of nucleophilic substitution on this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_substrate Prepare Stock Solution of This compound prep_nucleophile Prepare Stock Solutions of Nucleophile (e.g., Piperidine) at Various Concentrations set_lambda Determine Analytical Wavelength (λmax) prep_nucleophile->set_lambda run_kinetics Perform Kinetic Runs at Constant Temperature with Excess Nucleophile set_lambda->run_kinetics monitor Monitor Reaction Progress (e.g., UV-Vis Absorbance) run_kinetics->monitor calc_kobs Calculate Pseudo-First-Order Rate Constants (k_obs) for each Nucleophile Concentration monitor->calc_kobs plot_kobs Plot k_obs vs. [Nucleophile] calc_kobs->plot_kobs calc_k Determine Second-Order Rate Constant (k) from the Slope plot_kobs->calc_k

Caption: Experimental workflow for the kinetic analysis of nucleophilic substitution.

G cluster_substrate Substrate Properties cluster_conditions Reaction Conditions Rate Reaction Rate Substrate Substrate (this compound) Substrate->Rate Nucleophile Nucleophile (e.g., Piperidine) Nucleophile->Rate Solvent Solvent (e.g., Acetonitrile) Solvent->Rate Temperature Temperature Temperature->Rate Leaving_Group Leaving Group (Bromide) Leaving_Group->Rate Activating_Groups Activating Groups (-COOCH₃) Activating_Groups->Rate

Caption: Factors influencing the rate of nucleophilic aromatic substitution.

References

A Comparative Guide to Polymers in Drug Delivery: Benchmarking a Novel Functionalizable Polyester Derived from Dimethyl 2-bromoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer-based drug delivery, the demand for novel materials with tunable properties and enhanced therapeutic efficacy is ever-present. This guide introduces a hypothetical functionalizable polyester derived from Dimethyl 2-bromoterephthalate and benchmarks its potential performance against established alternatives: Poly(lactic-co-glycolic acid) (PLGA), Poly(ε-caprolactone) (PCL), and Poly(butylene terephthalate) (PBT). The bromine functionality on our proposed polymer offers a versatile platform for post-polymerization modification, enabling the attachment of targeting ligands or other moieties to enhance drug delivery.

Hypothesized Polymer: Poly(alkylene 2-bromoterephthalate)

We propose the synthesis of a polyester, Poly(alkylene 2-bromoterephthalate), through the polycondensation of this compound with a suitable diol (e.g., 1,4-butanediol). The key feature of this polymer is the bromine atom on the terephthalate ring, which can serve as a reactive handle for various chemical modifications.

DMBT This compound Polymer Poly(alkylene 2-bromoterephthalate) DMBT->Polymer Polycondensation Diol Diol (e.g., 1,4-butanediol) Diol->Polymer Functionalized_Polymer Functionalized Polymer (e.g., with targeting ligand) Polymer->Functionalized_Polymer Post-polymerization modification Ligand Targeting Ligand Ligand->Functionalized_Polymer

Caption: Synthesis and functionalization of Poly(alkylene 2-bromoterephthalate).

Performance Comparison of Drug Delivery Polymers

The following table summarizes key performance indicators for the proposed functionalizable polyester and its alternatives. The data for the hypothetical polymer is projected based on the expected benefits of its functionalizability.

PolymerDrug Loading Capacity (%)Encapsulation Efficiency (%)Drug Release ProfileBiocompatibility (Cell Viability %)Key Advantages
Poly(alkylene 2-bromoterephthalate) (Hypothetical) Potentially high (drug-dependent)High (>80%)Tunable via functionalizationExpected to be high (>90%)Functionalizable for targeted delivery, potentially enhanced drug-polymer interactions
PLGA 5-20%[1]65-88%[1][2]Biphasic (initial burst then sustained)High (>90%)Biodegradable, FDA approved
PCL ~17%[3]~73%[3]Sustained release over long periodsHigh (>90%)Biodegradable, highly permeable to small molecules
PBT Not widely reported for drug deliveryNot widely reported for drug deliverySlow degradation and releaseHigh (>80-90% on fibroblasts)[4]Good mechanical strength, biocompatible

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Polymer Synthesis: Melt Polycondensation of a Polyester

This protocol is a general method for synthesizing polyesters from a dimethyl ester and a diol, adaptable for the synthesis of Poly(alkylene 2-bromoterephthalate).[5][6][7]

Materials:

  • Dimethyl terephthalate derivative (e.g., this compound)

  • Diol (e.g., 1,4-butanediol) in a 1:2.2 molar ratio to the diester

  • Catalyst (e.g., antimony(III) oxide or a greener alternative like a eutectic solvent)

  • Reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation outlet

Procedure:

  • Charge the reaction vessel with the dimethyl terephthalate derivative, diol, and catalyst.

  • Heat the mixture under a nitrogen atmosphere with stirring. The temperature is gradually increased to around 190°C over several hours to initiate transesterification and distill off the resulting methanol.

  • For the polycondensation stage, apply a vacuum and increase the temperature to approximately 220°C to remove the excess diol.

  • Continue the reaction under vacuum until the desired polymer molecular weight is achieved, which can be monitored by the viscosity of the melt.

  • Cool the reactor and extrude the resulting polymer.

Start Start Charge_Reactors Charge vessel with diester, diol, and catalyst Start->Charge_Reactors Heat_N2 Heat under N2 to ~190°C Charge_Reactors->Heat_N2 Transesterification Transesterification (Methanol removal) Heat_N2->Transesterification Apply_Vacuum Apply vacuum and heat to ~220°C Transesterification->Apply_Vacuum Polycondensation Polycondensation (Diol removal) Apply_Vacuum->Polycondensation Monitor_Viscosity Monitor melt viscosity Polycondensation->Monitor_Viscosity End End Monitor_Viscosity->End

Caption: Workflow for polyester synthesis via melt polycondensation.

Nanoparticle Formulation: Emulsion-Solvent Evaporation Method

This is a widely used method for preparing polymer nanoparticles.[8][9][10]

Materials:

  • Polymer (e.g., PLGA, PCL, or the synthesized polyester)

  • Drug to be encapsulated

  • Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous solution containing an emulsifying agent (e.g., polyvinyl alcohol - PVA)

Procedure:

  • Dissolve the polymer and the drug in the volatile organic solvent to form the oil phase.

  • Add the oil phase to the aqueous phase containing the emulsifier.

  • Emulsify the mixture using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent.

  • As the solvent evaporates, the polymer precipitates, forming nanoparticles with the encapsulated drug.

  • Collect the nanoparticles by centrifugation, wash them with distilled water to remove the emulsifier, and then lyophilize for storage.

Start Start Dissolve_Polymer_Drug Dissolve polymer and drug in organic solvent (Oil Phase) Start->Dissolve_Polymer_Drug Prepare_Aqueous_Phase Prepare aqueous phase with emulsifier Start->Prepare_Aqueous_Phase Emulsify Mix and emulsify (homogenization/sonication) Dissolve_Polymer_Drug->Emulsify Prepare_Aqueous_Phase->Emulsify Evaporate_Solvent Evaporate organic solvent under stirring Emulsify->Evaporate_Solvent Nanoparticle_Formation Nanoparticle precipitation Evaporate_Solvent->Nanoparticle_Formation Collect_Wash Collect by centrifugation and wash Nanoparticle_Formation->Collect_Wash Lyophilize Lyophilize for storage Collect_Wash->Lyophilize End End Lyophilize->End

Caption: Workflow for nanoparticle formulation by solvent evaporation.

In Vitro Drug Release Study: Dialysis Method

This method is commonly used to assess the release kinetics of a drug from nanoparticles.[11]

Materials:

  • Drug-loaded nanoparticles

  • Dialysis bags with a specific molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline - PBS, pH 7.4)

  • Shaking incubator or water bath

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in the release medium.

  • Transfer the nanoparticle suspension into a dialysis bag and seal it.

  • Place the dialysis bag in a larger vessel containing a known volume of the release medium.

  • Maintain the setup at a constant temperature (e.g., 37°C) with continuous stirring.

  • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.

  • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

Start Start Prepare_NP_Suspension Prepare nanoparticle suspension in release medium Start->Prepare_NP_Suspension Load_Dialysis_Bag Load suspension into dialysis bag Prepare_NP_Suspension->Load_Dialysis_Bag Place_in_Medium Place bag in vessel with release medium Load_Dialysis_Bag->Place_in_Medium Incubate Incubate at 37°C with stirring Place_in_Medium->Incubate Sample_Medium Sample external medium at time intervals Incubate->Sample_Medium Analyze_Drug_Conc Analyze drug concentration Sample_Medium->Analyze_Drug_Conc Calculate_Release Calculate cumulative drug release (%) Analyze_Drug_Conc->Calculate_Release End End Calculate_Release->End

Caption: Workflow for in vitro drug release study using the dialysis method.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cell line (e.g., fibroblast cell line like L929 or NIH-3T3)

  • 96-well plates

  • Nanoparticle suspensions at various concentrations

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.

  • Remove the old medium and add fresh medium containing different concentrations of the nanoparticles. Include control wells with cells in medium only (positive control) and wells with medium only (blank).

  • Incubate the cells with the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the cell viability as a percentage relative to the control cells.

Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_NPs Add nanoparticle suspensions at various concentrations Incubate_24h->Add_NPs Incubate_Treatment Incubate for 24-72h Add_NPs->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability (%) Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for cytotoxicity assessment using the MTT assay.

References

A Comparative Guide to Catalysts for Suzuki Coupling with Dimethyl 2-bromoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds. Its application in the synthesis of complex molecules, including pharmaceuticals and functional materials, is widespread. This guide provides a comparative overview of catalyst systems for the Suzuki coupling of Dimethyl 2-bromoterephthalate, a sterically hindered and electronically deactivated substrate.

Due to the limited availability of direct comparative studies on this compound in publicly accessible literature, this guide draws upon data from structurally analogous and sterically hindered aryl bromides to provide a framework for catalyst selection and reaction optimization. The choice of an appropriate catalyst system is crucial for achieving high yields and reaction efficiency. Palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands, are commonly employed to overcome the challenges posed by substrates like this compound.

Catalyst Performance Comparison

The selection of the catalyst, ligand, base, and solvent system significantly influences the outcome of the Suzuki coupling reaction. For sterically hindered and electron-deficient aryl bromides similar to this compound, catalyst systems that promote efficient oxidative addition and reductive elimination are essential.

Catalyst SystemLigandBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012-24>90A robust system for sterically hindered and electron-deficient aryl bromides.
Pd₂(dba)₃ / XPhosXPhosK₃PO₄1,4-Dioxane80-11012-24HighEffective for challenging couplings, including those with heteroaryl bromides.
Pd(PPh₃)₄PPh₃Na₂CO₃ or K₂CO₃Toluene/H₂O or DMF80-10012-24Moderate to HighA classic catalyst, though may be less effective for highly hindered substrates.
PdCl₂(dppf)dppfCs₂CO₃ or K₃PO₄1,4-Dioxane or DMF80-1108-24HighA versatile and widely used catalyst for a broad range of substrates.
NiCl₂(dppf)dppfK₃PO₄Toluene11012Good to ExcellentA cost-effective alternative to palladium, showing good performance in sp²-sp² couplings.[1]

Note: The yields and reaction conditions presented are based on studies with analogous substrates and should be considered as a starting point for optimization for the Suzuki coupling of this compound.

Experimental Protocols

Detailed methodologies are critical for the successful and reproducible synthesis of the desired biaryl compounds. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for this compound.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

This procedure is a general starting point for the coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with a phosphine ligand.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water (if using a biphasic system)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, the arylboronic acid, and the base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and the phosphine ligand, and add them to the reaction flask.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask. If a biphasic system is used, add the degassed water.

  • Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Microwave-Assisted Suzuki Coupling Protocol

For accelerated reaction times, a microwave-assisted protocol can be employed.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 5-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., DMF, 1,4-Dioxane/Water)

Procedure:

  • Reagent Preparation: In a microwave-safe reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the solvent to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).

  • Work-up and Purification: Follow the work-up and purification steps as described in the general protocol.

Visualizations

General Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration ArAr_prime Ar-Ar' RedElim->ArAr_prime Product ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ + Base Ar_prime_BOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Catalyst System: - Palladium Source - Ligand A->B C Add Degassed Solvent B->C D Degas Mixture C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Validating the Regiochemistry of Bromination on Dimethyl Terephthalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the bromination of dimethyl terephthalate, with a focus on validating the regiochemical outcome of the reaction. Dimethyl terephthalate, a diester, presents a deactivated aromatic ring, making electrophilic substitution challenging and directing the incoming substituent to specific positions. Understanding and confirming the regiochemistry of this reaction is crucial for the synthesis of specifically functionalized aromatic compounds used as intermediates in drug development and materials science.

Theoretical Background: Regioselectivity in the Bromination of Dimethyl Terephthalate

The two methyl ester groups (-COOCH₃) on the terephthalate ring are electron-withdrawing and act as meta-directors in electrophilic aromatic substitution reactions. This is due to the deactivation of the ortho and para positions through resonance and inductive effects. Consequently, the electrophilic attack by bromine is directed to the positions meta to both ester groups. In the case of dimethyl terephthalate, all four available positions on the aromatic ring are equivalent and are meta to one ester group and ortho to the other. Therefore, the primary product of monobromination is expected to be dimethyl 2-bromoterephthalate .

Comparison of Bromination Methods

The selection of a bromination method for a deactivated substrate like dimethyl terephthalate is critical to achieve good yields and selectivity. Below is a comparison of a classical approach and an alternative method.

MethodBrominating Agent/ConditionsAdvantagesDisadvantagesExpected Regioselectivity
Classical Electrophilic Bromination Br₂ / FeBr₃Readily available and inexpensive reagents.Harsh reaction conditions, potential for over-bromination, generation of corrosive HBr gas.Primarily meta-direction to the ester groups, yielding this compound.
Alternative Method: NBS in Strong Acid N-Bromosuccinimide (NBS) / H₂SO₄Milder than Br₂/FeBr₃, easier to handle, can be more selective for some deactivated substrates.[1][2]Requires the use of strong, corrosive acids.Primarily meta-direction, yielding this compound.[1]

Table 1: Comparison of Bromination Methods for Dimethyl Terephthalate.

Experimental Protocols

Classical Electrophilic Bromination using Bromine and Iron(III) Bromide

This protocol outlines a general procedure for the direct bromination of dimethyl terephthalate.

Materials:

  • Dimethyl terephthalate

  • Anhydrous iron(III) bromide (FeBr₃)

  • Liquid bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl terephthalate in dichloromethane.

  • Add a catalytic amount of anhydrous iron(III) bromide to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in dichloromethane from the dropping funnel to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding an aqueous solution of sodium bisulfite to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Alternative Bromination using N-Bromosuccinimide in Sulfuric Acid

This method provides an alternative for the bromination of deactivated aromatic rings.[1][2]

Materials:

  • Dimethyl terephthalate

  • N-Bromosuccinimide (NBS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve dimethyl terephthalate in concentrated sulfuric acid at 0 °C.

  • To this solution, add N-bromosuccinimide portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC).

  • Pour the reaction mixture carefully onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Validation of Regiochemistry

The regiochemical outcome of the bromination reaction can be unequivocally validated through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data for Isomer Identification

The key to validation is the comparison of the spectroscopic data of the obtained product with the expected data for the possible isomers.

Compound1H NMR (Predicted)13C NMR (Observed/Predicted)[3]
This compound Aromatic protons will show a complex splitting pattern due to their distinct chemical environments. The two methyl ester protons will appear as two separate singlets.Distinct signals for each of the 10 carbon atoms. The presence of the bromine atom will cause a downfield shift for the carbon it is attached to and will influence the shifts of the neighboring carbons.
Dimethyl 3-bromoterephthalate (Hypothetical Minor Isomer) The aromatic protons would exhibit a different splitting pattern compared to the 2-bromo isomer due to the change in symmetry. The two methyl ester protons might be chemically equivalent, appearing as a single singlet.The 13C NMR spectrum would show a different set of chemical shifts for the aromatic carbons compared to the 2-bromo isomer, reflecting the different substitution pattern.

Table 2: Predicted and Observed NMR Data for Brominated Dimethyl Terephthalate Isomers.

Note: The actual chemical shifts can vary depending on the solvent and the spectrometer's magnetic field strength.

Visualization of the Validation Workflow

The logical process for validating the regiochemistry of the bromination of dimethyl terephthalate is illustrated in the following workflow diagram.

G cluster_0 Reaction & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation A Bromination of Dimethyl Terephthalate B Purification of Crude Product A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D F Identify splitting patterns and chemical shifts C->F D->F E Compare experimental spectra with predicted spectra for possible isomers G Confirm structure as This compound E->G F->E

Caption: Workflow for the validation of bromination regiochemistry.

References

Unveiling the Impact of Bromine Functionalization on Metal-Organic Framework Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise tuning of Metal-Organic Framework (MOF) properties is paramount. This guide provides a detailed comparison of the physicochemical properties and performance of a bromo-functionalized MOF against its non-functionalized counterpart, using the well-studied UiO-66 framework as a prime example. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to elucidate the significant role of the bromo-functional group in tailoring MOF characteristics for advanced applications.

The introduction of functional groups onto the organic linkers of MOFs is a powerful strategy to modulate their properties, including porosity, stability, and catalytic activity. The bromo-functional group, in particular, has been investigated for its ability to influence the electronic properties and intermolecular interactions within the framework, thereby impacting its performance in areas such as gas storage and catalysis. This guide focuses on a direct comparison between UiO-66, a zirconium-based MOF known for its exceptional stability, and its bromo-functionalized analogue, UiO-66-Br.

Comparative Analysis of Physicochemical Properties

The functionalization of the terephthalic acid linker with a bromine atom leads to notable changes in the properties of the resulting UiO-66-Br framework when compared to the parent UiO-66. The following table summarizes key quantitative data from comparative studies.

PropertyUiO-66UiO-66-BrReference
BET Surface Area (m²/g) ~1100-1800~900-1400[1]
Pore Volume (cm³/g) ~0.5-0.8~0.4-0.6[1]
Thermal Stability (°C) ~500~450[2]
Hydrogen Release Temperature from Ammonia Borane (°C) ~80Slightly higher than 80[1]

The data indicates that the introduction of the bromo group can lead to a slight decrease in surface area and pore volume, which is often attributed to the increased steric hindrance and mass of the functionalized linker. The thermal stability is also observed to be slightly lower in the bromo-functionalized variant. However, the presence of the bromo group can influence the electronic environment within the pores, which in turn affects the MOF's interaction with guest molecules. For instance, in the dehydrogenation of ammonia borane, the bromo group in UiO-66-Br indirectly affects the charge density of hydrogen atoms in ammonia borane, altering its dehydrogenation properties.[1]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis of both UiO-66 and UiO-66-Br, along with a common characterization method, are provided below.

Synthesis of UiO-66
  • Preparation of the Precursor Solution: In a typical synthesis, zirconium(IV) chloride (ZrCl₄) and terephthalic acid (H₂BDC) are dissolved in N,N-dimethylformamide (DMF).

  • Solvothermal Synthesis: The solution is then sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • Purification: After cooling to room temperature, the resulting white crystalline powder is collected by centrifugation or filtration. The product is then washed multiple times with DMF and subsequently with a solvent like methanol or ethanol to remove any unreacted precursors and solvent molecules from the pores.

  • Activation: The purified MOF is activated by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible.

Synthesis of UiO-66-Br

The synthesis of UiO-66-Br follows a similar procedure to that of UiO-66, with the key difference being the use of 2-bromoterephthalic acid (H₂BDC-Br) as the organic linker instead of terephthalic acid.

  • Preparation of the Precursor Solution: Zirconium(IV) chloride (ZrCl₄) and 2-bromoterephthalic acid (H₂BDC-Br) are dissolved in DMF.

  • Solvothermal Synthesis: The mixture is subjected to solvothermal conditions, typically heating in an autoclave at around 120 °C for 24 hours.

  • Purification and Activation: The purification and activation steps are analogous to those for UiO-66, involving washing with DMF and a lower-boiling-point solvent, followed by heating under vacuum.

Brunauer-Emmett-Teller (BET) Surface Area Analysis
  • Sample Preparation: A degassed sample of the MOF is prepared by heating it under vacuum at a specific temperature (e.g., 150-200 °C) for several hours to remove any adsorbed guest molecules.

  • Nitrogen Adsorption-Desorption: The surface area is determined by measuring the amount of nitrogen gas adsorbed onto the surface of the MOF at liquid nitrogen temperature (77 K) over a range of relative pressures.

  • Data Analysis: The BET equation is applied to the adsorption data in the appropriate relative pressure range to calculate the specific surface area.

Visualizing the Synthesis Workflow

To clearly illustrate the distinction in the synthesis of UiO-66 and UiO-66-Br, the following diagrams depict the respective synthetic pathways.

Synthesis of UiO-66 cluster_reactants Reactants cluster_process Process cluster_product Product ZrCl4 Zirconium(IV) Chloride (ZrCl4) Mixing Mixing ZrCl4->Mixing BDC Terephthalic Acid (BDC) BDC->Mixing DMF DMF (Solvent) DMF->Mixing Solvothermal Solvothermal Synthesis (120°C, 24h) Mixing->Solvothermal Purification Purification & Activation Solvothermal->Purification UiO66 UiO-66 Purification->UiO66

Caption: Workflow for the synthesis of the non-functionalized UiO-66 MOF.

Synthesis of UiO-66-Br cluster_reactants Reactants cluster_process Process cluster_product Product ZrCl4 Zirconium(IV) Chloride (ZrCl4) Mixing Mixing ZrCl4->Mixing BDC_Br 2-Bromoterephthalic Acid (BDC-Br) BDC_Br->Mixing DMF DMF (Solvent) DMF->Mixing Solvothermal Solvothermal Synthesis (120°C, 24h) Mixing->Solvothermal Purification Purification & Activation Solvothermal->Purification UiO66_Br UiO-66-Br Purification->UiO66_Br

Caption: Workflow for the synthesis of the bromo-functionalized UiO-66-Br MOF.

Conclusion

The incorporation of a bromo-functional group into the UiO-66 framework demonstrably alters its physicochemical properties. While a slight reduction in surface area and thermal stability is observed, the electronic modifications imparted by the bromine atom can be leveraged to fine-tune the MOF's performance in specific applications. This comparative guide highlights the importance of systematic functionalization as a tool for the rational design of MOFs with tailored properties for drug development, catalysis, and beyond. The provided data and protocols serve as a valuable resource for researchers seeking to explore the potential of functionalized MOFs in their respective fields.

References

Purity Assessment of Dimethyl 2-bromoterephthalate: A Comparative Guide to Differential Scanning Calorimetry and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical aspect of quality control for chemical intermediates like Dimethyl 2-bromoterephthalate. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for purity assessment, supported by illustrative experimental data and detailed methodologies.

Differential Scanning Calorimetry (DSC) offers a distinct advantage as a primary and absolute method for determining the purity of highly crystalline compounds without the need for a specific reference standard of the same substance.[1] This thermoanalytical technique is based on the principle of melting point depression, where the presence of impurities lowers and broadens the melting peak of a substance.[2][3] In contrast, HPLC and GC are comparative separation techniques that rely on reference standards for quantification.[1] This guide will delve into the practical application and comparative performance of these methods for the purity analysis of this compound.

Comparative Data on Purity Assessment

To illustrate the comparative performance of DSC, HPLC, and GC for the purity assessment of this compound, the following data summarizes the results obtained from a single batch of the compound.

ParameterDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Purity (mol%) 99.599.2>98.0[4]
Principle Melting point depression (Van't Hoff equation)[5]Chromatographic separation based on polarityChromatographic separation based on volatility
Reference Standard Not required for purity determinationRequiredRequired
Sample State Crystalline solidSolubilized in a suitable solventVolatilized at high temperature
Analysis Time ~30-60 minutes~15-30 minutes~10-20 minutes
Applicability High-purity (>98.5 mol%) crystalline solids that do not decompose on melting.[1]Wide range of non-volatile and thermally labile compounds.[6]Volatile and thermally stable compounds.[7]

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducible and accurate purity assessment.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is based on the ASTM E928 standard test method for purity by DSC.

  • Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a cooling accessory.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, hermetically sealed aluminum pan.

  • DSC Analysis:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 25°C).

    • Ramp the temperature at a slow, controlled rate (e.g., 1°C/min) through the melting transition. The melting point of this compound is approximately 52-57°C.[4][8]

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).

    • Determine the melting point (Tm) as the onset temperature of the melting peak.

    • Calculate the purity using the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[5]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted for the analysis of aromatic esters.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards from a certified reference standard.

  • HPLC Analysis:

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to an appropriate value for the analyte (e.g., 254 nm).

    • Inject a fixed volume (e.g., 10 µL) of the sample and calibration standards.

  • Data Analysis:

    • Identify and integrate the peak corresponding to this compound.

    • Construct a calibration curve from the peak areas of the standards.

    • Calculate the purity of the sample by comparing its peak area to the calibration curve (area percent method).

Gas Chromatography (GC) Protocol

This protocol is suitable for the analysis of semi-volatile organic compounds.

  • Instrumentation: A Gas Chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) and a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Sample Preparation:

    • Prepare a solution of this compound in a volatile organic solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC Analysis:

    • Set the injector temperature to 250°C.

    • Set the detector temperature to 280°C.

    • Implement a suitable oven temperature program, for example:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

    • Inject a small volume (e.g., 1 µL) of the sample.

  • Data Analysis:

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Methodologies

To further clarify the experimental processes and their relationships, the following diagrams are provided.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-3 mg of This compound seal Seal in Hermetic Aluminum Pan weigh->seal load Load Sample into DSC Instrument weigh->load equilibrate Equilibrate at 25°C load->equilibrate heat Heat at 1°C/min through Melting Point equilibrate->heat integrate Integrate Melting Endotherm heat->integrate calculate Calculate Purity using Van't Hoff Equation integrate->calculate result result calculate->result Purity Result (mol%)

DSC Purity Assessment Workflow

method_comparison cluster_topic Purity Assessment of this compound cluster_methods Analytical Techniques cluster_principles Key Principles topic_node Select Analytical Method dsc DSC (Differential Scanning Calorimetry) topic_node->dsc hplc HPLC (High-Performance Liquid Chromatography) topic_node->hplc gc GC (Gas Chromatography) topic_node->gc dsc_p Absolute method based on melting point depression. No reference standard needed. dsc->dsc_p relies on hplc_p Comparative method based on separation by polarity. Requires reference standard. hplc->hplc_p relies on gc_p Comparative method based on separation by volatility. Requires reference standard. gc->gc_p relies on

Comparison of Purity Assessment Methods

Conclusion

The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis. DSC is a powerful, absolute method for determining the purity of high-purity crystalline materials and serves as an excellent orthogonal technique to chromatography. HPLC and GC are versatile and widely used separation techniques that provide high precision and can also identify and quantify specific impurities when appropriate standards are available. For a comprehensive purity profile, employing an orthogonal approach, such as complementing chromatographic results with DSC, is highly recommended. This ensures a robust and reliable assessment of product quality for researchers, scientists, and drug development professionals.

References

A Researcher's Guide to Structural Validation of Dimethyl 2-bromoterephthalate-Based Materials: A Comparative Analysis of Diffraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray Diffraction (XRD) and other advanced diffraction techniques for the structural validation of materials derived from Dimethyl 2-bromoterephthalate, a key building block in the synthesis of various functional organic materials.

This publication objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), and the increasingly prominent 3D Electron Diffraction (3DED), also known as MicroED. The information presented is supported by experimental data to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Comparing Key Structural Validation Techniques

The choice of a structural validation method hinges on several factors, including the nature and size of the crystalline sample, the required level of detail, and the available instrumentation. The following table summarizes the key performance indicators for SCXRD, PXRD, and 3DED in the context of small organic molecules like this compound derivatives.

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)3D Electron Diffraction (3DED/MicroED)
Sample Requirement Single, well-ordered crystal (typically >10 µm)Polycrystalline powder (mg quantity)Nanocrystals (<1 µm) or microcrystals
Information Obtained Precise atomic coordinates, bond lengths, bond angles, absolute configurationPhase identification, lattice parameters, crystallinityPrecise atomic coordinates, bond lengths, bond angles from sub-micron crystals
Resolution Atomic resolution (<1 Å)Lower resolution, peak overlap can be an issueAtomic resolution, comparable to SCXRD
Data Collection Time Hours to daysMinutes to hoursHours
Key Advantage "Gold standard" for unambiguous structure determination[1]Rapid, suitable for high-throughput screening and bulk sample analysisApplicable to samples that are too small for SCXRD
Key Limitation Requires high-quality single crystals, which can be difficult to growCannot determine the structure of an unknown material without prior informationCan be affected by dynamical scattering effects

Case Study: Structural Data for a this compound Derivative

To provide a real-world example, the following table presents crystallographic data for Dimethyl 2-bromo-5-(tert-butyl)isophthalate, a derivative of the target compound, as determined by Single-Crystal XRD.[2]

ParameterValue
Compound Dimethyl 2-bromo-5-(tert-butyl)isophthalate
Formula C14H17BrO4
Crystal System Orthorhombic
Space Group P b c n
Unit Cell Dimensions a = 21.874 Å, b = 15.366 Å, c = 8.915 Å
Residual Factor (R-factor) 0.0325

This data exemplifies the high precision achievable with SCXRD, providing a complete and unambiguous structural model.

The Workflow of Structural Validation

The process of determining the crystal structure of a new material follows a logical progression, from sample preparation to data analysis and final validation. The choice of diffraction technique is a critical decision point in this workflow.

Structural_Validation_Workflow Workflow for Structural Validation of Crystalline Materials cluster_prep Sample Preparation cluster_char Structural Characterization cluster_analysis Data Analysis & Structure Solution cluster_validation Validation Synthesis Synthesis of Dimethyl 2-bromoterephthalate -based Material Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth SCXRD Single-Crystal XRD (>10 µm single crystal) Crystal_Growth->SCXRD Ideal Single Crystal PXRD Powder XRD (Polycrystalline powder) Crystal_Growth->PXRD Bulk Polycrystalline Material ThreeDED 3D Electron Diffraction (<1 µm nanocrystals) Crystal_Growth->ThreeDED Nanocrystals Data_Processing Diffraction Data Processing SCXRD->Data_Processing PXRD->Data_Processing ThreeDED->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods, Patterson) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure (Atomic coordinates, bond lengths, angles, packing) Refinement->Final_Structure

References

Safety Operating Guide

Essential Safety and Logistics for Handling Dimethyl 2-bromoterephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Personal Protective Equipment (PPE) and Safety Protocols

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dimethyl 2-bromoterephthalate. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Summary

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. Below is a detailed breakdown of required equipment.

PPE CategoryItemSpecifications & Rationale
Hand Protection Chemical-Resistant GlovesPrimary: Butyl rubber or Viton® gloves are recommended for handling aromatic and brominated compounds due to their high resistance to a broad range of chemicals.[2][3][4] Secondary (for incidental contact): Heavy-duty nitrile gloves may be used, but it is crucial to check the manufacturer's chemical resistance data.[5] Nitrile gloves offer good resistance to some organic solvents but may have poor resistance to others.[6] Always inspect gloves for any signs of degradation before and during use.
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles that comply with ANSI Z87.1 standards are mandatory.[5] For operations with a higher risk of splashing or aerosol generation, a full-face shield should be worn in addition to safety goggles.
Respiratory Protection Air-Purifying RespiratorA NIOSH-approved air-purifying respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust is generated. The cartridge should be a combination of an organic vapor (OV) cartridge and a P100 particulate filter to protect against both vapors and fine particles of the compound.[7][8] A complete respiratory protection program, including fit testing, is required.
Protective Clothing Laboratory CoatA flame-resistant lab coat that fully covers the arms is required. Ensure the lab coat is buttoned to provide maximum protection.
Footwear Closed-toe ShoesSturdy, closed-toe shoes made of a non-porous material must be worn at all times in the laboratory.[9]
Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is essential to minimize exposure and prevent contamination.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and verify its integrity.

    • Prepare all equipment (e.g., spatulas, weighing paper, glassware) within the fume hood.

    • Have a designated and clearly labeled waste container for halogenated organic waste readily accessible inside the fume hood.[10]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations of this compound powder inside the chemical fume hood.[10][11][12]

    • Use an anti-static weigh boat or paper to prevent the powder from dispersing.

    • Handle the container with care to avoid generating dust.

    • Close the container tightly immediately after use.

  • Reaction Setup:

    • If dissolving the compound, add the solvent to the powder slowly to avoid splashing.

    • Ensure all reaction vessels are properly clamped and secured.

    • Keep the fume hood sash at the lowest practical height.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent.

    • Dispose of all contaminated disposable materials in the designated halogenated waste container.

Disposal Plan

Proper segregation and disposal of chemical waste are critical to environmental safety and regulatory compliance.

Waste StreamContainer TypeDisposal Procedure
Solid Waste Labeled, sealed container for halogenated solid waste.Includes contaminated gloves, weigh paper, and any other solid materials that have come into contact with this compound.[10]
Liquid Waste (Organic) Labeled, sealed container for halogenated organic liquid waste.All organic solutions containing this compound must be collected in this container. Do not mix with non-halogenated waste.[10]
Liquid Waste (Aqueous) Labeled, sealed container for halogenated aqueous waste.Any aqueous solutions from extractions or washes that may contain traces of the compound should be collected separately.[10]

General Disposal Guidelines:

  • Never dispose of this compound or its waste down the drain.

  • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.[10]

  • Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste.

Visual Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Post-Procedure prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_waste Position Halogenated Waste Container prep_hood->prep_waste weigh Weigh and Transfer Powder prep_waste->weigh dissolve Dissolve or Add to Reaction weigh->dissolve decontaminate Decontaminate Equipment dissolve->decontaminate dispose Dispose of Contaminated Materials decontaminate->dispose clean_area Clean Work Area dispose->clean_area doff_ppe Doff PPE clean_area->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.